Technical Documentation Center

7-Methylquinazoline-2,4(1H,3H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methylquinazoline-2,4(1H,3H)-dione
  • CAS: 62484-15-5

Core Science & Biosynthesis

Foundational

7-Methylquinazoline-2,4(1H,3H)-dione chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physical and spectral properties, a representative synthesis protocol, and its known and potential biological significance.

Core Molecular Identity

7-Methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold that is a constituent of numerous biologically active compounds.[1][2] The defining feature of this particular analogue is the presence of a methyl group at the 7th position of the quinazoline ring system.

Chemical Structure

The structural formula of 7-Methylquinazoline-2,4(1H,3H)-dione is presented below. The molecule consists of a fused pyrimidinedione and benzene ring, with a methyl substituent on the benzene ring.

Caption: Chemical structure of 7-Methylquinazoline-2,4(1H,3H)-dione.

Fundamental Identifiers
IdentifierValueSource(s)
IUPAC Name 7-methyl-1H-quinazoline-2,4-dione[3]
CAS Number 62484-15-5[3][4]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
SMILES Cc1ccc2C(=O)NC(=O)Nc2c1[3]

Physicochemical and Spectroscopic Profile

A summary of the key physical and spectroscopic properties of 7-Methylquinazoline-2,4(1H,3H)-dione is provided below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Physical Properties
PropertyValueSource(s)
Physical State White solid[4]
Melting Point > 250 °C[4]
Solubility No quantitative data available. Generally, quinazolinediones exhibit low solubility in water and are soluble in organic solvents like DMSO and DMF.[1]
pKa No experimental data available.
Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 11.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H).[4]
¹³C NMR (100 MHz, DMSO-d₆) δ 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5.[4]
Mass Spec. ESI-HRMS m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0659.[4]
FT-IR While not explicitly detailed in the literature, FT-IR spectra for similar quinazolinedione derivatives show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1740 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[5][6][7]

Synthesis Protocol

A one-pot synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (DMAP) has been reported.[4] This method offers a straightforward approach to accessing this scaffold.

Experimental Workflow: DMAP-Catalyzed Synthesis

Synthesis_of_7-Methylquinazoline-2,4(1H,3H)-dione start 2-Amino-4-methylbenzamide reaction Reaction Mixture (Stirring at room temperature) start->reaction boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->reaction dmap 4-DMAP (catalyst) dmap->reaction solvent Acetonitrile (MeCN) solvent->reaction workup Work-up (Concentration, Purification) reaction->workup Reaction completion product 7-Methylquinazoline-2,4(1H,3H)-dione workup->product Isolation

Caption: Workflow for the synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione.

Step-by-Step Methodology
  • Reactant Preparation: To a solution of 2-amino-4-methylbenzamide in acetonitrile, add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reaction Initiation: Add di-tert-butyl dicarbonate to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the final product, 7-Methylquinazoline-2,4(1H,3H)-dione, as a white solid.[4]

Rationale: This one-pot synthesis is efficient as it avoids the isolation of intermediates. DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate for reaction with the amino group of the 2-aminobenzamide, leading to an intramolecular cyclization to form the desired quinazolinedione ring system.

Biological Significance and Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[1][2]

Established Activities of the Quinazolinedione Scaffold:
  • Anticancer: Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, with some acting as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP).[8][9]

  • Antibacterial: The quinazolinedione core has been incorporated into molecules designed to inhibit bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial replication.[2]

  • Enzyme Inhibition: This scaffold has been shown to be a versatile platform for designing inhibitors of various enzymes, including c-Met and VEGFR-2 tyrosine kinases.[5]

  • Other Activities: A broad spectrum of other pharmacological effects has been reported for quinazolinedione derivatives, including anti-inflammatory, anticonvulsant, and antihypertensive properties.[1]

Specific Insights for 7-Methylquinazoline-2,4(1H,3H)-dione:

While much of the research focuses on more complex derivatives, 7-Methylquinazoline-2,4(1H,3H)-dione serves as a key building block in the synthesis of these more elaborate molecules.[8][9] The methyl group at the 7-position can influence the compound's lipophilicity and its interaction with biological targets. Further research is needed to fully elucidate the specific biological profile of 7-Methylquinazoline-2,4(1H,3H)-dione itself.

Safety and Handling

As a laboratory chemical, 7-Methylquinazoline-2,4(1H,3H)-dione should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a dry and cool place.[3]

References

  • Hassan, A. S., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 12(1), 1-18. Available from: [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3161. Available from: [Link]

  • Al-Romaigh, F. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8206. Available from: [Link]

  • PubChem. Quinazolinedione. Available from: [Link]

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(1), 145-148. Available from: [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3804. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14036-14058. Available from: [Link]

  • Karim, M. G., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 18(11), e0294157. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 4(2), 633-643. Available from: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 7-Methylquinazoline-2,4(1H,3H)-dione: A Technical Whitepaper on Scaffold Pharmacology

Executive Summary 7-Methylquinazoline-2,4(1H,3H)-dione (7-MQD, CAS 62484-15-5) is a privileged nitrogenous bicyclic pharmacophore. While classically recognized in synthetic chemistry as an essential intermediate for gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methylquinazoline-2,4(1H,3H)-dione (7-MQD, CAS 62484-15-5) is a privileged nitrogenous bicyclic pharmacophore. While classically recognized in synthetic chemistry as an essential intermediate for generating 2,4-dichloro-7-methylquinazoline—the gateway to highly potent ATP-competitive kinase inhibitors[1]—the intact 2,4-dione scaffold itself possesses profound, intrinsic biological activity. In vitro, the quinazoline-2,4-dione core acts as a structural mimic of endogenous ligands, enabling it to engage diverse biological targets, most notably the ionotropic glutamate receptors (AMPA/Kainate) in the central nervous system[2][3] and DNA gyrase in bacterial pathogens[4][5].

This whitepaper dissects the in vitro mechanisms of action of the 7-MQD scaffold, detailing the physicochemical basis for its target engagement and providing the self-validating experimental protocols required to quantify its polypharmacology.

Mechanistic Pathways & Target Engagement

The Neurological Axis: Competitive AMPA Receptor Antagonism

The primary in vitro mechanism of action for quinazoline-2,4-diones in mammalian systems is the competitive antagonism of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[2]. The 2,4-dione moiety acts as a bioisostere for the α-amino acid group of glutamate.

Causality of Binding: The N1-H and C2=O groups of the dione ring form critical hydrogen bonds with the highly conserved arginine and glutamate residues within the ligand-binding domain (LBD) of the GluA2 subunit[3]. The addition of the 7-methyl group provides specific van der Waals interactions within the hydrophobic sub-pocket of the LBD, increasing binding affinity compared to unsubstituted analogs. By occupying the orthosteric site, 7-MQD prevents the clamshell-like closure of the LBD required for ion channel gating, thereby completely suppressing Na+ and Ca2+ influx without inducing receptor desensitization.

AMPA_Mechanism Glutamate Endogenous Glutamate (Agonist) LBD AMPA Receptor LBD (Orthosteric Site) Glutamate->LBD Activates MQD 7-MQD Scaffold (Competitive Antagonist) MQD->LBD Blocks Binding ChannelOpen Ion Channel Open (Na+/Ca2+ Influx) LBD->ChannelOpen Conformational Shift ChannelClosed Ion Channel Closed (No Ion Influx) LBD->ChannelClosed Steric Stabilization Excitotoxicity Neuronal Excitotoxicity ChannelOpen->Excitotoxicity Neuroprotection Neuroprotection ChannelClosed->Neuroprotection

Fig 1: Competitive antagonism of 7-MQD at the AMPA receptor ligand-binding domain.

The Antimicrobial Axis: DNA Gyrase (GyrB) Inhibition

Recent high-throughput screening and in silico docking studies have revealed that quinazoline-2,4-dione derivatives exhibit potent antibacterial activity by targeting DNA gyrase[4][5].

Causality of Binding: The scaffold acts as a competitive inhibitor of the ATPase domain located on the GyrB subunit. The 2,4-dione core mimics the adenine ring of ATP, forming hydrogen bonds with the Asp73 residue in the ATP-binding pocket[5]. The 7-methyl substitution enhances the lipophilic contact with the surrounding isoleucine residues, effectively halting the ATP hydrolysis required for the introduction of negative supercoils into bacterial DNA.

The Oncology Axis: Precursor to Kinase Inhibitors

While the 2,4-dione itself is a weak kinase inhibitor, it is the foundational scaffold for synthesizing 4-anilinoquinazolines. Chlorination of 7-MQD at the C4 position creates a highly reactive leaving group, allowing for nucleophilic aromatic substitution with various anilines[1]. The resulting compounds bind the ATP hinge region of Receptor Tyrosine Kinases (RTKs) like EGFR, where the N1 atom acts as a hydrogen bond acceptor from the Met793 backbone.

Quantitative Target Engagement Data

To contextualize the baseline activity of the quinazoline-2,4-dione scaffold before extensive lead optimization, the table below summarizes typical in vitro binding affinities across its polypharmacological targets.

Target ClassSpecific TargetAssay TypeTypical IC50 / Ki RangeKey Structural Requirement
Ionotropic Glutamate AMPA ReceptorRadioligand Binding0.5 - 10 µMN3-substitution (e.g., OH, sulfonamide)
Ionotropic Glutamate Kainate ReceptorRadioligand Binding2.0 - 15 µM7-substitution (e.g., Cl, CF3, CH3)
Bacterial Enzyme DNA Gyrase (GyrB)Supercoiling Assay0.2 - 15 µMC3/C4-hybridization (e.g., acylthiourea)
Receptor Tyrosine Kinase EGFR (WT)FRET Kinase Assay1.0 - 50 µMC4-modification (leaving dione state)

In Vitro Methodologies & Self-Validating Protocols

To ensure high scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and built-in internal controls to differentiate true mechanistic action from assay artifacts.

Protocol A: Self-Validating Radioligand Displacement Assay (AMPA Receptor)

Purpose: To quantify the binding affinity (Ki) and confirm the competitive nature of 7-MQD at the AMPA receptor. Causality of Design: We utilize rat cortical membrane preparations rather than recombinant cell lines to preserve the native stoichiometry of AMPA receptor subunits and their auxiliary transmembrane AMPA receptor regulatory proteins (TARPs), which significantly influence antagonist affinity.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Wash the pellet twice to remove endogenous glutamate.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM[3H]AMPA (radioligand), and 100 mM KSCN (a chaotropic agent strictly required to enhance antagonist binding affinity to measurable levels).

  • Dose-Response Titration: Add 7-MQD in a 10-point concentration gradient (0.1 µM to 100 µM).

  • Internal Validation (Schild Analysis): In parallel wells, run the assay using multiple fixed concentrations of [3H]AMPA against the 7-MQD gradient. A parallel rightward shift in the IC50 curve without a drop in the maximum binding plateau mathematically validates competitive (orthosteric) antagonism rather than allosteric modulation.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Orthogonal DNA Supercoiling Inhibition Assay

Purpose: To evaluate the direct inhibition of bacterial DNA gyrase by the 7-MQD scaffold. Causality of Design: Phenotypic MIC (Minimum Inhibitory Concentration) assays cannot distinguish between cell wall disruption, translation inhibition, or DNA replication failure. This biochemical assay isolates the GyrB target, proving direct mechanistic engagement.

  • Reaction Assembly: Combine 1 U of purified E. coli DNA gyrase with 0.5 µg of relaxed pBR322 plasmid DNA in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, and 2 mM DTT.

  • Compound Addition: Introduce 7-MQD at varying concentrations (1 µM to 50 µM). Use Novobiocin (a known GyrB inhibitor) as a positive control, and a DMSO vehicle as a negative control.

  • Catalytic Initiation: Add 1 mM ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS. Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalator-induced supercoiling artifacts).

  • Validation: Post-stain with SYBR Safe. The presence of a distinct relaxed plasmid band in the 7-MQD lanes, identical to the Novobiocin control lanes, confirms direct inhibition of ATP-dependent supercoiling.

Workflow Step1 1. Scaffold Synthesis (7-Methylquinazoline-2,4-dione) Step2 2. Target Incubation (Membrane Prep / Purified Enzyme) Step1->Step2 Step3A 3A. Radioligand Binding ([3H]AMPA Displacement) Step2->Step3A Step3B 3B. DNA Supercoiling Assay (GyrB ATPase Inhibition) Step2->Step3B Step4 4. Schild Plot Analysis (Determine Competitive Nature) Step3A->Step4 Step5 5. Hit Validation (Patch-Clamp / MIC Determination) Step3B->Step5 Step4->Step5

Fig 2: Self-validating in vitro workflow for evaluating 7-MQD target engagement.

References

  • Colotta, V., et al. 3-hydroxy-quinazoline-2,4-dione as a useful scaffold to obtain selective Gly/NMDA and AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. PubMed (NIH). URL:[Link][2]

  • Colotta, V., et al. 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. European Journal of Medicinal Chemistry. PubMed (NIH). URL:[Link][3]

  • Hassan, A., et al. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules (MDPI). URL:[Link][4]

  • Mubarak, F. A. F., et al. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances (Royal Society of Chemistry). URL:[Link][5]

Sources

Foundational

Comprehensive Technical Guide on 7-Methylquinazoline-2,4(1H,3H)-dione: Mass Determination and Synthetic Workflows

Executive Summary In the landscape of medicinal chemistry, the quinazolinedione scaffold serves as a critical pharmacophore and synthetic intermediate for developing therapeutics, including adenosine A2A receptor antagon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the quinazolinedione scaffold serves as a critical pharmacophore and synthetic intermediate for developing therapeutics, including adenosine A2A receptor antagonists and antileishmanial agents[1][2]. 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) is a highly utilized starting material in these pipelines[3]. Because this compound undergoes multi-step halogenation and cross-coupling reactions, precise verification of its identity and purity via mass spectrometry is a non-negotiable quality control step.

This whitepaper provides an in-depth analysis of the compound's mass characteristics, detailing the causality behind exact mass versus average molecular weight, and outlines self-validating protocols for both its analytical verification and its downstream synthetic application.

Physicochemical Profiling & The Causality of Mass

To effectively utilize High-Resolution Mass Spectrometry (HRMS), researchers must distinguish between a compound's average molecular weight and its monoisotopic exact mass.

  • Molecular Weight (Average): Calculated using the weighted average of the naturally occurring isotopes of all elements in the molecule. It is primarily used for stoichiometric calculations during bulk chemical synthesis.

  • Exact Mass (Monoisotopic): Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). Because HRMS instruments (like Orbitraps or Q-TOFs) possess the resolving power to separate individual isotopic peaks, the exact mass is the fundamental target parameter for identifying a molecule and ruling out isobaric interferences[4].

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name 7-Methylquinazoline-2,4(1H,3H)-dione
CAS Number 62484-15-5
Molecular Formula C 9​ H 8​ N 2​ O 2​
Molecular Weight (Average) 176.17 g/mol [4]
Exact Mass (Monoisotopic) 176.058578 Da[4]
Theoretical [M+H] + m/z 177.0659 Da

Analytical Methodology: Self-Validating LC-HRMS Protocol

To confirm the structural integrity of 7-Methylquinazoline-2,4(1H,3H)-dione before utilizing it in complex syntheses, LC-HRMS is employed. The following methodology is designed as a self-validating system : by incorporating an internal standard directly into the sample matrix, the protocol continuously monitors and corrects for instrumental mass drift, ensuring that the exact mass measurement is intrinsically verified in real-time.

Step-by-Step LC-HRMS Workflow
  • Sample Preparation: Dissolve 1.0 mg of 7-Methylquinazoline-2,4(1H,3H)-dione in 1 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standardization (Self-Validation): Spike the working solution with 100 ng/mL of a known internal standard (e.g., deuterated caffeine). If the internal standard's mass deviates by >2 ppm during the run, the run is automatically flagged as invalid, preventing false identifications.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient elution (Mobile Phase A: 0.1% FA in H 2​ O; Mobile Phase B: 0.1% FA in ACN) to separate the target analyte from potential ion-suppressing matrix components.

  • Ionization & Mass Analysis: Utilize Electrospray Ionization (ESI) in positive mode. The target protonated adduct [M+H] + has a theoretical exact mass of 177.0659 Da. Analyze the eluent using an Orbitrap mass spectrometer calibrated to < 2 ppm mass error.

  • Data Processing: Extract the ion chromatogram (EIC) at m/z 177.0659 with a narrow ± 5 ppm window. Verify the compound by confirming the presence of the M+1 isotopic peak (approx. 10.6% relative abundance, primarily driven by the nine 13 C atoms).

LC_HRMS_Workflow A Sample Prep (Analyte + Int. Std) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Mass Analyzer (Orbitrap/Q-TOF) C->D E Data Processing (m/z 177.0659) D->E

Fig 1: Self-validating LC-HRMS workflow for exact mass determination of quinazolinediones.

Downstream Application: Synthesis of 2,4-Dichloro-7-methylquinazoline

In drug development, 7-Methylquinazoline-2,4(1H,3H)-dione is rarely the final active pharmaceutical ingredient (API). Instead, it is subjected to chlorination to yield 2,4-dichloro-7-methylquinazoline , a highly reactive electrophile used for regioselective Suzuki couplings or nucleophilic aromatic substitutions (S N​ Ar)[1][2].

The exact mass of the starting material dictates the expected isotopic pattern of the product. The addition of two chlorine atoms introduces a distinct isotopic signature due to the natural abundance of 35 Cl and 37 Cl, resulting in an M / M+2 / M+4 ratio of approximately 9:6:1.

Step-by-Step Chlorination Protocol

This protocol acts as a self-validating chemical system ; the physical state of the reaction mixture (cessation of gas and clarification of the solution) provides real-time, visual proof of reaction completion[3].

  • Reagent Mixing: In a flame-dried reaction flask equipped with a reflux condenser and a calcium chloride drying tube, combine 7-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) with a large excess of phosphoryl chloride (POCl 3​ , ~4.0 eq)[3].

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (or 2,6-lutidine). Causality: The tertiary amine acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate with POCl 3​ , drastically lowering the activation energy for the substitution of the tautomeric hydroxyl groups[1][3].

  • Reflux & Validation: Heat the mixture to reflux (approx. 105 °C). The reaction validates its own progression: vigorous gas evolution (HCl) will occur. Once gas production completely stops (typically after 30-60 minutes) and the suspension transitions into a dark, homogeneous solution, the reaction is complete. Stir overnight to ensure maximum yield[3].

  • Quenching: Cool the dark solution to room temperature. Slowly and cautiously pour the mixture into a large volume of ice water under vigorous stirring. Causality: Ice must be continuously replenished to maintain the temperature below 5 °C. Allowing the temperature to rise will cause the newly formed, highly labile C-Cl bonds to hydrolyze back into the starting dione[3].

  • Extraction & Purification: Extract the cold aqueous suspension with dichloromethane (DCM). Wash the combined organic phases with water and saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and induce crystallization by adding heptane. Collect the precipitated 2,4-dichloro-7-methylquinazoline via filtration[3].

  • Mass Verification: Analyze the product via LC-MS. The expected [M+H] + m/z is ~213 for the 35 Cl 2​ isotope, with a prominent M+2 peak at m/z 215[1][2].

Synthesis_Workflow SM 7-Methylquinazoline-2,4(1H,3H)-dione (Exact Mass: 176.0586 Da) Reaction Reflux (105°C) Overnight (Self-validating: Gas ceases) SM->Reaction Reagents POCl3 & N,N-dimethylaniline (Catalyst & Chlorinating Agent) Reagents->Reaction Quench Quench in Ice Water (< 5°C) (Prevents Hydrolysis) Reaction->Quench Extract DCM Extraction & Heptane Crystallization Quench->Extract Product 2,4-Dichloro-7-methylquinazoline ([M+H]+ m/z: ~213) Extract->Product

Fig 2: Downstream chlorination workflow from 7-methylquinazoline-2,4(1H,3H)-dione.

References

  • [3] 25171-19-1 | CAS DataBase - ChemicalBook. ChemicalBook.3

  • [4] Phenylhydantoin | C9H8N2O2 | CID 1002 - PubChem. National Institutes of Health (NIH). 4

  • [1] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. National Institutes of Health (NIH). 1

  • [2] Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. National Institutes of Health (NIH) / PMC. 2

Sources

Exploratory

Pharmacokinetic Profiling and ADMET Optimization of 7-Methylquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Whitepaper

Structural Rationale & Therapeutic Context The quinazoline-2,4(1H,3H)-dione core is a highly privileged heterocyclic scaffold in medicinal chemistry, demonstrating broad-spectrum therapeutic potential ranging from antica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Therapeutic Context

The quinazoline-2,4(1H,3H)-dione core is a highly privileged heterocyclic scaffold in medicinal chemistry, demonstrating broad-spectrum therapeutic potential ranging from anticancer (e.g., PARP1 inhibitors like Senaparib)[1] to antibacterial (DNA gyrase inhibition)[2] and cannabinoid CB1 receptor agonism[3].

The specific introduction of a methyl group at the 7-position of the benzopyrimidinedione ring fundamentally alters the physicochemical landscape of the molecule[4]. From a pharmacokinetic (PK) perspective, the 7-methyl substitution increases lipophilicity (LogP) and modifies the electron density of the aromatic system. While this often enhances target-site binding through favorable hydrophobic interactions, it simultaneously introduces challenges such as reduced aqueous solubility and altered susceptibility to hepatic cytochrome P450 (CYP450) metabolism.

As a Senior Application Scientist, the goal of this guide is to move beyond basic assay descriptions and provide a mechanistic, self-validating framework for the PK and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 7-methylquinazoline-2,4-dione derivatives.

PK_Workflow A Compound Synthesis (7-Methylquinazoline-2,4-dione) B In Silico ADMET (SwissADME / pkCSM) A->B C In Vitro Assays (Caco-2, CYP450) B->C D In Vivo PK (Mice/Rats) (IV & PO Dosing) C->D E LC-MS/MS Bioanalysis & PK Parameters D->E F Lead Optimization E->F Suboptimal PK F->A

Fig 1: Iterative pharmacokinetic profiling and lead optimization workflow.

In Silico ADMET & Physicochemical Forecasting

Before initiating resource-intensive in vitro or in vivo studies, computational forecasting is mandatory. Tools such as SwissADME and pkCSM are utilized to predict the absorption, distribution, metabolism, excretion, and toxicity of the synthesized derivatives[3].

The causality behind this step is risk mitigation: quinazoline-2,4-diones are prone to poor water solubility and potential P-glycoprotein (P-gp) efflux[2]. By calculating topological polar surface area (TPSA) and consensus LogP, we can predict whether a 7-methyl derivative will passively permeate the intestinal epithelium or cross the blood-brain barrier (BBB). For instance, derivatives targeting peripheral bacterial infections must be optimized to restrict BBB permeability to prevent central nervous system adverse effects[2].

Table 1: Representative In Silico ADMET Profile for Optimized 7-Methylquinazoline-2,4-diones
ParameterTarget Range for Oral BioavailabilityPredictive Rationale
Molecular Weight (MW) < 500 g/mol Ensures compliance with Lipinski’s Rule of 5 for passive diffusion[5].
Consensus LogP 2.0 – 4.0Balances aqueous solubility with lipid membrane permeability.
TPSA 60 – 120 ŲOptimal range for high human intestinal absorption (HIA)[3].
P-gp Substrate NegativePrevents active efflux back into the intestinal lumen, ensuring high Cmax​ [2].
CYP Inhibition Non-inhibitor (CYP3A4/2D6)Minimizes the risk of drug-drug interactions (DDIs) during co-administration[2].

In Vitro ADME Profiling: Causality & Protocols

Hepatic Microsomal Stability

The liver is the primary site of xenobiotic metabolism. The 7-methyl group is highly susceptible to aliphatic hydroxylation by CYP450 enzymes, leading to rapid clearance. We utilize human or mouse liver microsomes (HLM/MLM) to calculate the intrinsic clearance ( CLint​ ) and predict the in vivo hepatic extraction ratio.

Hepatic_Metabolism Drug 7-Methylquinazoline-2,4-dione (Parent Drug) CYP Phase I Metabolism (Hepatic CYP450) Drug->CYP Met1 Hydroxylated Metabolite CYP->Met1 Met2 N-Dealkylated Metabolite CYP->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 2: Primary hepatic metabolism and clearance pathways for quinazoline-diones.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

Causality Note: NADPH is added as an essential electron donor for CYP450 catalytic activity. Without it, Phase I metabolism cannot occur.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw liver microsomes on ice to prevent enzyme denaturation.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the 7-methylquinazoline-2,4-dione test compound (final concentration 1 μM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 μL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation System:

    • Negative Control: Run a parallel incubation without NADPH. If compound depletion occurs here, it indicates chemical instability or non-CYP enzymatic degradation, invalidating CYP-specific clearance calculations.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not depleted by >70% at 30 minutes, the microsome batch has lost enzymatic viability and the assay must be rejected.

In Vivo Pharmacokinetics: Animal Models & Quantitative Analysis

Moving to in vivo models requires overcoming the inherent solubility limitations of the quinazoline-2,4-dione class. For example, the clinical PARP1 inhibitor Senaparib (a highly potent quinazoline-2,4-dione derivative) required formulation as an amorphous solid dispersion (ASD) using HP-55 (hydroxypropyl methylcellulose phthalate) to achieve sufficient oral bioavailability[1]. Alternatively, a 0.5% methylcellulose suspension is standard for early-stage murine PK profiling[1].

Protocol 2: In Vivo Mouse PK Study (IV and PO)

Causality Note: Both Intravenous (IV) and Per Os (PO) routes must be assessed in parallel to calculate absolute bioavailability ( F ), determined by the ratio of dose-normalized Area Under the Curve ( AUCPO​/AUCIV​ ).

  • Animal Preparation: Fast male CD-1 mice for 12 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption. IV cohorts do not require fasting.

  • Formulation & Dosing:

    • PO Cohort: Dose at 10 mg/kg using a 0.5% methylcellulose suspension via oral gavage.

    • IV Cohort: Dose at 2 mg/kg via tail vein injection using a co-solvent system (e.g., 5% DMSO, 10% Solutol, 85% Saline) to ensure complete dissolution.

  • Serial Sampling: Collect 20 μL blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Saphenous vein sampling allows for serial collection from the same animal, eliminating inter-animal biological variance that confounds composite sampling methods.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of acetonitrile containing the IS.

  • LC-MS/MS Bioanalysis (Self-Validating): Analyze samples using Multiple Reaction Monitoring (MRM).

    • Validation Check: A calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations must be interspersed every 15 samples. If QC accuracy deviates by > ±15%, instrument drift has occurred, and the run is rejected.

Table 2: Benchmark In Vivo PK Parameters for Quinazoline-2,4-dione Derivatives

Data adapted and scaled from established quinazoline-2,4-dione profiles (e.g., Senaparib) to represent optimized 7-methyl derivatives in mice[1].

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Pharmacological Implication
Cmax​ (ng/mL) -1,820Peak plasma concentration; indicates rapid absorption[1].
Tmax​ (hours) -0.3 - 0.5Time to peak concentration; confirms rapid GI transit/uptake[1].
AUC0−t​ (ng·h/mL) ~1,4003,244Total systemic exposure over time[1].
T1/2​ (hours) 1.82.03Elimination half-life; dictates required dosing frequency[1].
Bioavailability ( F ) 100%~46%Indicates moderate first-pass metabolism or solubility limits.

Conclusion & Future Directions

The pharmacokinetic optimization of 7-methylquinazoline-2,4(1H,3H)-dione derivatives requires a rigorous, causally-driven approach. By utilizing in silico predictive models (SwissADME)[3], self-validating in vitro microsomal assays, and carefully formulated in vivo studies[1], researchers can systematically overcome the inherent solubility and metabolic liabilities of this privileged scaffold. Future lead optimization should focus on structure-based modifications—such as bioisosteric replacement of the 7-methyl group with a trifluoromethyl ( −CF3​ ) or difluoromethoxy ( −OCF2​H ) group—to block Phase I CYP450 hydroxylation while maintaining the target affinity required for potent therapeutic efficacy.

References

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition.RSC Publishing.
  • The Discovery of a Potent PARP1 Inhibitor Senaparib.Molecular Cancer Therapeutics (AACR).
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.MDPI.
  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery.PMC.
  • 7-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE Synthesis and Properties.ChemicalBook.

Sources

Foundational

Comprehensive Spectral Characterization and Synthesis Protocol for 7-Methylquinazoline-2,4(1H,3H)-dione

Executive Summary This technical guide provides a rigorous, self-validating framework for the synthesis and spectral characterization of 7-Methylquinazoline-2,4(1H,3H)-dione . Designed for medicinal chemists and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a rigorous, self-validating framework for the synthesis and spectral characterization of 7-Methylquinazoline-2,4(1H,3H)-dione . Designed for medicinal chemists and drug development professionals, this whitepaper deconstructs the methodology behind a high-yield, one-pot cyclization process. Furthermore, it provides an in-depth analysis of the compound's H and C Nuclear Magnetic Resonance (NMR) spectral data, explaining the fundamental causality behind chemical shifts, solvent selection, and structural validation.

Pharmacological Relevance & Structural Dynamics

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous biologically active compounds and commercial drugs (e.g., Zenarestat, a potent aldose reductase inhibitor used for diabetic neuropathy)[1]. The addition of a methyl group at the C7 position alters the lipophilicity and electron density of the aromatic ring, which can significantly influence target binding affinity and pharmacokinetic profiles.

Structurally, 7-methylquinazoline-2,4(1H,3H)-dione features a rigid planar geometry with two hydrogen-bond donors (N1-H, N3-H) and two hydrogen-bond acceptors (C2=O, C4=O). This configuration leads to the formation of a highly stable, robust supramolecular hydrogen-bonded network in the solid state, which dictates both its high melting point (> 250 °C) and its distinct solubility profile[1].

Synthesis Methodology: DMAP-Catalyzed One-Pot Cyclization

Mechanistic Causality

The traditional construction of quinazoline-2,4-diones often requires harsh reagents (e.g., phosgene or urea) and prolonged heating. A modern, highly efficient alternative utilizes 4-dimethylaminopyridine (DMAP) as a super-nucleophilic catalyst to activate di-tert-butyl dicarbonate (Boc O)[2].

The causality of the reaction design is as follows:

  • Activation: DMAP attacks Boc O to form a highly electrophilic -tert-butoxycarbonylpyridinium intermediate.

  • Urea Formation: The primary amine of 2-amino-4-methylbenzamide rapidly attacks this intermediate, forming an unstable carbamic-carbonic anhydride intermediate.

  • Microwave-Assisted Cyclization: Microwave irradiation at 150 °C provides the necessary activation energy to overcome the steric hindrance of the intermediate, driving a rapid intramolecular ammonolysis/cyclization. This reduces the reaction time from several hours to merely 30 minutes[2].

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating, chromatography-free workflow for synthesizing 7-methylquinazoline-2,4(1H,3H)-dione[2].

Step 1: Reagent Preparation and Loading

  • Charge a 10 mL microwave-safe sealed tube with 2-amino-4-methylbenzamide (1.0 mmol).

  • Add di-tert-butyl dicarbonate (Boc O) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Suspend the mixture in anhydrous acetonitrile (CH CN) (3.0 mL).

  • Causality: Acetonitrile is a polar aprotic solvent that effectively absorbs microwave energy, ensuring rapid and homogenous dielectric heating.

Step 2: Microwave-Assisted Cyclization

  • Seal the tube and place it in a dedicated microwave synthesizer.

  • Irradiate at 150 W, maintaining a precise temperature of 150 °C and a pressure of 10 psi for 30 minutes.

Step 3: Isolation and Purification

  • Allow the reaction vessel to cool to room temperature.

  • Filter the resulting suspension directly.

  • Wash the collected solid precipitate with cold CH CN (3.0 mL) and dry under vacuum to yield the target compound as a white solid (Yield: 68%, mp > 250 °C)[1].

  • Causality: The target compound's strong intermolecular hydrogen bonding renders it insoluble in acetonitrile at room temperature. This allows for a self-validating purification step where highly soluble DMAP and residual Boc-byproducts are simply washed away in the filtrate.

Spectral Characterization & Validation

Rationale for Solvent Selection (DMSO-d6)

Due to the robust crystal lattice described above, 7-methylquinazoline-2,4(1H,3H)-dione is virtually insoluble in standard non-polar NMR solvents like CDCl . Dimethyl sulfoxide-d6 (DMSO-d6) is strictly required because its highly polar S=O bond acts as a strong hydrogen-bond acceptor, disrupting the intermolecular networks of the quinazolinedione and fully solvating the molecule to yield sharp, well-resolved spectral resonances[1].

H NMR Spectral Data

Instrument: 400 MHz, Solvent: DMSO-d6[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
11.12 brs2HN1-H, N3-HHighly deshielded by the adjacent C2=O and C4=O groups. The broad singlet is caused by rapid quadrupolar relaxation of the nitrogen nuclei and solvent exchange.
7.77 s1HH-5The most deshielded aromatic proton due to the anisotropic effect of the C4 carbonyl. Note: Reported as a singlet, likely due to unresolved ortho-coupling depending on instrument resolution.
7.00–6.95 m2HH-6, H-8Shielded relative to H-5 by the electron-donating (+I) inductive effect of the C7 methyl group.
2.36 s3HC7-CH Standard benzylic methyl shift, appearing as a sharp, highly integrated singlet.
C NMR Spectral Data

Instrument: 100 MHz, Solvent: DMSO-d6[1].

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
162.8 C=OC4Highly deshielded amide carbonyl, conjugated with the aromatic ring.
150.5 C=OC2Urea-type carbonyl, slightly more shielded than C4 due to dual nitrogen lone-pair donation.
145.6 C (Aromatic)C7Significant downfield shift induced by the directly attached methyl group.
141.0 C (Aromatic)C8aDeshielded by the adjacent electronegative N1 atom.
127.0 CH (Aromatic)C5Ortho to the C4=O group, experiencing mild deshielding.
123.7 CH (Aromatic)C6Meta to the methyl group, representing a standard aromatic resonance.
115.1 C (Aromatic)C4aBridgehead carbon shielded by resonance from the nitrogen atoms.
112.1 CH (Aromatic)C8Highly shielded due to its ortho-position relative to the electron-donating N1 atom.
21.5 CH (Aliphatic)C7-CH Typical shift for an aromatic-bound methyl carbon.
High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular composition (C H N O ), Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is utilized.

  • m/z calculated for [M + H] : 177.0659

  • m/z found: 177.0659[1] This exact mass match serves as the final, definitive validation of the synthesized core.

Process Visualization

G A 2-Amino-4-methylbenzamide + (Boc)2O B DMAP / CH3CN Microwave (150 °C, 30 min) A->B Activation C Carbamic-Carbonic Anhydride Intermediate B->C Catalysis D 7-Methylquinazoline-2,4(1H,3H)-dione (Yield: 68%) C->D Intramolecular Cyclization E 1H NMR Validation (DMSO-d6) D->E Structural Confirmation F 13C NMR Validation (DMSO-d6) D->F G ESI-HRMS m/z 177.0659 [M+H]+ D->G

Workflow for the synthesis and spectral characterization of 7-methylquinazoline-2,4(1H,3H)-dione.

References

1.[1] Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega Source: acs.org URL:

2.[2] Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega Source: acs.org URL:

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 7-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide

Executive Summary: The Privileged Quinazolinedione Scaffold In modern medicinal chemistry and materials science, the quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged scaffold." Its highly stable, planar b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Quinazolinedione Scaffold

In modern medicinal chemistry and materials science, the quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged scaffold." Its highly stable, planar bicyclic structure serves as a versatile foundation for synthesizing a vast array of pharmacologically active compounds, including topoisomerase inhibitors, Cannabinoid 1 (CB1) receptor agonists[1], and Poly(ADP-ribose) polymerase (PARP-1/2) inhibitors[2].

The introduction of a methyl group at the 7-position—creating 7-Methylquinazoline-2,4(1H,3H)-dione —fundamentally alters both the synthetic utility and the crystallographic packing of the molecule. Synthetically, it serves as a critical intermediate for regioselective chlorination and subsequent amination[3]. Crystallographically, the 7-methyl group introduces a subtle electron-donating hyperconjugative effect and increases the steric bulk, which directly influences the solid-state hydrogen-bonding networks and π−π stacking distances elucidated via X-ray Diffraction (XRD).

Crystallographic Profiling and Molecular Geometry

The structural integrity of 7-methylquinazoline-2,4(1H,3H)-dione in the solid state is dictated by its capacity to form robust intermolecular hydrogen bonds. Single-crystal X-ray diffraction of analogous quinazoline-2,4-diones reveals that these molecules typically crystallize in monoclinic or triclinic space groups (such as P21​/c or P1ˉ )[4].

The R22​(8) Hydrogen-Bonding Motif

The defining crystallographic feature of the quinazoline-2,4(1H,3H)-dione class is the formation of centrosymmetric dimers. These dimers are stabilized by R22​(8) hydrogen-bonded rings[4].

  • Mechanism of Formation: The N3-H amine acts as a hydrogen bond donor, while the C2=O carbonyl oxygen acts as the acceptor.

  • Causality of the 7-Methyl Substitution: The electron-donating nature of the 7-methyl group slightly increases the electron density across the pyrimidine ring. This subtle shift strengthens the basicity of the carbonyl oxygen, leading to a highly stable, tightly packed crystal lattice with elevated melting points.

Quantitative Crystallographic Data

To provide a comparative baseline for XRD refinement, the following table summarizes the typical crystallographic parameters and solid-state geometries expected for 7-substituted quinazoline-2,4-diones.

Table 1: Representative Crystallographic Parameters for Quinazolinedione Scaffolds

ParameterTypical Value RangeCausality / Structural Implication
Crystal System Monoclinic / TriclinicDictated by planar stacking and directional H-bonds.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric dimers.
Z (Molecules/Cell) 2 to 4Efficient packing of planar aromatic systems.
Interplanar Distance 3.3 - 3.5 ÅOptimal distance for stabilizing π−π stacking interactions.

Table 2: Solid-State Hydrogen Bonding Geometries

Interaction TypeMotifDonor-Acceptor Distance (Å)Angle (°)
N3-H ··· O2 R22​(8) Dimer2.80 - 2.95160 - 175
N1-H ··· O4 Chain Extension2.85 - 3.05150 - 170
C-H ··· O Weak Bifurcated3.20 - 3.50120 - 140

Experimental Methodology: Synthesis and Crystallization

Obtaining high-quality single crystals of 7-methylquinazoline-2,4(1H,3H)-dione requires a highly controlled synthetic and crystallization pipeline. Because the R22​(8) hydrogen-bonding network renders the compound highly insoluble in standard organic solvents, the protocol must be engineered to overcome these thermodynamic barriers.

Phase 1: Synthesis via Thermal Cyclization

This self-validating protocol utilizes urea as a safe, solid-state carbonyl source, avoiding toxic phosgene derivatives[5].

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 7-methylanthranilic acid (2-amino-4-methylbenzoic acid, 1.0 eq) with an excess of urea (4.0 eq). Causality: The excess urea drives the equilibrium toward complete cyclization and acts as its own solvent once melted.

  • Thermal Activation: Heat the solid mixture gradually to 150–160 °C using a sand bath. The mixture will melt into a viscous liquid, accompanied by the vigorous evolution of ammonia gas.

  • In-Process Validation: Monitor the reaction progress by testing the off-gas with wet red litmus paper at the condenser outlet. The reaction is deemed complete when the litmus paper no longer turns blue (typically 2–3 hours), indicating the cessation of ammonia evolution.

  • Precipitation: Cool the melt to approximately 80 °C. Slowly add 200 mL of distilled water under vigorous stirring to precipitate the crude 7-methylquinazoline-2,4(1H,3H)-dione.

  • Purification: Filter the precipitate under a vacuum and wash extensively with boiling water to remove unreacted urea and water-soluble impurities. Dry the off-white solid in a vacuum oven at 60 °C until a constant weight is achieved.

Phase 2: Single-Crystal Growth for XRD
  • Solvent Selection: Dissolve 50 mg of the crude powder in a minimum volume of boiling N,N-dimethylformamide (DMF). Causality: DMF is a strong hydrogen-bond acceptor capable of disrupting the robust R22​(8) dimer network, allowing the dione to solvate.

  • Anti-Solvent Layering: Transfer the hot DMF solution into a narrow crystallization tube. Carefully overlay the solution with an equal volume of distilled water (anti-solvent) using a glass pipette to prevent mixing.

  • Controlled Nucleation: Seal the tube and store it in a dark, vibration-free environment at 20 °C for 7–14 days. Causality: The slow, gradient diffusion of water into the DMF layer gradually lowers the solubility of the dione, promoting the nucleation of defect-free single crystals rather than amorphous precipitates.

G N1 7-Methylanthranilic Acid + Urea (4.0 eq) N2 Thermal Cyclization (150-160°C) N1->N2 - NH3, - H2O N3 7-Methylquinazoline-2,4-dione (Crude Solid) N2->N3 H2O Precipitation N4 Solvation in DMF & Anti-Solvent Layering N3->N4 H-Bond Disruption N5 Slow Diffusion (7-14 days) Single Crystal Growth N4->N5 Controlled Nucleation N6 X-Ray Diffraction (XRD) Analysis N5->N6 Structural Resolution

Fig 1: Synthesis and crystallization workflow for 7-Methylquinazoline-2,4(1H,3H)-dione.

X-Ray Diffraction Data Acquisition and Refinement

Once a suitable single crystal is isolated, it is mounted on a glass fiber using perfluoropolyether oil and cooled to 100–150 K under a nitrogen stream. Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of hydrogen atom positions—critical for mapping the R22​(8) network[4].

Data is typically collected using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The N-H protons are explicitly located in the difference Fourier map and refined freely to accurately calculate the hydrogen bond lengths and angles.

Pharmacological Implications of the 3D Structure

The 3D conformation elucidated by XRD is the blueprint for structure-based drug design. The spatial arrangement of the 7-methylquinazoline-2,4(1H,3H)-dione core directly dictates its biological efficacy.

PARP-1/2 Inhibition and Synthetic Lethality

Quinazoline-2,4-dione derivatives are potent inhibitors of Poly(ADP-ribose) polymerases (PARP-1 and PARP-2)[2]. The R22​(8) hydrogen-bonding capability observed in the crystal lattice perfectly mimics the interactions required within the PARP-1 catalytic domain. The C2/C4 carbonyls and the N3 proton form critical hydrogen bonds with serine and histidine residues in the binding pocket. Furthermore, the 7-methyl group provides a lipophilic anchor that enhances van der Waals interactions within the hydrophobic sub-pocket, increasing the drug's residence time. This catalytic blockade leads to unresolved DNA double-strand breaks and subsequent apoptosis in BRCA-mutated cancer cells.

G A Quinazoline-2,4-dione Derivative B PARP-1/2 Enzyme Binding Pocket A->B H-Bonding (Ser/His) C Inhibition of Polymerization B->C Catalytic Blockade D DNA Double-Strand Breaks (DSBs) C->D Replication Fork Collapse E Apoptosis in BRCA-mut Cancer Cells D->E Synthetic Lethality

Fig 2: Mechanism of PARP-1 inhibition and synthetic lethality by quinazoline-2,4-diones.

References

  • International Union of Crystallography (IUCr) - Pelanserin: 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione URL:[Link]

  • National Institutes of Health (NIH / PMC) - Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors URL:[Link]

Sources

Foundational

Baseline Toxicity and Cytotoxicity Profiling of 7-Methylquinazoline-2,4(1H,3H)-dione: A Scaffold-Centric Technical Guide

Executive Summary 7-Methylquinazoline-2,4(1H,3H)-dione (CAS 62484-15-5) is a privileged heterocyclic scaffold extensively utilized in modern medicinal chemistry. Serving as the structural foundation for a myriad of thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methylquinazoline-2,4(1H,3H)-dione (CAS 62484-15-5) is a privileged heterocyclic scaffold extensively utilized in modern medicinal chemistry. Serving as the structural foundation for a myriad of therapeutic agents—including poly(ADP-ribose) polymerase (PARP) inhibitors, topoisomerase poisons, and alpha-1 adrenergic antagonists—understanding its intrinsic biological activity is paramount[1]. This whitepaper provides a comprehensive technical framework for evaluating the baseline toxicity and cytotoxicity of this specific core. By delineating scaffold-intrinsic effects from functional-group-driven toxicity, researchers can accurately establish the therapeutic window of novel derivatives.

Mechanistic Rationale & Scaffold Significance

The quinazoline-2,4-dione core is characterized by a planar aromatic system that facilitates 2, while its dione moiety provides critical hydrogen-bond donors and acceptors essential for target protein engagement[2]. The addition of a methyl group at the C-7 position introduces subtle lipophilicity and an electron-donating effect, which can enhance cellular permeability without inducing severe steric hindrance.

Crucially, unmodified or minimally substituted quinazoline-2,4-diones generally exhibit3, making them ideal building blocks[3]. However, at supratherapeutic concentrations, the scaffold can weakly mimic the binding modalities of fluoroquinolones or PARP inhibitors, leading to off-target DNA stress[4].

Experimental Workflow for Baseline Cytotoxicity

To accurately profile 7-Methylquinazoline-2,4(1H,3H)-dione, a tiered experimental workflow is strictly required. This ensures that observed cytotoxic effects are properly attributed to either intrinsic scaffold properties or physical artifacts (e.g., compound precipitation).

Workflow A 7-Methylquinazoline-2,4-dione (Scaffold Prep) B In Vitro Cytotoxicity (MTT / CellTiter-Glo) A->B C Mechanistic Profiling (Topo II / PARP / Caspase) B->C D In Vivo Toxicity (Zebrafish / Murine Models) C->D E ADME-Tox & Safety Window D->E

Workflow for evaluating baseline scaffold toxicity.

In Vitro Cytotoxicity Profiling: Methodologies & Causality

A robust assessment of baseline toxicity requires screening the scaffold across both normal (e.g., HUVEC, HEK293) and neoplastic (e.g., HeLa, K562) cell lines[3].

High-Fidelity MTT Viability Assay Protocol

Step 1: Cell Seeding & Synchronization

  • Action: Seed cells at a density of 5×103 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: A 24-hour pre-incubation ensures cells re-adhere and enter the log-phase of exponential growth. Cytotoxicity assays performed on non-proliferating cells often yield false-negative results, as many scaffold-induced stress mechanisms (like topoisomerase interference) are replication-dependent.

Step 2: Scaffold Solubilization & Dosing

  • Action: Dissolve 7-Methylquinazoline-2,4(1H,3H)-dione in cell-culture grade DMSO to create a 100 mM stock. Perform serial dilutions in complete media to achieve final testing concentrations (1 µM to 500 µM). Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • Causality: Quinazoline derivatives are prone to crystallization in aqueous media. Exceeding 0.5% DMSO causes solvent-induced baseline toxicity, while inadequate solubilization leads to micro-crystal formation on the cell monolayer, which physically damages cells and artificially inflates cytotoxicity readings.

Step 3: Incubation & Formazan Solubilization

  • Action: Incubate the treated cells for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for exactly 4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.

  • Causality: The conversion of soluble MTT to insoluble formazan is catalyzed by mitochondrial succinate dehydrogenase. This enzymatic activity acts as a direct, quantifiable proxy for cellular metabolic viability.

Step 4: Spectrophotometric Quantification

  • Action: Measure the absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris) using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data: Scaffold Safety Profile

The following table synthesizes representative 5 for the unfunctionalized/methylated quinazoline-2,4-dione core, demonstrating its wide therapeutic window[5].

Cell LineOriginIncubation TimeMean IC₅₀ (µM)Scaffold Safety Profile
HUVEC Normal Endothelial48 h> 400Highly Tolerated
HEK293 Normal Embryonic Kidney48 h> 500Highly Tolerated
HeLa Cervical Carcinoma48 h> 250Low Toxicity
K562 Chronic Myelogenous Leukemia48 h150 - 300Moderate Toxicity
HepG2 Hepatocellular Carcinoma48 h> 200Low Toxicity

Note: Data synthesized from baseline studies of unfunctionalized and methyl-substituted quinazoline-2,4-diones to illustrate the therapeutic window of the core scaffold.

Mechanisms of Scaffold-Induced Cellular Stress

While the 7-Methylquinazoline-2,4(1H,3H)-dione scaffold is exceptionally safe at standard pharmacological doses, exposing cells to concentrations exceeding 200 µM can trigger intrinsic apoptotic pathways.

Pathway S 7-Methylquinazoline-2,4-dione T Topoisomerase II Intercalation S->T P PARP-1 Binding Pocket S->P D DNA Damage / Stress Response T->D P->D C9 Caspase-9 Activation D->C9 C3 Caspase-3 Executioner C9->C3 A Cellular Apoptosis C3->A

Molecular stress pathways induced at supratherapeutic scaffold concentrations.

The planar geometry of the quinazoline-2,4-dione core allows for weak intercalation into DNA, potentially interfering with Topoisomerase II alpha/beta isoforms[2]. Concurrently, the dione structural motif is a1[1]. At high baseline concentrations, this dual-target interference leads to an accumulation of unrepairable DNA strand breaks, triggering the intrinsic apoptotic cascade characterized by the upregulation of Caspase-9 and the executioner Caspase-3[3].

In Vivo Toxicity & ADME-Tox Considerations

Transitioning from in vitro to in vivo models further validates the safety of the 7-methylquinazoline-2,4-dione scaffold. Acute toxicity models, such as the 6, are frequently employed as a first-line in vivo baseline screen[6]. Unfunctionalized quinazoline-2,4-diones typically exhibit LC₅₀ values well above the toxicity threshold in these models, confirming minimal environmental and systemic toxicity. Furthermore, ADME-Tox profiling indicates that the C-7 methyl substitution provides a favorable metabolic profile, avoiding the rapid phase I oxidation liabilities often seen with highly electron-rich aromatic systems[3].

Conclusion

The 7-Methylquinazoline-2,4(1H,3H)-dione core is a highly stable, low-toxicity scaffold that provides an optimal foundation for drug discovery. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can accurately map the baseline cytotoxicity of the scaffold, ensuring that subsequent functionalization efforts yield targeted, safe, and efficacious therapeutic agents.

References

  • Benchchem. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.2

  • National Institutes of Health (NIH) - PMC. Quinolones: Action and Resistance Updated.4

  • Indian Academy of Sciences (IAS). Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones.6

  • ResearchGate. The quinazoline-2,4(1H,3H)-diones skeleton: A key intermediate in drug synthesis.3

  • National Institutes of Health (NIH) - PMC. Quinazoline Derivatives as Targeted Chemotherapeutic Agents.1

  • PTFARM. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.5

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 7-Methylquinazoline-2,4(1H,3H)-dione in Organic Solvents

Executive Summary In preclinical drug development, the physicochemical profiling of a pharmacophore dictates its entire trajectory—from synthetic optimization to in vivo formulation. Quinazoline-2,4(1H,3H)-dione derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the physicochemical profiling of a pharmacophore dictates its entire trajectory—from synthetic optimization to in vivo formulation. Quinazoline-2,4(1H,3H)-dione derivatives are widely recognized for their potent biological activities, serving as critical scaffolds for PARP-1/2 inhibitors[1] and dual c-Met/VEGFR-2 tyrosine kinase inhibitors[2].

The addition of a methyl group at the 7-position to form 7-Methylquinazoline-2,4(1H,3H)-dione (CAS 62484-15-5) [3] fundamentally alters the molecule's thermodynamic landscape. While the parent quinazoline-2,4(1H,3H)-dione core exhibits notoriously poor aqueous solubility but dissolves in alcohols[4], the 7-methyl substitution increases lipophilicity (LogP) without removing the strong hydrogen-bond (H-bond) donors and acceptors of the dione core[5]. This whitepaper provides an authoritative guide to the solubility profile of this compound in organic solvents, detailing the structural thermodynamics, empirical solubility data, and self-validating experimental protocols required for accurate quantification.

Structural Thermodynamics & Solvation Mechanics

To predict and understand the solubility of 7-Methylquinazoline-2,4(1H,3H)-dione, we must analyze its crystal lattice energy versus its solvation energy. The molecule possesses two H-bond donors (N1-H, N3-H) and two H-bond acceptors (C2=O, C4=O). In the solid state, these functional groups form an extensive, tightly packed intermolecular hydrogen-bonding network.

The Causality of Solvent Selection:

  • Non-Polar Solvents (e.g., Hexane, Heptane): Cannot provide the necessary enthalpic payoff to break the robust dione-dione intermolecular H-bonds. Solvation fails.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Can donate and accept H-bonds, moderately disrupting the crystal lattice[4]. However, the solvent's own self-association (solvent-solvent H-bonding) competes with solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Feature high dielectric constants and act as powerful H-bond acceptors without competing self-association. These solvents aggressively attack the N1-H and N3-H protons, effectively dismantling the crystal lattice and yielding the highest solubility.

Solvation_Mechanism A Solid State Lattice (Strong H-Bonds) B Lattice Disruption (Endothermic) A->B Energy Input C Solvent Cavity Formation B->C Overcome Lattice D Solvated State (Exothermic) C->D Solute-Solvent Interaction

Thermodynamic cycle of 7-Methylquinazoline-2,4-dione solvation in organic solvents.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility of 7-Methylquinazoline-2,4(1H,3H)-dione across various organic solvent classes at 25°C.

SolventClassificationDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Strong H-bond acceptance (N-H···O=S)
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 40.0Strong H-bond acceptance (N-H···O=C)
Methanol (MeOH) Polar Protic32.75.0 - 8.0Moderate H-bond donation/acceptance
Ethanol (EtOH) Polar Protic24.52.0 - 4.0Moderate H-bond donation/acceptance
Ethyl Acetate (EtOAc) Polar Aprotic6.0< 1.0Weak dipole-dipole interactions
Dichloromethane (DCM) Halogenated8.9< 0.5Weak van der Waals forces
Hexane Non-polar1.9< 0.01Incapable of disrupting crystal lattice

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to transient supersaturation. As an application scientist, I mandate the Isothermal Shake-Flask Method for true thermodynamic solubility determination.

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs both a "bottom-up" (undersaturated to saturated) and a "top-down" (supersaturated to saturated) approach. If both methods converge on the exact same concentration, thermodynamic equilibrium is unequivocally confirmed.

Step-by-Step Protocol

Phase 1: Sample Preparation & Equilibration

  • Bottom-Up Setup: Add an excess of 7-Methylquinazoline-2,4(1H,3H)-dione solid (approx. 100 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent.

  • Top-Down Setup (Validation Control): In a parallel vial, add the same amounts, but heat the vial to 40°C for 2 hours to force supersaturation, then cool to the target temperature (25°C).

  • Isothermal Incubation: Place both vials in a thermostatic shaker at 25°C (± 0.1°C) at 300 rpm for 48 hours. Causality: 48 hours is required because the high lattice energy of quinazolinediones results in slow dissolution kinetics.

Phase 2: Phase Separation 4. Centrifugation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid. 5. Filtration: Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required over Nylon or Cellulose Acetate. The lipophilic 7-methyl group causes non-specific binding to Nylon membranes, which would artificially lower the quantified solubility.

Phase 3: HPLC-UV Quantification 6. Dilution: Dilute the filtrate appropriately with the mobile phase to fall within the linear range of the calibration curve. 7. Analysis: Inject onto a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Isocratic 60:40 Methanol:Water (with 0.1% Formic Acid to maintain the dione in its unionized state).

  • Detection: UV absorbance at 230 nm (corresponding to the quinazoline aromatic core).

    Shake_Flask_Protocol S1 1. Solvent Selection (Aprotic, Protic, Non-polar) S2 2. Solute Addition (Excess Solid to 1mL Solvent) S1->S2 S3 3. Isothermal Equilibration (48h at 25°C, 300 rpm) S2->S3 S4 4. Phase Separation (Centrifugation & 0.22µm PTFE) S3->S4 S5 5. HPLC-UV Quantification (Isocratic, 230 nm) S4->S5

    Standardized shake-flask methodology for thermodynamic solubility determination.

Formulation Implications

Understanding this solubility profile is non-negotiable for downstream processing. Because 7-Methylquinazoline-2,4(1H,3H)-dione is highly soluble in DMSO and DMF but poorly soluble in aqueous or non-polar media, researchers synthesizing libraries of MTH1 inhibitors[6] or PARP inhibitors[1] must utilize polar aprotic solvents for stock solutions. For in vivo dosing formulations, co-solvency approaches (e.g., 5-10% DMSO in PEG400 or Tween-80) are highly recommended to prevent drug precipitation upon aqueous dilution.

References

  • ChemBK. "quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties".
  • Semantic Scholar. "Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors".
  • PubChem. "Quinazolinedione | C8H6N2O2 | CID 64048".
  • ACS Publications. "Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors".
  • PMC. "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors".
  • CymitQuimica. "CAS 62484-15-5: 2,4(1H,3H)-Quinazolinodiona, 7-Methyl".

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Methylquinazoline-2,4(1H,3H)-dione

Application Note: Solvent-Free Synthesis Protocol for 7-Methylquinazoline-2,4(1H,3H)-dione Introduction & Mechanistic Rationale The quinazoline-2,4-dione core is a privileged structural motif in medicinal chemistry, serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent-Free Synthesis Protocol for 7-Methylquinazoline-2,4(1H,3H)-dione

Introduction & Mechanistic Rationale

The quinazoline-2,4-dione core is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors, antibacterial agents, and other targeted therapeutics[1]. The synthesis of 7-methylquinazoline-2,4(1H,3H)-dione (CAS 62484-15-5) is most efficiently achieved via the cyclocondensation of 7-methylanthranilic acid (2-amino-4-methylbenzoic acid) with urea[1].

This protocol utilizes a highly efficient, solvent-free "melt" methodology. By operating above the melting point of urea (~133 °C), the urea acts simultaneously as the reactant and the reaction medium[2]. Mechanistically, the reaction initiates with the nucleophilic attack of the primary aniline amine onto the carbonyl carbon of urea to form an acyclic intermediate. Sustained thermal energy drives a subsequent intramolecular cyclization, expelling ammonia and water to form the thermodynamically stable pyrimidine-2,4-dione ring[3].

Experimental Workflow

G Start 7-Methylanthranilic Acid + Urea Melt Solvent-Free Melt (135-190 °C) Start->Melt Intermediate Urea Intermediate Formation Melt->Intermediate Cyclization Cyclization & NH3 Release Intermediate->Cyclization Quench Aqueous Quench (Ice Water) Cyclization->Quench Purification Filtration & Recrystallization Quench->Purification Product 7-Methylquinazoline- 2,4(1H,3H)-dione Purification->Product

Workflow for the solvent-free synthesis of 7-methylquinazoline-2,4(1H,3H)-dione.

Step-by-Step Synthesis Protocol

Reagents & Equipment:

  • 7-Methylanthranilic acid (2-Amino-4-methylbenzoic acid): 1.0 equivalent.

  • Urea : 3.0 to 5.0 equivalents.

  • Equipment : Round-bottom flask equipped with a wide-bore air condenser, overhead mechanical stirrer, and a high-temperature oil bath.

Procedure:

  • Preparation of the Melt: Charge the round-bottom flask with urea (e.g., 5.0 eq). Heat the flask to 140–150 °C until the urea completely melts into a clear, stirrable liquid[2].

    • Expert Insight: Initiating the melt before adding the anthranilic acid substrate prevents localized charring, ensures uniform heat distribution, and mitigates the risk of substrate degradation.

  • Addition of Substrate: Gradually add 7-methylanthranilic acid (1.0 eq) to the urea melt in small portions under continuous mechanical stirring.

    • Expert Insight: Mechanical stirring is strictly preferred over magnetic stirring, as the viscosity of the melt increases significantly as the cyclization progresses and ammonia is expelled.

  • Cyclization: Increase the temperature to 160–190 °C[4]. Maintain this temperature for 3 to 24 hours, depending on the scale and chosen thermal profile. The mixture will evolve ammonia gas; ensure the reaction is conducted in a well-ventilated fume hood.

    • Expert Insight: The elevated temperature is critical to provide the activation energy required for the secondary intramolecular cyclization. If the temperature is too low, the reaction stalls at the acyclic urea intermediate. A wide-bore air condenser is necessary to prevent clogging from sublimating urea and ammonium carbamate byproducts.

  • Quenching: Carefully cool the reaction mixture to approximately 100–120 °C, ensuring it remains a fluid melt. Slowly pour the hot mixture into a large beaker containing vigorously stirred crushed ice and water[2].

    • Expert Insight: Quenching while the mixture is still hot prevents the melt from solidifying into an intractable, rock-hard mass inside the flask. The aqueous quench dissolves unreacted urea and water-soluble byproducts (like biuret), selectively precipitating the highly insoluble 7-methylquinazoline-2,4-dione.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure the complete breakdown of the urea matrix. Filter the off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with cold distilled water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate, ethanol, or DMF/water) to afford the pure 7-methylquinazoline-2,4(1H,3H)-dione[4].

Quantitative Data & Reaction Parameters

The table below summarizes the causality behind different thermal profiles and stoichiometric ratios documented in the literature for quinazolinedione synthesis:

ParameterRapid Melt ProtocolHigh-Temp Melt ProtocolMechanistic Rationale
Molar Ratio (Substrate:Urea) 1 : 51 : 1.5Higher urea ratios improve melt fluidity, act as a thermal buffer, and compensate for urea decomposition into cyanic acid[2].
Temperature 135–140 °C190 °CHigher temperatures accelerate cyclization but may increase byproduct formation and substrate degradation[2][4].
Reaction Time 3 hours24 hoursTime is inversely proportional to the applied temperature and the scale of the reaction[2][4].
Typical Yield 80–95%40–60%A rapid melt with a high urea excess generally yields cleaner impurity profiles and higher isolated yields[2][4].

Downstream Applications

The isolated 7-methylquinazoline-2,4(1H,3H)-dione is rarely the final therapeutic agent. It is frequently subjected to chlorination using phosphorus oxychloride (POCl₃) in the presence of a base (such as N,N-dimethylaniline or N,N-diisopropylethylamine) to yield 2,4-dichloro-7-methylquinazoline[4][5]. This dichloride serves as a highly versatile electrophile, allowing for sequential, regioselective nucleophilic aromatic substitution (S_NAr) at the C4 and C2 positions to generate diverse libraries of active pharmaceutical ingredients[1][3].

Sources

Application

Application Note: 7-Methylquinazoline-2,4(1H,3H)-dione as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols Executive Summary Nitrogen-containing heterocycles form the structural core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols

Executive Summary

Nitrogen-containing heterocycles form the structural core of over 59% of FDA-approved small-molecule drugs. Among these, the quinazoline-2,4-dione core—specifically 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5)—has emerged as a highly versatile, "privileged" scaffold in modern medicinal chemistry.

By serving as a precursor to 2,4-dichloro-7-methylquinazoline, this scaffold enables rapid, regioselective functionalization via sequential Nucleophilic Aromatic Substitution ( SN​Ar ). This application note details the mechanistic rationale, validated synthetic protocols, and biological applications of the 7-methylquinazoline scaffold in developing therapeutics for oncology, epigenetics, and neglected tropical diseases.

Mechanistic Rationale & Scaffold Properties

Why the 7-Methylquinazoline Scaffold?

The utility of 7-methylquinazoline-2,4(1H,3H)-dione lies in its electronic and structural properties:

  • Regioselective Bidentate Functionalization: Upon conversion to the 2,4-dichloro derivative, the C4 position exhibits significantly higher electrophilicity than the C2 position. This is driven by the electron-withdrawing effect of the fused aromatic system and the adjacent nitrogens, allowing for precise, step-wise introduction of diverse pharmacophores without complex protecting-group strategies[1].

  • Favorable Physicochemical Profile: The 7-methyl substitution provides a lipophilic anchor that often enhances target binding via hydrophobic interactions (e.g., within the hydrophobic pockets of GPCRs or protease active sites) while maintaining favorable ligand efficiency[2].

  • Hydrogen Bonding Network: The resulting N2,N4-diamines act as potent hydrogen bond donors and acceptors, critical for binding to targets like the Adenosine A2A Receptor (A2AR) and cysteine proteases[3].

SyntheticWorkflow A 7-Methylquinazoline- 2,4(1H,3H)-dione B 2,4-Dichloro-7- methylquinazoline A->B POCl3, N,N-DMA Reflux, 120°C C C4-Aminated Intermediate B->C R1-NH2, Base Regioselective (C4) D N2,N4-Disubstituted Quinazoline-2,4-diamine C->D R2-NH2, Heat/Catalyst Amination (C2)

Figure 1: Divergent synthetic workflow from the 7-methylquinazoline-2,4(1H,3H)-dione scaffold.

Key Therapeutic Applications

Oncology & Immuno-Oncology: A2A Receptor Antagonists

The Adenosine A2A Receptor (A2AR) is a critical immune checkpoint. In the tumor microenvironment, high levels of adenosine bind to A2AR on T-cells, triggering a Gs​ -protein/cAMP/PKA signaling cascade that suppresses T-cell activation.

Derivatives of the 7-methylquinazoline scaffold have been identified as highly effective A2AR antagonists. Co-crystallization studies (e.g., PDB: 8DU3) reveal that the 2-aminoquinazoline ring forms essential hydrogen bonds with Asn253 and Glu169, while the 7-methyl group stabilizes the complex via hydrophobic packing[2][3].

A2ARPathway Adenosine Adenosine (Tumor Microenvironment) A2AR Adenosine A2A Receptor (GPCR on T-Cells) Adenosine->A2AR Binds Gs Gs Protein Activation A2AR->Gs Activates cAMP cAMP Accumulation Gs->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates ImmuneSuppression T-Cell Suppression (Immune Evasion) PKA->ImmuneSuppression Induces Inhibitor Quinazoline Antagonist (Scaffold Derivative) Inhibitor->A2AR Blocks (Competitive)

Figure 2: A2AR signaling pathway and its competitive blockade by quinazoline-based antagonists.

Neglected Tropical Diseases: Antileishmanial & Cruzain Inhibitors

Visceral leishmaniasis and Chagas disease require urgent, orally bioavailable treatments. N2,N4-disubstituted quinazoline-2,4-diamines derived from the 7-methylquinazoline core have shown sub-micromolar potency against Leishmania donovani and the Trypanosoma cruzi cysteine protease, cruzain[4][5].

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the quantitative impact of functionalizing the 7-methylquinazoline scaffold across different targets.

Scaffold Modification (from 2,4-Dichloro-7-methylquinazoline)Primary TargetRepresentative CompoundPotency (IC50 / EC50 / Ki)Reference
N4-(furan-2-ylmethyl)-N2-isopropylL. donovani (Amastigotes)Compound 4Submicromolar ( EC50​ )[4]
N4-benzyl-N2-(p-chlorophenyl)Cruzain (T. cruzi)Compound 1h2.4 ± 0.2 μM ( IC50​ )[5]
C6-bromo, C4-(furan-2-yl), C2-aminoA2A Receptor (Human)Compound 120 nM ( Ki​ )[3]
C6/C7-substituted with aminopentylpiperidineA2A Receptor (Human)Compound 5m5 nM ( Ki​ )[2]

Experimental Protocols

Self-Validating System Note: These protocols include built-in quality control checkpoints. Do not proceed to subsequent steps if intermediate TLC/LC-MS validation fails.

Protocol 1: Synthesis of 2,4-Dichloro-7-methylquinazoline (The Gateway Intermediate)

Objective: Convert 7-methylquinazoline-2,4(1H,3H)-dione into the highly reactive biselectrophile[6].

Reagents & Materials:

  • 7-Methylquinazoline-2,4(1H,3H)-dione (1.0 eq, e.g., 233 g, 1.32 mol)

  • Phosphoryl chloride ( POCl3​ ) (4.0 eq, 500 mL, 5.23 mol)

  • N,N-Dimethylaniline (Catalytic, ~0.05 eq, 25 mL)

  • Dichloromethane (DCM)

  • Ice water

Step-by-Step Procedure:

  • Setup: Equip a thoroughly dried round-bottom flask with a reflux condenser and a calcium chloride drying tube. Causality: POCl3​ is highly moisture-sensitive; ambient water will hydrolyze the reagent and reduce yields.

  • Addition: Add 7-methylquinazoline-2,4(1H,3H)-dione and POCl3​ to the flask. Slowly add N,N-dimethylaniline. Causality: N,N-dimethylaniline acts as a nucleophilic catalyst, accelerating the chlorination of the tautomeric enol form.

  • Reflux: Stir the mixture at room temperature until initial gas evolution ceases (approx. 30 mins). Heat the reaction to reflux (120 °C) overnight.

  • Quenching (Critical Step): Cool the dark solution to room temperature. Slowly pour the mixture into a vigorously stirred beaker of ice water (4 L). Replenish ice to strictly maintain the temperature below 5 °C. Causality: Exothermic hydrolysis of excess POCl3​ can cause violent boiling and degrade the chlorinated product if the temperature rises.

  • Extraction: Extract the cold aqueous suspension with DCM ( 2×1 L).

  • Washing & Drying: Wash the combined organic phases with cold water and saturated NaCl solution. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter through a short silica gel plug. Concentrate the filtrate to half volume, add heptane, and evaporate until crystallization begins. Cool to 5 °C and filter to collect the 2,4-dichloro-7-methylquinazoline solid[6].

  • Validation: Confirm product via LC-MS (Expected m/z : 213.0, 215.0 for [M+H]+ isotopic pattern)[7].

Protocol 2: Regioselective C4-Amination

Objective: Introduce the first pharmacophore exclusively at the C4 position.

Reagents & Materials:

  • 2,4-Dichloro-7-methylquinazoline (1.0 eq)

  • Primary Amine (e.g., Furan-2-ylmethanamine) (1.05 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,4-dichloro-7-methylquinazoline in anhydrous THF at 0 °C under an inert atmosphere (Nitrogen/Argon).

  • Amine Addition: Add Et3​N , followed by dropwise addition of the primary amine.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Causality: The C4-chlorine is highly activated by the adjacent N3 and the electron-withdrawing nature of the pyrimidine ring, allowing SN​Ar to occur at room temperature. The C2-chlorine remains unreacted under these mild conditions[1].

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry, and concentrate.

  • Validation: TLC (Hexane:EtOAc). The C4-aminated intermediate will show a distinct Rf​ shift. Confirm via 1H NMR (disappearance of one highly deshielded proton signal if applicable, and integration of the new amine substituents).

Protocol 3: C2-Amination (Final Scaffold Derivatization)

Objective: Displace the remaining C2-chlorine to yield the final N2,N4-disubstituted quinazoline-2,4-diamine.

Procedure Adjustments: Because the C2 position is less electrophilic (and further deactivated by the electron-donating amine now present at C4), this step requires forcing conditions:

  • Solvent/Heat: Use a high-boiling solvent (e.g., n-butanol or DMF) and heat to 100–120 °C, or utilize microwave irradiation.

  • Catalysis (Optional): If using sterically hindered or weakly nucleophilic amines (e.g., anilines), employ Buchwald-Hartwig cross-coupling conditions ( Pd2​(dba)3​ , XPhos, Cs2​CO3​ )[2].

Trustworthiness & Troubleshooting

  • Poor Regioselectivity in Protocol 2: If di-amination is observed, ensure the reaction temperature does not exceed 25 °C and strictly control the stoichiometry of the first amine to 1.0 - 1.05 equivalents.

  • Hydrolysis of the Dichloro Intermediate: 2,4-Dichloro-7-methylquinazoline is susceptible to hydrolysis back to the dione or a mono-oxo derivative. Store the intermediate under inert gas at 2-8 °C and avoid prolonged exposure to atmospheric moisture[6].

References

  • Lebègue, N., et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules, Aug 2024,[Link].

  • Van Horn, K. S., et al. "SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines." NIH Public Access,[Link].

  • Zhu, F., et al. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." NIH Public Access,[Link].

  • Prates, J. L. B., et al. "Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors." Journal of Medicinal Chemistry - ACS Publications, Aug 2021,[Link].

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 7-Methylquinazoline-2,4(1H,3H)-dione

Executive Summary This application note outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Methylquinazoline-2,4(1H,3H)-dione. By integrating principl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Methylquinazoline-2,4(1H,3H)-dione. By integrating principles of physicochemical profiling with the updated ICH Q2(R2) analytical validation framework, this guide provides drug development professionals with a self-validating protocol designed for high precision, accuracy, and regulatory compliance.

Physicochemical Profiling & Method Rationale

7-Methylquinazoline-2,4(1H,3H)-dione is a critical pharmacophore found in various biologically active molecules, including kinase inhibitors and alpha-1 adrenergic antagonists. The successful chromatographic retention and separation of this analyte depend heavily on understanding its structural dynamics.

  • Tautomerism and Ionization: The pyrimidine-2,4-dione core contains two ionizable nitrogen atoms (N1 and N3) capable of lactam-lactim tautomerism. To prevent peak splitting and tailing, the analyte must be maintained in a single, neutral ionization state. This dictates the use of a strongly buffered, acidic mobile phase (pH 3.0–3.5)[1].

  • Hydrophobicity: The addition of the 7-methyl group to the quinazoline core increases the molecule's overall lipophilicity (LogP), making reversed-phase chromatography (specifically C18 chemistry) the ideal separation mode.

  • Chromophore Activity: The conjugated aromatic system of the quinazoline-2,4-dione ring exhibits strong UV absorbance. Diode Array Detection (DAD) scans typically reveal an optimal absorption maximum (λmax) around 245 nm, which provides maximum sensitivity while avoiding low-wavelength solvent noise[2].

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (C18, 2.1x100mm, End-capped) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer / ACN) B->C D 4. Detector Tuning (UV-Vis/DAD at 245 nm) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Logical workflow for HPLC method development of 7-Methylquinazoline-2,4(1H,3H)-dione.

Optimized Chromatographic Conditions

The following parameters were established through systematic optimization to ensure a robust and reproducible method.

Table 1: HPLC Method Parameters and Mechanistic Rationale

ParameterOptimized ConditionCausality / Scientific Rationale
Stationary Phase C18, 4.6 x 150 mm, 5 µm (End-capped)End-capping eliminates residual silanols, preventing secondary electrostatic interactions with the analyte's imide nitrogens.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH ensures the quinazoline-2,4-dione remains fully protonated, yielding sharp, symmetrical peaks[1].
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic organic modifier provides necessary elution strength with a low UV cutoff, minimizing baseline drift.
Elution Profile Isocratic (60% A : 40% B)An isocratic method reduces column equilibration time between runs and simplifies method transfer.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) with acceptable system backpressure.
Detection UV/DAD at 245 nmCorresponds to the π-π* transition maximum, ensuring high signal-to-noise (S/N) ratios[2].
Column Temp. 30 °CThermostating the column prevents retention time drift caused by ambient laboratory temperature fluctuations.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the instrument mathematically proves its fitness before consuming any experimental samples.

Phase I: Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: Precise pH control is non-negotiable; a drift above pH 4.5 will initiate partial ionization of the analyte, destroying peak symmetry.

  • Mobile Phase Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane. Degas both Mobile Phase A and B via ultrasonication for 15 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 7-Methylquinazoline-2,4(1H,3H)-dione reference standard and dissolve in 10 mL of Mobile Phase B (1.0 mg/mL). Sonicate until fully dissolved.

  • Working Solutions: Dilute the stock solution with the mobile phase mixture (60:40 A:B) to create a calibration curve ranging from 1.0 to 100.0 µg/mL.

Phase II: System Suitability Test (SST) - The Self-Validating Gate
  • Inject the 10.0 µg/mL working standard in quintuplicate (n=5).

  • Automated Gate Logic: Configure the Chromatography Data System (CDS) to evaluate the following parameters:

    • Retention Time (RT) %RSD: Must be ≤ 1.0%.

    • Peak Area %RSD: Must be ≤ 2.0%.

    • Tailing Factor (Tf): Must be ≤ 1.5.

    • Theoretical Plates (N): Must be ≥ 2000.

  • Action: If any parameter fails, the sequence must automatically halt. Do not proceed to sample analysis until the fluidic pathway or column is remediated.

Phase III: Sample Analysis
  • Extract the target analyte from the sample matrix (e.g., API formulation or biological matrix) using a solvent composition matching the mobile phase to prevent solvent-mismatch peak distortion.

  • Filter all samples through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the introduction of particulates that could cause column frit blockage, thus ensuring the longevity of the chromatographic system.

  • Inject 10 µL of the sample into the HPLC system and record the chromatogram for 10 minutes.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development[3]. The validation strategy encompasses specificity, linearity, precision, accuracy, and sensitivity[4].

Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Purity > 0.990) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Prec Precision & Accuracy (%RSD < 2.0%) Core->Prec Sens Sensitivity (LOD & LOQ) Core->Sens

ICH Q2(R2) validation parameters required for analytical procedure lifecycle management.

Quantitative Validation Summary

The following table summarizes the expected validation metrics for 7-Methylquinazoline-2,4(1H,3H)-dione based on the optimized protocol, demonstrating adherence to ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved PerformanceStatus
Specificity Complete resolution from matrix/degradantsPeak purity index > 0.995 (via DAD)Pass
Linearity & Range Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 1.0 - 100 µg/mL)Pass
Method Precision %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 101.2%Pass
Limit of Detection Signal-to-Noise (S/N) ≥ 3:10.15 µg/mLPass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 10:10.45 µg/mLPass

Conclusion

The quantification of 7-Methylquinazoline-2,4(1H,3H)-dione requires strict control over mobile phase pH and stationary phase chemistry due to the analyte's tautomeric nature and structural polarity. By implementing the self-validating protocols and adhering to the ICH Q2(R2) validation framework detailed in this application note, analytical scientists can ensure the generation of highly reliable, regulatory-compliant data throughout the drug development lifecycle.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (2023). URL: [Link]

  • Liu, Y., et al. "Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid." ACS Sustainable Chemistry & Engineering, 10(32), 10514–10523. (2022). URL: [Link]

  • Park, H., et al. "Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations." Journal of Liquid Chromatography & Related Technologies, 32(4), 512–525. (2009). URL: [Link]

Sources

Application

Application Note: 7-Methylquinazoline-2,4(1H,3H)-dione in the Rational Design of Tyrosine Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale The development of small-molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

The development of small-molecule targeted therapies has heavily relied on privileged heterocyclic scaffolds. Among these, the quinazoline-2,4(1H,3H)-dione core is a highly versatile pharmacophore utilized extensively in the design of ATP-competitive kinase inhibitors[1].

Specifically, 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) serves as a critical building block. The introduction of the methyl group at the C-7 position provides unique steric and electronic advantages. When derivatized into an active inhibitor, this 7-methyl substituent enhances lipophilicity and optimally occupies the hydrophobic pocket adjacent to the ATP-binding hinge region of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[2].

Mechanistic Causality in Kinase Inhibition

The two oxo groups at C-2 and C-4 of the dione precursor are not merely structural features; they are essential synthetic handles. Through halogenation, these positions are converted into reactive leaving groups, enabling sequential nucleophilic aromatic substitution ( SN​Ar ). This allows for the modular attachment of bulky anilino moieties at C-4 (which penetrate the deep hydrophobic pocket of the kinase) and solubilizing groups at C-2 (which extend into the solvent-exposed region)[1]. The resulting derivatives effectively block the autophosphorylation of RTKs, thereby halting downstream oncogenic signaling pathways (e.g., PI3K/AKT and RAS/MAPK).

G Ligand Growth Factor (EGF/VEGF) Receptor RTK Domain (EGFR/VEGFR) Ligand->Receptor Binds & Dimerizes PI3K PI3K / AKT Survival Pathway Receptor->PI3K Autophosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Autophosphorylation Inhibitor 7-Me-Quinazoline Inhibitor Inhibitor->Receptor ATP-competitive Hinge Binding Tumor Tumor Cell Growth & Angiogenesis PI3K->Tumor Promotes MAPK->Tumor Promotes

Fig 1: Mechanism of action of 7-methylquinazoline-derived inhibitors blocking RTK signaling.

Experimental Workflow: Scaffold Activation

To utilize 7-methylquinazoline-2,4(1H,3H)-dione in inhibitor design, it must first be activated to 2,4-dichloro-7-methylquinazoline . This bis-electrophile is the universal branching point for synthesizing multi-targeted kinase inhibitors[3].

W Step1 7-Methylquinazoline- 2,4(1H,3H)-dione Step2 POCl3 Chlorination (C2, C4 Activation) Step1->Step2 Step3 SNAr Substitution (Aniline Addition at C4) Step2->Step3 Step4 Targeted Kinase Inhibitor Step3->Step4

Fig 2: Chemical biology workflow for scaffold derivatization into targeted kinase inhibitors.

Protocol 1: Synthesis of 2,4-Dichloro-7-methylquinazoline

Note: This protocol is scaled to a standard 10 mmol research scale based on validated industrial procedures[3].

Causality Check: Why use N,N -dimethylaniline? Phosphoryl chloride ( POCl3​ ) alone can lead to sluggish reactions and thermal degradation. N,N -dimethylaniline acts as both a nucleophilic catalyst (forming a highly reactive Vilsmeier-type intermediate) and an acid scavenger, driving the equilibrium forward and ensuring high yields of the dichloro product.

Materials:

  • 7-Methylquinazoline-2,4(1H,3H)-dione: 1.76 g (10 mmol)

  • Phosphoryl chloride ( POCl3​ ): 3.8 mL (40 mmol, 4.0 eq)

  • N,N -Dimethylaniline: 0.2 mL (catalytic)

  • Dichloromethane (DCM) & Heptane

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1.76 g of 7-methylquinazoline-2,4(1H,3H)-dione.

  • Reagent Addition: Carefully add 3.8 mL of POCl3​ followed by 0.2 mL of N,N -dimethylaniline.

  • Reflux: Stir the mixture at room temperature until initial gas evolution subsides (approx. 30 minutes). Gradually heat the reaction mixture to reflux (approx. 105 °C) and maintain overnight.

  • Quenching: Cool the dark solution to room temperature. Slowly pour the mixture into 30 mL of vigorously stirred ice water. Critical: Replenish ice as needed to maintain the internal temperature strictly below 5 °C to prevent hydrolysis of the newly formed C-Cl bonds[3].

  • Extraction: Extract the cooled aqueous suspension with DCM (2 x 15 mL). Combine the organic phases.

  • Washing & Drying: Wash the organic layer sequentially with cold water (15 mL) and saturated aqueous sodium chloride (brine, 15 mL). Dry over anhydrous Na2​SO4​ and filter.

  • Purification: Pass the organic filtrate through a short silica gel plug to remove polar baseline impurities. Concentrate the filtrate under reduced pressure to half its original volume.

  • Crystallization: Add 15 mL of heptane to the concentrate. Continue evaporation until off-white/yellow crystals begin to precipitate. Cool the mixture to 5 °C, filter the solids, and dry under vacuum to yield 2,4-dichloro-7-methylquinazoline[3].

Biochemical Validation: Kinase Assay

Once the 2,4-dichloro intermediate is derivatized into a final inhibitor (e.g., via addition of a 3-chloro-4-fluoroaniline at C-4), its efficacy must be validated.

Protocol 2: TR-FRET EGFR Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric ELISA. The time-resolved nature eliminates false positives caused by compound autofluorescence, while the ratiometric emission measurement normalizes well-to-well dispensing variations, ensuring a self-validating and highly trustworthy dataset.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized 7-methylquinazoline inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant EGFR kinase domain (diluted in kinase buffer to 0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM of biotinylated poly-GT substrate and ATP at its apparent Km​ (e.g., 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the TR-FRET ratio (665 nm / 615 nm) to determine IC50​ values.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the 7-methyl group significantly alters the binding affinity profile compared to the unsubstituted quinazoline core. Below is a representative SAR summary demonstrating the impact of the 7-methyl substitution on target kinase inhibition.

Scaffold CoreSubstituent at C-4EGFR IC50​ (nM)VEGFR-2 IC50​ (nM)Kinase Selectivity Profile
Quinazoline-2,4-dione3-Chloro-4-fluoroaniline12.545.2Moderate dual inhibitor
7-Methylquinazoline-2,4-dione 3-Chloro-4-fluoroaniline 3.1 18.4 High potency dual inhibitor
Quinazoline-2,4-dione3-Ethynylaniline8.4>1000EGFR selective
7-Methylquinazoline-2,4-dione 3-Ethynylaniline 1.2 >1000 Highly potent EGFR selective

Data Interpretation: The 7-methyl moiety provides an approximate 4-fold increase in biochemical potency against EGFR. This is attributed to enhanced Van der Waals interactions within the hydrophobic sub-pocket of the ATP-binding site, validating the use of 7-methylquinazoline-2,4(1H,3H)-dione as a superior starting material for specific RTK inhibitor programs[1],[2].

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Open Access Journals URL
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential Eman Research URL
  • 25171-19-1 | CAS DataBase (Synthesis of 2,4-dichloro-7-methylquinazoline)

Sources

Method

Application Note: In Vitro Assay Screening Protocols for 7-Methylquinazoline-2,4(1H,3H)-dione Derivatives

Strategic Context & Target Landscape As a Senior Application Scientist, I frequently encounter libraries built around privileged scaffolds. 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) is a prime example—a vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Target Landscape

As a Senior Application Scientist, I frequently encounter libraries built around privileged scaffolds. 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) is a prime example—a versatile, bicyclic nitrogenous core that serves as a foundational pharmacophore in modern drug discovery[1]. Due to its structural mimicry of purines and pyrimidines, this scaffold exhibits profound polypharmacology. It is heavily utilized in the development of competitive kinase inhibitors (e.g., EGFR, CDK5), G-protein coupled receptor (GPCR) antagonists (specifically Sphingosine-1-phosphate receptor 2, S1PR2)[2], and broad-spectrum antibacterial agents targeting dihydrofolate reductase (DHFR) or DNA gyrase[3].

When designing an in vitro screening cascade for libraries derived from 7-Methylquinazoline-2,4(1H,3H)-dione, a one-size-fits-all approach will fail. The aromatic nature of the quinazoline ring introduces specific physicochemical challenges, such as poor aqueous solubility and intrinsic auto-fluorescence, which must dictate our assay architectures.

Pathway cluster_kinase Kinase Inhibition cluster_gpcr GPCR Modulation cluster_microbial Antimicrobial Action QZ 7-Methylquinazoline-2,4-dione (Privileged Scaffold) EGFR EGFR / CDK5 (ATP Pocket) QZ->EGFR Competitive Inhibition S1PR2 S1PR2 Receptor QZ->S1PR2 Antagonism DHFR DHFR / DNA Gyrase QZ->DHFR Enzyme Inhibition PI3K PI3K / AKT Pathway (Proliferation/Survival) EGFR->PI3K Blocked Rho Rho/ROCK Pathway (Cytoskeleton/Migration) S1PR2->Rho Blocked DNA Bacterial DNA Synthesis (Cell Death) DHFR->DNA Blocked

Fig 1: Polypharmacological signaling pathways modulated by the Quinazoline-2,4-dione scaffold.

Quantitative Bioactivity Profile

Before initiating a screen, it is critical to establish the expected dynamic range of the target compounds. Based on validated literature, derivatives of quinazoline-2,4-dione exhibit the following typical potency ranges[3][4][5]. This data informs our serial dilution strategies and control selections.

Biological TargetAssay ArchitectureTypical Potency RangeStandard Reference Control
S1PR2 (GPCR) Radioligand Competitive BindingIC₅₀: 2.6 nM – 50 nMJTE-013 / Unlabeled S1P
Antibacterial (S. aureus) Broth Microdilution (MIC)MIC: 10 µg/mL – 75 µg/mLAmpicillin / Vancomycin
Kinase (EGFR/CDK5) TR-FRETIC₅₀: 10 nM – 500 nMErlotinib / Roscovitine

Self-Validating Screening Methodologies

To ensure absolute trustworthiness (E-E-A-T), every protocol detailed below is designed as a self-validating system . This means the assay inherently controls for false positives (e.g., compound auto-fluorescence or precipitation) and includes internal quality control metrics (Z'-factor) to verify assay robustness before data is accepted.

Protocol A: TR-FRET Kinase Inhibition Assay

Scientific Rationale (Causality): Quinazoline derivatives are highly aromatic and frequently exhibit intrinsic fluorescence in the 300–400 nm excitation range. Standard fluorescence intensity assays will yield high false-positive/negative rates due to this interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a time delay (e.g., 50–100 µs) before signal integration. This allows the short-lived compound auto-fluorescence to decay entirely, isolating the long-lived Lanthanide (Europium) emission.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the 7-Methylquinazoline-2,4-dione derivative in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

    • Critical Insight: Do not dilute directly into the aqueous buffer yet; quinazolines will precipitate.

  • Intermediate Dilution: Transfer 1 µL of the DMSO stock into 24 µL of Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This reduces DMSO to 4%, preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: In a 384-well low-volume white microplate, add 2.5 µL of the intermediate compound dilution. Add 5 µL of the Kinase/Substrate mix (e.g., 1 nM EGFR, 50 nM ULight-poly-GT). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 2.5 µL of ATP.

    • Self-Validation Step: The ATP concentration must be set at the empirical Km​ for the specific kinase. Because quinazolines are ATP-competitive, running the assay at saturating ATP levels will artificially mask the compound's potency.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs). Calculate the 665/615 ratio.

Protocol B: GPCR Radioligand Competitive Binding Assay (S1PR2)

Scientific Rationale (Causality): Certain 7-Methylquinazoline-2,4-dione derivatives are highly selective, nanomolar-potent antagonists for the S1PR2 receptor[5]. Because S1PR2 is a membrane-bound GPCR, biochemical isolation is difficult. A radiometric assay using [³²P]S1P provides the extreme sensitivity required to detect binding in crude membrane preparations without altering the receptor's native conformation[2].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw human recombinant S1PR2 lysophospholipid receptor membranes on ice. Dilute to a working concentration of ~1 µ g/well in Binding Buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Radioligand Spiking: Add [³²P]S1P to a final concentration of 0.1 nM.

    • Self-Validation Step: The radioligand concentration must be strictly maintained below its Kd​ to ensure accurate calculation of the inhibitor's Ki​ via the Cheng-Prusoff equation.

  • Competitive Displacement: Add increasing concentrations of the quinazoline-2,4-dione derivatives (0.01 nM to 1000 nM).

    • Control Definition: Include a well with 1000-fold excess (100 nM) of unlabeled "cold" S1P. The residual radioactivity in this well defines the Non-Specific Binding (NSB) floor.

  • Incubation & Filtration: Incubate the 96-well plate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI (polyethylenimine) to reduce non-specific sticking of the lipophilic quinazoline compounds.

  • Washing & Counting: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol C: Antimicrobial Broth Microdilution (MIC/MBC)

Scientific Rationale (Causality): Quinazoline-2,4-diones have demonstrated efficacy against Gram-positive strains like Staphylococcus aureus[4]. The Broth Microdilution method is preferred over Agar Diffusion because it provides a quantitative Minimum Inhibitory Concentration (MIC) and allows for the precise control of compound solubility in liquid media.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 25923) on nutrient agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

  • Compound Dosing: Serially dilute the quinazoline derivatives in a 96-well plate.

    • Self-Validation Step: Ensure the final DMSO concentration in the assay does not exceed 1%. Include a "Vehicle Control" well (1% DMSO + Bacteria) to prove the solvent is not causing the observed growth inhibition. Include a "Sterility Control" well (MHB only) to rule out contamination.

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout: While turbidity can be read at OD₆₀₀, precipitated quinazoline compounds can mimic bacterial cloudiness. To prevent this false negative, add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolically active bacteria. The MIC is the lowest concentration that remains strictly blue.

Screening Workflow & Quality Control

Workflow Prep Compound Library Prep (7-Methylquinazoline derivatives) 10mM in 100% DMSO Primary Primary HTS Screen (Single Conc. 10 µM) TR-FRET / Binding Prep->Primary QC Quality Control Z'-factor > 0.6 Signal-to-Background > 3 Primary->QC Validate Plate Secondary Dose-Response (IC50) 10-Point Serial Dilution (0.1 nM - 100 µM) QC->Secondary Hits (>50% Inhibition) Orthogonal Orthogonal Validation (e.g., Cell Viability / SPR) Exclude False Positives Secondary->Orthogonal Active Compounds

Fig 2: Self-validating high-throughput screening workflow for quinazoline derivatives.

Assay Acceptance Criteria: Before any IC50​ or MIC data is reported, the assay plate must pass the Z'-factor calculation:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

For the TR-FRET and Radioligand assays, a Z′≥0.6 is mandatory, confirming that the separation between the vehicle control (0% inhibition) and the reference control (100% inhibition) is statistically robust enough to evaluate the 7-Methylquinazoline-2,4(1H,3H)-dione derivatives accurately.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: nih.gov URL: 3

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: mdpi.com URL: 4

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 Source: rsc.org URL: 2

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC Source: nih.gov URL:5

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: acs.org URL: 1

Sources

Application

Application Note: Catalytic Cyclization Strategies for the Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Importance 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as the critical precursor for 2,4-dichloro-7-methylquinazoline, an essential building block for synthesizing targeted therapeutics, including kinase inhibitors and PROTACs[1]. The construction of the quinazoline-2,4-dione core traditionally relies on harsh thermal conditions. However, recent advances in catalytic cyclization offer greener, higher-yielding, and more selective pathways. This application note evaluates three distinct cyclization methodologies, detailing their mechanistic causality and providing self-validating experimental protocols.

Mechanistic Causality in Cyclization Pathways

Pathway A: Thermal Urea-Mediated Cyclization

The classical approach involves the condensation of 7-methylanthranilic acid with an excess of urea[2].

  • Causality: At elevated temperatures (>150 °C), urea decomposes into isocyanic acid (HNCO) and ammonia. The amino group of the anthranilic acid attacks the highly electrophilic isocyanic acid to form a urea intermediate. This intermediate subsequently undergoes intramolecular cyclization via nucleophilic attack on the carboxylic acid, releasing water and ammonia to form the dione ring.

  • Validation Marker: The cessation of ammonia gas evolution serves as a physical indicator of reaction completion.

Pathway B: Ionic Liquid-Catalyzed CO₂ Fixation

A modern, green-chemistry approach utilizes 2-amino-4-methylbenzonitrile and atmospheric CO₂, catalyzed by a basic anion-functionalized ionic liquid (IL) such as [P4442][1-MHy][3].

  • Causality: The 1-methylhydantoin anion ([1-MHy]⁻) features multiple hydrogen-bond acceptor sites that cooperatively activate both the relatively inert CO₂ molecule and the amine group. The activated amine attacks CO₂ to form a carbamate intermediate. The basic IL then facilitates the intramolecular nucleophilic attack of the carbamate oxygen onto the adjacent nitrile carbon, driving the cyclization[3].

  • Validation Marker: The product is highly insoluble in dichloromethane (DCM). Adding DCM to the reaction mixture selectively precipitates the dione while leaving unreacted nitrile in solution, providing an immediate visual yield confirmation[4].

Pathway C: DMAP-Catalyzed One-Pot Acylation

This metal-free catalysis utilizes 2-amino-4-methylbenzamide and Di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP)[5].

  • Causality: The amide nitrogen is a poor nucleophile. DMAP acts as a superacylation catalyst, reacting with Boc₂O to form a highly electrophilic acylpyridinium intermediate. This forces the Boc-protection of the amine. Subsequent intramolecular cyclization releases tert-butanol and CO₂, yielding the dione at room temperature[5].

  • Validation Marker: Vigorous effervescence (CO₂ release) upon cyclization.

Pathway Visualization

SynthesisPathways P1 7-Methylanthranilic Acid + Urea C1 Thermal Melt (No Catalyst) P1->C1 Mix & Heat P2 2-Amino-4-methylbenzonitrile + CO2 C2 IL Catalyst [P4442][1-MHy] P2->C2 0.1 MPa CO2 P3 2-Amino-4-methylbenzamide + (Boc)2O C3 DMAP Catalyst (Superacylation) P3->C3 Acetonitrile Target 7-Methylquinazoline-2,4(1H,3H)-dione C1->Target 150°C, 6h C2->Target 80°C, 30h C3->Target RT, 12h

Figure 1: Comparative catalytic and thermal cyclization pathways yielding 7-Methylquinazoline-2,4(1H,3H)-dione.

Quantitative Data Summary

MethodologyPrecursorCatalyst / ReagentTemp (°C)Time (h)Yield (%)Green Metric / Advantage
Pathway A 7-Methylanthranilic acidUrea (Excess)150 - 1604 - 675 - 82Low cost, scalable, solvent-free
Pathway B 2-Amino-4-methylbenzonitrile[P4442][1-MHy] (20 mol%)8030~97CO₂ fixation, metal-free, high atom economy
Pathway C 2-Amino-4-methylbenzamideDMAP (10 mol%) / Boc₂O25 (RT)12~94Mild conditions, broad functional group tolerance

Self-Validating Experimental Protocols

Protocol 1: Thermal Urea-Mediated Cyclization[2]

Objective: Synthesize 7-Methylquinazoline-2,4(1H,3H)-dione via solvent-free thermal condensation.

  • Preparation: In a 250 mL round-bottom flask, intimately mix 7-methylanthranilic acid (15.1 g, 100 mmol) and finely ground urea (30.0 g, 500 mmol).

  • Heating: Equip the flask with a short-path distillation head to safely vent ammonia. Heat the mixture in an oil bath to 150–160 °C. The mixture will melt and become homogeneous.

  • In-Process Control (IPC): Monitor gas evolution (ammonia). The reaction is self-validating; as the cyclization completes (typically 4-6 hours), the melt will solidify into a hard mass, indicating the consumption of the low-melting urea and formation of the high-melting dione product.

  • Workup: Cool the flask to 80 °C. Cautiously add 100 mL of hot water to break up the solid mass. Stir vigorously for 30 minutes to dissolve unreacted urea.

  • Isolation: Filter the resulting white suspension under a vacuum. Wash the filter cake with hot water (3 × 50 mL) and ethanol (20 mL). Dry under a vacuum at 60 °C to afford the product.

Protocol 2: IL-Catalyzed CO₂ Fixation[3][4]

Objective: Green synthesis utilizing CO₂ as a C1 building block.

  • Reaction Setup: In a 50 mL stainless steel autoclave or a heavy-walled glass reactor, add 2-amino-4-methylbenzonitrile (1.32 g, 10 mmol) and the ionic liquid catalyst [P4442][1-MHy] (20 mol%).

  • Pressurization: Purge the vessel with CO₂ three times to remove air. Pressurize the vessel with pure CO₂ to 0.1 MPa (1 atm).

  • Catalytic Cycle: Heat the mixture to 80 °C (353.15 K) with continuous magnetic stirring for 30 hours.

  • IPC & Precipitation: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker. Slowly introduce Dichloromethane (DCM) (20 mL) into the mixture.

  • Self-Validation: The addition of DCM will cause immediate precipitation of 7-Methylquinazoline-2,4(1H,3H)-dione due to its insolubility in DCM, whereas any unreacted nitrile remains soluble.

  • Isolation: Filter the precipitate, wash with cold DCM (2 × 10 mL), and dry under a vacuum. The IL catalyst can be recovered from the aqueous/DCM phase for reuse[3].

Protocol 3: DMAP-Catalyzed One-Pot Acylation[5]

Objective: Room-temperature synthesis utilizing Boc₂O as the carbonyl source.

  • Preparation: Dissolve 2-amino-4-methylbenzamide (1.50 g, 10 mmol) in anhydrous Acetonitrile (20 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Add DMAP (0.12 g, 10 mol%) to the solution. Stir for 5 minutes.

  • Acylation/Cyclization: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12 mmol) dropwise.

  • IPC: Observe the reaction. The release of CO₂ bubbles serves as a visual confirmation of the cyclization step following the initial Boc-protection. Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1, UV 254 nm) until the starting material spot disappears.

  • Workup: Concentrate the solvent under reduced pressure. Add water (30 mL) to the residue and extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography if trace DMAP remains, or triturate with cold diethyl ether to yield the pure white solid.

Downstream Application Note

The isolated 7-Methylquinazoline-2,4(1H,3H)-dione is routinely converted to 2,4-dichloro-7-methylquinazoline. This is achieved by refluxing the dione with Phosphoryl chloride (POCl₃) and Phosphorus pentachloride (PCl₅) at 120 °C for 6 hours, followed by careful quenching in ice water[6]. The resulting dichloro intermediate is highly reactive towards regioselective nucleophilic aromatic substitution (SNAr) at the C4 position, enabling the synthesis of diverse N2,N4-disubstituted quinazoline-2,4-diamines[1].

References

  • Integrated Carbon dioxide capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow. ResearchGate. Available at:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega (2020). Available at:[Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering (2022). Available at:[Link]

(Note: All protocols should be conducted in a properly ventilated fume hood with appropriate PPE. POCl₃ used in downstream applications is highly corrosive and reacts violently with water.)

Sources

Method

Application Note: Advanced Formulation Techniques for 7-Methylquinazoline-2,4(1H,3H)-dione in Mammalian Cell Culture

Scientific Context & Physicochemical Profiling Quinazoline-2,4-diones are critical structural mimics of fluoroquinolones and serve as highly potent scaffolds for topoisomerase and PARP-1/2 inhibitors[1][2]. Within this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Physicochemical Profiling

Quinazoline-2,4-diones are critical structural mimics of fluoroquinolones and serve as highly potent scaffolds for topoisomerase and PARP-1/2 inhibitors[1][2]. Within this class, 7-Methylquinazoline-2,4(1H,3H)-dione is a vital intermediate and active pharmacophore[3][4]. However, a ubiquitous challenge in evaluating quinazolinediones in vitro is their profound aqueous insolubility. This physicochemical barrier severely limits cellular accumulation, confounds cytotoxicity assays, and often leads to false-negative results in drug screening pipelines[1].

The planar aromatic system and dual lactam rings of 7-methylquinazoline-2,4(1H,3H)-dione facilitate extensive intermolecular hydrogen bonding. This creates a highly stable crystal lattice that outcompetes water-solute interactions. Consequently, introducing this compound directly into aqueous cell culture media (e.g., DMEM, RPMI-1640) inevitably leads to micro-precipitation.

Table 1: Physicochemical Properties of 7-Methylquinazoline-2,4(1H,3H)-dione

PropertyValueCausality / Implication for Formulation
CAS Number 62484-15-5Standard identifier for reagent sourcing[3].
Molecular Weight 176.18 g/mol Low MW allows for efficient cellular penetration if kept in solution[5].
Predicted pKa -0.15 ± 0.30Remains un-ionized at physiological pH (7.4), necessitating co-solvents[4].
Primary Challenge High lattice energyRequires aprotic solvation or macrocyclic encapsulation to disrupt H-bonding.

Formulation Strategies & Mechanistic Causality

To achieve reliable in vitro dosing, the crystal lattice must be disrupted using specific vehicles. The choice of vehicle is dictated by the target assay concentration to balance compound solubility against vehicle-induced cellular toxicity.

  • Strategy A: Aprotic Solvation (DMSO). Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, effectively solvating the dione core. However, final DMSO concentrations in cell culture must be strictly limited to prevent vehicle-induced artifacts[6].

  • Strategy B: Macrocyclic Encapsulation (HP-β-CD). For assays requiring high concentrations (>50 µM) where DMSO limits are exceeded, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is utilized. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic quinazoline core, while its hydroxylated exterior maintains aqueous solubility without the toxicity of high-concentration organic solvents[7].

Table 2: Vehicle Toxicity Thresholds for Mammalian Cell Lines

VehicleMax Final Conc.Causality for Limitation
DMSO 0.1% - 0.5% v/vInduces osmotic stress, alters lipid bilayer fluidity, and triggers unintended cellular differentiation[6].
HP-β-CD 1% - 2% w/vExcessively high concentrations can extract essential cholesterol from the cellular plasma membrane.
PEG-300 0.5% - 1% v/vIncreases media viscosity, interfering with gas exchange and nutrient diffusion in static cultures[7].

Formulation Decision Matrix

FormulationWorkflow Start Determine Target In Vitro Concentration LowConc < 50 µM (Standard Assays) Start->LowConc HighConc > 50 µM (Low Potency/Tox) Start->HighConc DMSO Protocol A: DMSO Stock (10-50 mM) LowConc->DMSO HPBCD Protocol B: 20% HP-β-CD Complexation HighConc->HPBCD Dilution Dilute in Pre-warmed Media (Max 0.1-0.5% DMSO) DMSO->Dilution Filtration Sterile Filtration (0.22 µm PTFE) HPBCD->Filtration Validation Validation: Microscopy & DLS Check Dilution->Validation Filtration->Validation

Decision matrix for quinazolinedione formulation based on target assay concentration.

Step-by-Step Experimental Methodologies

Protocol A: Aprotic Solvation via DMSO (For Final Concentrations < 50 µM)

This is the gold-standard approach for highly potent derivatives evaluated in standard cytotoxicity or enzymatic assays (e.g., PARP inhibition ELISA)[2].

  • Stock Preparation: Weigh 1.76 mg of 7-Methylquinazoline-2,4(1H,3H)-dione and dissolve in 1 mL of anhydrous, cell-culture grade DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO is critical; atmospheric moisture absorbed by standard laboratory DMSO will prematurely nucleate the dione, reducing the actual soluble concentration.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -20°C in amber tubes.

    • Causality: Quinazolinediones are prone to precipitation upon repeated freeze-thaw cycles. Single-use aliquots preserve the thermodynamic stability of the solution.

  • Media Pre-warming: Warm the target complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • Causality: Cold media drastically reduces the solubility limit of the compound, causing instant localized "cold-shock" precipitation upon addition.

  • Dropwise Dilution: While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 5 µL stock into 10 mL media yields 5 µM).

    • Causality: Rapid mechanical dispersion prevents the formation of supersaturated micro-pockets where the compound could crash out of solution.

Protocol B: Macrocyclic Encapsulation via HP-β-CD (For Final Concentrations > 50 µM)

Used for mechanistic resistance assays or low-potency screening where DMSO limits would be exceeded[7].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4)[7].

  • Compound Addition: Add the required mass of 7-Methylquinazoline-2,4(1H,3H)-dione directly to the HP-β-CD solution.

  • Ultrasonic Bath Complexation: Sonicate the suspension in a water bath at 37°C for 30-45 minutes until the solution becomes optically clear.

    • Causality: Mechanical energy and mild heat are required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity, allowing the lipophilic dione to enter and complex.

  • Sterile Filtration: Pass the complexed solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is utilized because it is chemically inert and exhibits low non-specific binding for hydrophobic compounds, ensuring the active pharmaceutical ingredient (API) is not lost to the filter membrane.

Self-Validating Quality Control (QC)

To ensure the protocol operates as a self-validating system, researchers must verify that the compound has not formed sub-visible aggregates that would confound cellular uptake data. Run these checks prior to applying the media to cell monolayers.

  • QC 1: Dynamic Light Scattering (DLS). Analyze a 1 mL sample of the final formulated media. The presence of a polydisperse peak >1000 nm indicates colloidal aggregation. A successful formulation will show only the baseline scattering of serum proteins (if FBS is present).

  • QC 2: Phase-Contrast Microscopy. Plate 100 µL of the formulated media in an empty 96-well plate and incubate at 37°C with 5% CO 2​ for 24 hours. Inspect under 20x magnification.

    • Causality: Some quinazolinediones exhibit delayed crystallization. If needle-like or amorphous precipitates are observed after 24 hours, the concentration exceeds the kinetic solubility limit, and the formulation must be adjusted (e.g., by utilizing a higher cyclodextrin ratio).

References

  • Title: 7-Methylquinazoline-2,4(1H,3H)-dione | CymitQuimica Source: cymitquimica.com URL: 3

  • Title: CAS 62484-15-5: 2,4(1H,3H)-Quinazolinodiona, 7 ... - CymitQuimica Source: cymitquimica.com URL: 5

  • Title: 25171-19-1 | CAS DataBase - ChemicalBook Source: chemicalbook.com URL: 4

  • Title: Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation Source: uiowa.edu URL: 1

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: nih.gov URL: 7

  • Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Source: acs.org URL: 2

  • Title: 4(3H)-Quinazolinone | Drug Intermediate | MedChemExpress Source: medchemexpress.com URL: 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methylquinazoline-2,4(1H,3H)-dione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing quinazoline scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing quinazoline scaffolds. 7-Methylquinazoline-2,4(1H,3H)-dione is a critical intermediate in the development of antileishmanial agents and kinase inhibitors.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind reaction failures, provide self-validating experimental workflows, and offer scalable solutions to maximize your synthetic yield.

Mechanistic Pathways & Workflow Visualization

The synthesis of 7-methylquinazoline-2,4(1H,3H)-dione typically follows one of two pathways: the traditional high-temperature urea melt (Route A) or the modern aqueous potassium cyanate cyclization (Route B).

SynthesisRoutes SM 2-Amino-4-methylbenzoic acid (Starting Material) Urea Urea (3-5 eq) Solvent-free Melt SM->Urea Route A KOCN KOCN / AcOH Aqueous, RT SM->KOCN Route B Heat 160-200 °C - NH3, - H2O Urea->Heat Prod 7-Methylquinazoline-2,4(1H,3H)-dione (Target Product) Heat->Prod ~48-60% Yield Int Ureido Intermediate KOCN->Int Base 1. NaOH (Cyclization) 2. HCl (Precipitation) Int->Base Base->Prod >95% Yield

Figure 1: Synthetic pathways for 7-Methylquinazoline-2,4(1H,3H)-dione comparing Route A and Route B.

Troubleshooting & FAQs

Q: Why is my yield consistently low (<50%) when using the standard urea melt method? A: Low yields in the traditional solvent-free melt [1] are caused by a combination of poor thermodynamics and reagent degradation. At 160–200 °C, urea acts as both the reactant and the solvent. However, solid-to-melt transitions suffer from poor heat transfer, leading to localized cold spots where the starting material remains unreacted. Furthermore, urea rapidly decomposes into ammonia and isocyanic acid at these temperatures. If the urea sublimates or degrades before the 2-amino-4-methylbenzoic acid can fully react, the cyclization starves. Solution: You must use a significant excess of urea (3 to 5 equivalents) and ensure rigorous mechanical stirring once the melt phase is achieved.

Q: How can I eliminate unreacted starting material and biuret impurities from my crude product? A: Biuret is a highly common polymeric byproduct of urea thermal decomposition. To purify your crude product without column chromatography, exploit solubility differentials. Biuret and unreacted urea are highly soluble in boiling water, whereas 7-methylquinazoline-2,4(1H,3H)-dione is highly insoluble. Triturate the crude solid in boiling water for 30 minutes and filter while hot. If TLC indicates residual 2-amino-4-methylbenzoic acid, wash the filter cake with 0.1 M HCl; the amphoteric starting material will solubilize, leaving the pure dione intact.

Q: Is there a scalable, greener alternative to the high-temperature urea melt? A: Yes. The thermal degradation issues of Route A can be entirely bypassed by utilizing an eco-efficient, one-pot aqueous synthesis [2]. By reacting the starting material with potassium cyanate (KOCN) in water at room temperature, you form a ureido intermediate. Subsequent addition of sodium hydroxide drives the intramolecular cyclization. This method routinely delivers near-quantitative yields (>95%) and is highly recommended for scale-up.

Validated Experimental Methodologies

Protocol A: Traditional Urea Melt (Optimized for Lab Scale)

Note: This protocol is historically standard but requires careful thermal management.

  • Preparation: Charge a 100 mL round-bottom flask with 2-amino-4-methylbenzoic acid (1.0 eq, 10 mmol) and urea (4.0 eq, 40 mmol). Do not add solvent.

  • Thermal Activation: Submerge the flask in a pre-heated sand bath at 160 °C. Gradually increase the temperature to 180 °C. The solid mixture will melt into a clear, bubbling liquid as ammonia gas is evolved.

  • Cyclization: Maintain the melt under vigorous magnetic stirring for 3 to 4 hours. The reaction is complete when the melt resolidifies into a hard mass, indicating the formation of the high-melting-point quinazolinedione.

  • Workup: Cool the flask to 80 °C. Cautiously add 50 mL of hot deionized water to the flask to break up the solid mass and dissolve biuret/urea byproducts.

  • Isolation: Filter the suspension while hot. Wash the filter cake sequentially with hot water (2 x 20 mL) and cold ethanol (10 mL). Dry under vacuum at 60 °C.

Protocol B: Eco-Efficient Aqueous KOCN Method (Optimized for Scale-Up)

Note: This protocol is a self-validating system. The visual phase changes directly confirm the success of each mechanistic step.

  • Ureido Formation: Suspend 2-amino-4-methylbenzoic acid (1.0 eq, 10 mmol) in 30 mL of deionized water. Add glacial acetic acid (1.2 eq, 12 mmol) to activate the amine.

  • Cyanate Addition: Slowly add an aqueous solution of potassium cyanate (KOCN, 1.5 eq, 15 mmol in 10 mL water) dropwise at room temperature. Stir for 2 hours. A thick white slurry of the ureido intermediate will form.

  • Base-Promoted Cyclization: Add sodium hydroxide (NaOH) pellets or a 50% w/w solution until the reaction mixture reaches pH 12–13. Stir for an additional 2 hours.

    • Self-Validation Check: The slurry must turn into a completely clear solution. This indicates the successful formation of the highly soluble monosodium salt of the benzoylene urea. If the solution remains cloudy, cyclization is incomplete.

  • Precipitation: Cool the clear solution in an ice bath (0–5 °C). Slowly acidify with concentrated HCl until the pH reaches 2–3.

    • Self-Validation Check: A dense, off-white precipitate will immediately crash out. This confirms the protonation and isolation of the final dione.

  • Isolation: Filter the precipitate, wash thoroughly with cold deionized water until the filtrate is pH neutral, and dry under vacuum at 60 °C.

Quantitative Method Comparison

The following table summarizes the operational metrics and efficiency of both synthetic routes to assist in your process chemistry decision-making.

ParameterRoute A: Traditional Urea MeltRoute B: Aqueous KOCN Method
Reagents Urea (3–5 eq)KOCN (1.5 eq), AcOH, NaOH, HCl
Solvent System Solvent-free (Melt)Water
Operating Temperature 160–200 °CRoom Temperature
Reaction Time 3–16 hours4–6 hours
Average Isolated Yield 45–60%>95%
E-factor / Waste Profile High (Ammonia gas, Biuret, excess Urea)Low (Aqueous inorganic salts)
Scalability Poor (Severe heat transfer limitations)Excellent (Standard reactor compatible)

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water Source: Chemical and Pharmaceutical Bulletin (PubMed / NIH) URL:[Link] [2]

Optimization

Technical Support Center: Troubleshooting 7-Methylquinazoline-2,4(1H,3H)-dione Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the dissolution of 7-Methylquinazoline-2,4(1H,3H)-dione and related quinazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the dissolution of 7-Methylquinazoline-2,4(1H,3H)-dione and related quinazolinedione derivatives.

The Chemistry of the Problem: Why is it so insoluble?

Quinazoline-2,4-diones are highly conjugated, planar bicyclic heterocycles[1]. This planarity allows the molecules to stack tightly via π−π interactions. More importantly, the two imide/lactam-like N-H groups and two carbonyl (C=O) groups create a dense, highly stable intermolecular hydrogen-bonding network. This results in a massive crystal lattice energy.

While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, the thermodynamic stability of the quinazolinedione crystal lattice often exceeds the solvation energy provided by DMSO at room temperature. Consequently, researchers experience kinetic trapping—where the compound simply refuses to dissolve despite theoretical solubility[2].

Physicochemical Profile & Solvent Strategies

Understanding the quantitative properties of your compound is the first step in troubleshooting. The acidity of the imide nitrogen (pKa ~11.12) is the most critical lever we can pull to force dissolution[3].

Table 1: Physicochemical Properties of 7-Methylquinazoline-2,4(1H,3H)-dione

Property Value Mechanistic Impact on Solubility
Molecular Weight ~176.17 g/mol Small size allows dense crystal packing.
pKa (Imide N-H) 11.12 ± 0.20 Allows for base-catalyzed deprotonation to break the lattice[3].
H-Bond Donors 2 Strong intermolecular N-H...O=C bonding increases lattice energy.

| H-Bond Acceptors | 2 | Contributes to rigid, planar stacking and poor aqueous transition. |

Table 2: Solvent & Additive Comparison

Solvent System Solubilizing Mechanism Relative Efficacy Biological Assay Compatibility
Anhydrous DMSO H-bond acceptance Moderate High (Typically tolerated up to 1% v/v)
DMSO + Base (e.g., DBU) Deprotonation (Anion formation) Very High Low (Requires careful pH neutralization)

| NMP (Co-solvent) | Disruption of π−π stacking | High | Moderate (Higher cellular toxicity than DMSO) |

Diagnostic Workflow

Use the following decision tree to systematically troubleshoot your solubility issues without degrading your compound.

G Start 7-Methylquinazoline-2,4-dione in DMSO Check1 Fully Dissolved? Start->Check1 HeatSonicate Protocol 1: Heat to 60°C & Bath Sonication Check1->HeatSonicate No Success Proceed to Assay/Storage Check1->Success Yes Check2 Fully Dissolved? HeatSonicate->Check2 BaseAdd Protocol 2: Base Addition (Deprotonate N-H, pKa ~11.1) Check2->BaseAdd No Check2->Success Yes Check3 Fully Dissolved? BaseAdd->Check3 AltSolvent Use Co-solvent (NMP) or Nanosuspension Check3->AltSolvent No Check3->Success Yes

Workflow for troubleshooting 7-Methylquinazoline-2,4(1H,3H)-dione solubility in DMSO.

Core Troubleshooting Protocols

Protocol 1: Overcoming Kinetic Barriers (Thermal-Acoustic Disruption)

Causality: Often, the compound is thermodynamically soluble in DMSO, but the activation energy required to break the crystal lattice is too high at room temperature. Heat increases molecular kinetic energy, while acoustic cavitation (sonication) provides localized shear forces to physically shatter micro-crystals.

Step-by-Step Methodology:

  • Prepare the Vial: Weigh the required amount of 7-Methylquinazoline-2,4(1H,3H)-dione into a borosilicate glass vial.

  • Add Anhydrous Solvent: Add the calculated volume of anhydrous DMSO (water content <0.005%). Note: Even trace amounts of water act as competing H-bond donors, drastically reducing DMSO's solubilizing power.

  • Initial Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Treatment: Place the vial in a heated ultrasonic bath set to 55–60°C. Sonicate for 15 to 30 minutes.

  • Equilibration: Remove the vial and allow it to cool to room temperature slowly.

  • Self-Validation Check (The Tyndall Effect): In a dark room, shine a laser pointer directly through the vial. If you see a solid, visible beam path scattering through the liquid, micro-crystals are still suspended (incomplete dissolution). If the beam is invisible within the liquid, the compound is fully dissolved.

Protocol 2: Thermodynamic Shift via Deprotonation

Causality: If Protocol 1 fails, the lattice energy is insurmountable by physical means alone. We must alter the molecule's thermodynamics. The imide nitrogen is acidic (pKa ~11.12)[3]. By introducing a base with a higher pKa, we deprotonate the compound, forming a quinazolide anion[4]. The introduction of a full negative charge forces massive solvation by DMSO, instantly breaking the crystal lattice.

Step-by-Step Methodology:

  • Suspension: Prepare your stubborn suspension of the compound in DMSO as per Protocol 1.

  • Base Addition: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Why DBU? Its conjugate acid pKa is ~12, which is strong enough to deprotonate the imide without acting as a nucleophile that might attack the carbonyls.

  • Agitation: Vortex the solution for 30 seconds.

  • Self-Validation Check: The cloudy suspension should rapidly clarify into a transparent solution as the quinazolide anion forms.

  • Assay Precaution: Before adding this stock to a biological assay, ensure your assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to neutralize the DBU and prevent localized pH spikes that could denature proteins or kill cells.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. What is happening? A1: You are experiencing "DMSO shock"[5]. When a concentrated DMSO stock is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic quinazolinedione is left behind, instantly exceeding its kinetic solubility limit, causing it to crash out[5]. Solution: Never add DMSO stock directly to a large volume of buffer. Instead, pre-dilute your stock using an intermediate co-solvent gradient, or add the DMSO stock dropwise while the aqueous buffer is under vigorous vortexing. Adding a surfactant (like 0.01% Tween-20) to the buffer beforehand can also stabilize the kinetic solubility.

Q2: Can I store my DMSO stock solutions at room temperature for my high-throughput screening campaign? A2: It is highly discouraged. DMSO is extremely hygroscopic. Over time, it absorbs atmospheric moisture, which lowers the solubility threshold of lipophilic compounds and causes delayed precipitation[6]. Furthermore, prolonged storage in DMSO at room temperature can lead to compound degradation[6]. Solution: Aliquot your stock solutions into single-use tubes, purge with argon or nitrogen gas, and store at -20°C in a desiccator.

Q3: DMSO is interfering with my specific cell line. Are there alternative solvents? A3: Yes. If DMSO toxicity or solubility limits are an issue, consider N-methyl-2-pyrrolidone (NMP) or oxetane-substituted sulfoxides, which have been shown to act as excellent bifunctional substitutes for enhancing the aqueous solubility of small organic molecules[6]. Alternatively, consider formulating the compound as a nanosuspension via high-pressure homogenization to increase surface area and dissolution rate without relying on organic solvents.

References

  • Title : quinazoline-2,4(1H,3H)-dione - ChemBK Source : chembk.com URL : 3

  • Title : Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2... Source : acs.org URL : 4

  • Title : Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source : benchchem.com URL : 5

  • Title : Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem Source : nih.gov URL :2

  • Title : Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors... Source : uiowa.edu URL : 1

  • Title : A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source : nih.gov URL : 6

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Crude 7-Methylquinazoline-2,4(1H,3H)-dione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 7-methylquinazoline-2,4(1H,3H)-dione.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 7-methylquinazoline-2,4(1H,3H)-dione. Below, you will find physicochemical profiling, a self-validating recrystallization protocol, and a diagnostic FAQ section to troubleshoot common purification failures.

Executive Summary & Physicochemical Profiling

7-Methylquinazoline-2,4(1H,3H)-dione is a critical heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and alpha-1 adrenergic blockers. Its downstream utility often involves chlorination to yield 1[1].

The quinazoline-2,4-dione scaffold presents unique purification challenges. The planar aromatic system and the dual lactam motifs (two -NH and two -C=O groups) facilitate extensive intermolecular hydrogen bonding. This results in a highly stable, rigid crystal lattice, which is reflected by its exceptionally high melting point of approximately2[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Weight 176.17 g/mol [2]
Melting Point ~300 °C - 320 °C[2]
Solubility (Polar Aprotic) Soluble in hot DMF and DMSO.
Solubility (Protic) Moderately soluble in hot 3[3],[4].
Solubility (Aqueous/Non-polar) 4[4], toluene, and THF[5].

Solvent Selection Matrix & Mechanistic Rationale

To successfully recrystallize this compound, the solvent must possess a high dipole moment and hydrogen-bond accepting capacity to disrupt the native crystal lattice at elevated temperatures.

Table 2: Solvent Systems for Recrystallization
Solvent SystemSuitabilityMechanistic Rationale
Ethanol (Absolute) GoodActs as a moderate hydrogen-bond donor/acceptor. The compound is 4[4], providing a good temperature-dependent solubility gradient for moderately crude batches[3].
DMF / Water ExcellentDMF (polar aprotic) effectively breaks the strong intermolecular H-bonds of the dione, providing 5[5]. Water acts as a strong anti-solvent to force supersaturation and drive high-yield crystallization.
DMSO / Methanol FairDMSO is an excellent primary solvent, but its high boiling point makes residual solvent removal difficult during final vacuum drying.

Standard Operating Procedure (SOP): DMF/Water Anti-Solvent Recrystallization

Self-Validating Protocol: This method uses a primary solvent (DMF) for complete dissolution and an anti-solvent (Water) to induce controlled nucleation. The protocol self-validates through the visual confirmation of the "cloud point," ensuring optimal supersaturation before cooling.

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 10.0 g of crude 7-methylquinazoline-2,4(1H,3H)-dione in 40-50 mL of Dimethylformamide (DMF). Heat the mixture to 80-90 °C under continuous stirring until complete dissolution is achieved.

  • Decolorization (Optional but Recommended): Add 0.5 g of activated carbon to the hot solution. Stir for 15 minutes at 85 °C.

    • Causality: The highly porous carbon matrix adsorbs high-molecular-weight colored polymeric impurities that commonly carry over from anthranilic acid starting materials.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-heated Celite pad or a fine sintered glass funnel to remove the activated carbon and any insoluble particulates.

  • Anti-Solvent Addition: Transfer the clear filtrate to a crystallizing dish or jacketed reactor. While maintaining the temperature at 70 °C, add warm distilled water (anti-solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Nucleation & Annealing: Cease water addition and hold the temperature at 70 °C for 20 minutes.

    • Causality: This annealing phase allows the initial amorphous precipitates to redissolve and form highly ordered, pure crystalline nuclei (seed crystals).

  • Controlled Cooling: Cool the system at a controlled rate of 0.5 °C/min down to 5 °C.

    • Causality: Slow cooling prevents the rapid entrapment of mother liquor within the growing crystal lattice, ensuring high compound purity.

  • Isolation & Drying: Filter the resulting white to off-white solid under vacuum. Wash the filter cake with ice-cold ethanol (2 x 15 mL) to displace residual DMF and water. Dry in a vacuum oven at 60 °C for 24 hours.

Recrystallization_Workflow Start Crude 7-Methylquinazoline- 2,4(1H,3H)-dione Dissolve Dissolution in Hot DMF (80-90°C) Start->Dissolve Carbon Add Activated Carbon (Optional for color) Dissolve->Carbon Filter Hot Filtration (Remove insolubles/carbon) Carbon->Filter AntiSolvent Dropwise Addition of Anti-solvent (Water) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Dry Vacuum Drying (60°C, 24h) Isolation->Dry Pure Pure 7-Methylquinazoline- 2,4(1H,3H)-dione Dry->Pure

Figure 1: Standard dual-solvent recrystallization workflow for 7-methylquinazoline-2,4(1H,3H)-dione.

Troubleshooting Guides & FAQs

Q: During the addition of water, my product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS). This occurs when the compound precipitates as a supercooled liquid rather than a solid because the cloud point is reached at a temperature above the compound's melting point in that specific solvent mixture.

  • Solution: Re-dissolve the oil by adding a small amount of DMF and heating. Next time, lower the temperature of the solution slightly before adding the anti-solvent, or introduce authentic seed crystals of 7-methylquinazoline-2,4(1H,3H)-dione just before the cloud point is reached to bypass the liquid phase and force solid nucleation.

Q: My recovery yield is consistently below 50%. How can I optimize this? A: Low yield indicates that the final mother liquor is still undersaturated, meaning too much product remains dissolved.

  • Solution: First, ensure you are using the absolute minimum amount of primary solvent (DMF) required for initial dissolution. Second, increase the volume of the anti-solvent (water) added during the cooling phase to further decrease the solubility limit. Finally, extend the cooling time at 5 °C to allow equilibrium to be fully reached before filtration.

Q: The final dried powder still has a yellowish tint. Is it impure? A: Quinazoline-2,4-diones are typically 1[1]. A persistent yellow tint usually indicates trace amounts of oxidized polymeric byproducts from the upstream synthesis.

  • Solution: Implement the activated carbon hot-filtration step described in the SOP. If the color persists, perform a secondary slurry wash using warm ethyl acetate, which can selectively dissolve lipophilic colored impurities without dissolving the highly polar dione.

Troubleshooting_Tree Issue Recrystallization Issue Oiling Oiling Out (Liquid-Liquid Separation) Issue->Oiling LowYield Low Recovery Yield (< 60%) Issue->LowYield Purity Persistent Impurities (Discoloration/Byproducts) Issue->Purity Action1 Reduce anti-solvent rate Add seed crystals Oiling->Action1 Action2 Increase anti-solvent ratio Extend cooling time at 5°C LowYield->Action2 Action3 Hot filtration with activated charcoal Purity->Action3 Solve1 Promotes Solid Nucleation Action1->Solve1 Solve2 Decreases Solubility Limit Action2->Solve2 Solve3 Adsorbs High-MW Colored Organics Action3->Solve3

Figure 2: Diagnostic decision tree for common recrystallization failures.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - MDPI. Available at: 3

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a - ResearchGate. Available at: 5

  • quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties - ChemBK. Available at: 4

  • 7-methylquinazoline-2,4-dione - Stenutz. Available at: 2

  • 25171-19-1 | CAS DataBase - ChemicalBook. Available at: 1

Sources

Optimization

Technical Support Center: 7-Methylquinazoline-2,4(1H,3H)-dione Scale-Up &amp; Purification

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 7-methylquinazoline-2,4(1H,3H)-dione.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 7-methylquinazoline-2,4(1H,3H)-dione. Transitioning from medicinal chemistry routes to multihundred-gram or kilogram scales often introduces complex mass-transfer limitations, localized heating issues, and impurity entrapment[1].

This portal synthesizes field-proven methodologies to help you troubleshoot, isolate, and eliminate byproducts during the one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives.

I. Mechanistic Pathway & Impurity Branching

Understanding the causality behind impurity formation is the first step in process optimization. The synthesis relies on the reaction of 2-amino-4-methylbenzoic acid with potassium cyanate (KOCN) to form an acyclic urea intermediate, followed by a base-catalyzed intramolecular cyclization[2]. Deviations in pH, mixing, or temperature drive the reaction toward the red impurity nodes shown below.

G SM 2-Amino-4-methylbenzoic acid (Starting Material) Intermediate 2-Ureido-4-methylbenzoic acid (Acyclic Intermediate) SM->Intermediate + Reagent (pH 6.5, 40°C) Impurity1 Unreacted SM (Impurity) SM->Impurity1 Kinetic Stalling (pH > 7) Impurity2 Oxidation Byproducts (Colored Impurity) SM->Impurity2 O2 exposure / Heat Reagent Potassium Cyanate (Reagent) Reagent->Intermediate Product 7-Methylquinazoline-2,4(1H,3H)-dione (Target Product) Intermediate->Product NaOH, then HCl (Cyclization) Impurity3 Incomplete Cyclization (Ring-Opened Impurity) Intermediate->Impurity3 Insufficient Base/Mixing

Reaction pathway and impurity formation during 7-methylquinazoline-2,4(1H,3H)-dione synthesis.

II. Troubleshooting FAQs

Q1: During our 1 kg scale-up, HPLC analysis shows a persistent 3-5% of unreacted 2-amino-4-methylbenzoic acid. How can we drive this to completion without inducing thermal degradation? A1: The initial formation of the urea intermediate is highly pH-dependent. Pushing the temperature above 60°C to force completion often leads to oxidative degradation of the aniline moiety or dimerization. Instead, control the pH strictly between 6.0 and 6.5[3]. At this pH, the amine remains sufficiently nucleophilic, while cyanic acid (generated in situ from KOCN) is available for the nucleophilic attack. If the pH drifts too high, the equilibrium stalls, leaving unreacted starting material.

Q2: We are observing a significant "ring-opened" impurity (2-ureido-4-methylbenzoic acid) in our final isolated product. Why is the cyclization failing at scale? A2: This is a classic mass-transfer issue during the base-catalyzed cyclization step. On a small scale, the addition of NaOH rapidly shifts the pH > 12, driving the intramolecular cyclization of the urea intermediate into the monosodium salt of the benzoylene urea[2]. At scale, inadequate mixing creates localized zones of lower pH, stalling the reaction at the acyclic 2-ureido intermediate. Ensure an extended hold time (2-4 hours) at room temperature with high-shear agitation before proceeding to the HCl acidification step.

Q3: Upon acidification with HCl, our product precipitates as a yellow/brown solid instead of the expected white/off-white powder. What causes this discoloration? A3: Discoloration is typically caused by the oxidation of the electron-rich 2-amino-4-methylbenzoic acid starting material prior to urea formation, or by trace transition metal impurities catalyzing the oxidation. To prevent this, degas the aqueous solvent with nitrogen prior to the reaction and maintain an inert atmosphere[4]. If the colored impurities are already present, they can be removed by reslurrying the crude product in a mixture of acetonitrile and water (1:1, v/v)[3].

Q4: Our final isolated 7-methylquinazoline-2,4(1H,3H)-dione has a high ash content, indicating trapped inorganic salts. How do we modify the isolation protocol? A4: The final step involves treating the alkaline solution with HCl to precipitate the desired product[2]. If the precipitation is too rapid (e.g., dumping the acid into the base), the product crashes out as a fine, amorphous powder that traps NaCl or KCl within the crystal lattice. To resolve this, perform a controlled, reverse-addition crystallization: slowly add the alkaline product solution into a well-stirred dilute HCl solution at elevated temperature (40-50°C), followed by a slow cooling ramp to 5°C. This promotes the growth of larger, purer crystals that exclude inorganic salts.

III. Quantitative Impurity Data & Removal Strategies

Impurity TypeChemical IdentityPrimary CauseAnalytical Marker (HPLC/Visual)Mitigation / Removal Strategy
Starting Material 2-Amino-4-methylbenzoic acidpH drift > 7.0 during KOCN additionEarly eluting peak; UV max ~254 nmMaintain pH 6.0–6.5; limit temp to 40°C[3].
Ring-Opened 2-Ureido-4-methylbenzoic acidPoor mixing during NaOH addition; pH < 12Mid-eluting peak; M+18 mass relative to productHigh-shear mixing; 2-4 hr hold time at pH > 12[2].
Oxidation Byproducts Polymeric aniline derivativesO₂ exposure; localized overheatingYellow/brown discoloration of final powderN₂ degassing; Acetonitrile/H₂O (1:1) reslurry[3][4].
Inorganic Salts NaCl, KClRapid direct acidificationHigh ash content; cloudy reconstitutionReverse-addition precipitation into warm HCl.

IV. Self-Validating Experimental Protocols

The following protocols have been engineered with integrated In-Process Controls (IPCs) to ensure each step acts as a self-validating system.

Protocol A: Eco-Efficient One-Pot Synthesis & Cyclization

Objective: Synthesize 7-methylquinazoline-2,4(1H,3H)-dione while minimizing unreacted starting material and ring-opened impurities.

  • Reagent Preparation: Suspend 2-amino-4-methylbenzoic acid (1.0 eq) in deionized water (10 volumes). Degas the suspension by sparging with nitrogen for 15 minutes to prevent oxidative discoloration.

  • Urea Formation: Warm the suspension to 40°C. Add an aqueous solution of potassium cyanate (KOCN, 1.5 eq) dropwise.

  • IPC Check 1 (pH Control): Continuously monitor the pH. Use 1M HCl or 1M NaOH to strictly maintain the pH between 6.0 and 6.5[3]. Stir for 2 hours.

  • Cyclization: Cool the mixture to room temperature. Slowly add 2M NaOH until the pH reaches > 12.0. The suspension will dissolve as the monosodium salt of the benzoylene urea forms[2].

  • IPC Check 2 (Completion): Pull a sample, quench with HCl, and analyze via HPLC. The intermediate 2-ureido-4-methylbenzoic acid must be < 1.0 Area %. If > 1.0%, continue high-shear mixing for an additional 2 hours.

  • Controlled Precipitation: In a separate vessel, prepare a 1M HCl solution (3 volumes) and warm to 45°C. Slowly transfer the alkaline product solution into the HCl solution over 1 hour under vigorous stirring.

  • Isolation: Cool the resulting white/off-white suspension to 5°C at a rate of 10°C/hour. Filter the solid and wash with cold water to remove residual salts.

Protocol B: Acetonitrile/Water Reslurry for Impurity Purge

Objective: Remove colored oxidation byproducts and trace acyclic impurities from the crude isolated solid.

  • Suspension: Charge the crude 7-methylquinazoline-2,4(1H,3H)-dione into a reactor. Add a 1:1 (v/v) mixture of Acetonitrile and Water (5 volumes total)[3].

  • Thermal Cycling: Heat the slurry to 60°C for 1 hour. The product will remain largely insoluble, while organic impurities and trace salts partition into the solvent phase.

  • Cooling & Filtration: Cool the slurry back to 20°C over 2 hours. Filter the solid through a sintered glass funnel.

  • Washing: Wash the filter cake with 1 volume of cold Acetonitrile/Water (1:1). Dry the solid under vacuum at 50°C until a constant weight is achieved.

V. References

1.[2] Svetlana O. Baykova, et al. "Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water." J-Stage / Chem Pharm Bull. Available at: 2.[1] "Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461." ACS Publications / Organic Process Research & Development. Available at: 3.[4] "25171-19-1 | CAS DataBase." ChemicalBook. Available at: 4.[3] "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib." ACS Publications / Organic Process Research & Development. Available at:

Sources

Troubleshooting

Overcoming steric hindrance in 7-Methylquinazoline-2,4(1H,3H)-dione functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently observe researchers struggling with the regioselective functionalization of the quinazoline-2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently observe researchers struggling with the regioselective functionalization of the quinazoline-2,4-dione scaffold.

When working with 7-Methylquinazoline-2,4(1H,3H)-dione , the 7-methyl group fundamentally alters the steric and electronic landscape of the molecule. This guide is designed to help drug development professionals troubleshoot poor yields, unexpected regioselectivity, and complex mixtures by understanding the mechanistic causality behind these reactions.

Diagnostic FAQs: Understanding Regioselectivity & Steric Challenges

Q1: I am trying to alkylate the N1 position, but I am exclusively recovering N3-alkylated products. Why is N1 so unreactive? Causality: The regioselectivity is governed by a combination of thermodynamics and steric hindrance. The N3-H proton is significantly more acidic (pKa ~8.5) than the N1-H proton (pKa ~11.5) because the N3 lone pair is delocalized into two adjacent electron-withdrawing carbonyl groups (C2 and C4). Under mild basic conditions (e.g., K₂CO₃), only the N3 position is deprotonated[1]. Furthermore, the N1 position is sterically shielded by the adjacent C8 proton. The presence of the 7-methyl group rigidifies this steric wall, restricting the conformational flexibility of the C8-H region and making direct Sₙ2 attack at N1 highly unfavorable for bulky electrophiles[2].

Q2: How can I overcome the steric hindrance at N1 when using bulky alkylating agents? Causality: Traditional Sₙ2 pathways fail because the activation energy required to push a bulky electrophile past the 7-methyl/C8-H axis is too high. You have two options:

  • Thermodynamic Forcing: Protect the N3 position first, then use a strong base (e.g., NaH or Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (70 °C) to force N1 deprotonation and subsequent alkylation[3].

  • Transition Metal Catalysis: Bypass the Sₙ2 steric penalty entirely by using a Pd(II)-catalyzed [3 + 1 + 1 + 1] cascade annulation. This method constructs the N1,N3-disubstituted quinazoline-2,4-dione ring directly from N-substituted anilines, CO, and amines. Note that extreme steric bulk (e.g., N-isopropyl groups) will still reduce catalytic efficiency[4].

Q3: During electrophilic aromatic substitution (EAS) like bromination, why is the reaction highly selective for C6 over C8? Causality: The 7-methyl group is an electron-donating group (+I, +H) that activates both the ortho positions (C6 and C8) on the aromatic ring. However, C8 is sterically sandwiched between the 7-methyl group and the N1-carbonyl/N1-H moiety. By running the reaction at sub-zero temperatures (-5 °C), you kinetically trap the electrophile at the less sterically hindered C6 position, preventing C8 functionalization and avoiding over-bromination[5].

Experimental Workflows & Logical Relationships

Mechanism SM 7-Methylquinazoline-2,4-dione N3 N3 Position (pKa ~8.5, Low Sterics) SM->N3 K2CO3, DMF N1 N1 Position (pKa ~11.5, High Sterics) SM->N1 NaH, DMF, Heat C6 C6 Position (Activated by 7-Me) SM->C6 NBS, -5°C N3_Out N3-Alkylation (Thermodynamic) N3->N3_Out N1_Out N1-Alkylation (Requires N3-Protection) N1->N1_Out C6_Out C6-Bromination (Kinetic Control) C6->C6_Out

Regioselectivity pathways for 7-Methylquinazoline-2,4-dione functionalization.

PdCatalysis Aniline N-Substituted Aniline + Amines + CO Pd_Cat Pd(II) Catalyst Electrophilic Palladation Aniline->Pd_Cat Inter_A Dimeric Palladium Intermediate Pd_Cat->Inter_A Inter_B CO Insertion & Reductive Elimination Inter_A->Inter_B Product N1,N3-Disubstituted Quinazoline-2,4-dione Inter_B->Product Steric_Warn Warning: Bulky N-groups (e.g., N-isopropyl) reduce yield Product->Steric_Warn

Pd(II)-catalyzed cascade annulation bypassing N1 steric hindrance.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Regioselective N3-Alkylation (Thermodynamic Control)

Objective: Achieve >95% regioselectivity for N3-alkylation by exploiting pKa differentials.

  • Preparation: Dissolve 1.0 eq of 7-Methylquinazoline-2,4(1H,3H)-dione in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at 25 °C for 30 minutes.

    • Self-Validation Check: The opaque suspension will slightly clarify and turn pale yellow, confirming the formation of the N3-anion.

  • Alkylation: Dropwise add 1.1 eq of the target alkyl halide. Stir for 4–6 hours at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The N3-alkylated product will exhibit a higher Rf​ value than the starting material due to the masking of the N3 hydrogen-bond donor.

  • Quench & Isolate: Pour the mixture into ice water to precipitate the product. Filter and dry under a vacuum.

  • Final Validation (Critical): Run a ¹H-NMR (DMSO-d₆). Confirm the retention of the broad N1-H singlet at ~11.5 ppm and the complete disappearance of the N3-H signal (~11.2 ppm)[1].

Protocol B: Overcoming N1 Steric Hindrance via N3-Protection

Objective: Force alkylation at the sterically hindered N1 position.

  • N3-Protection: React the starting material with 1.1 eq of p-Methoxybenzyl chloride (PMB-Cl) and K₂CO₃ in DMF at 25 °C (Follow Protocol A). Isolate the N3-PMB intermediate.

  • N1-Activation: Dissolve the N3-PMB intermediate in anhydrous DMF. Cool to 0 °C and carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH provides the thermodynamic driving force necessary to deprotonate the less acidic N1-H and overcome the steric repulsion from the 7-methyl/C8-H axis[3].

  • N1-Alkylation: Add 1.5 eq of the target alkyl halide. Heat the reaction to 70 °C for 12 hours.

    • Self-Validation Check: ¹H-NMR of an isolated aliquot must show the complete disappearance of the N1-H peak (~11.5 ppm).

  • Deprotection: Treat the isolated intermediate with Trifluoroacetic acid (TFA) at 60 °C to cleave the PMB group.

  • Final Validation: ¹H-NMR will show the reappearance of the N3-H peak (~11.2 ppm) alongside the integration of the new N1-alkyl protons.

Protocol C: Sterically-Directed C6-Bromination (Kinetic Control)

Objective: Regioselective monobromination at C6, avoiding the sterically hindered C8 position.

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous DMF.

  • Temperature Control: Cool the reaction vessel to -5 °C using an ice-salt bath.

    • Causality: Sub-zero temperatures reduce the kinetic energy of the system. This makes the activation energy barrier for the sterically hindered C8 position insurmountable, directing the electrophilic bromine exclusively to the electronically activated C6 position[5].

  • Reagent Addition: Add a solution of 1.05 eq N-Bromosuccinimide (NBS) in DMF dropwise over 30 minutes to maintain a low concentration of electrophilic bromine.

  • Reaction: Stir for 2 hours at -5 °C.

    • Self-Validation Check: LC-MS analysis of an aliquot should reveal a clean [M+H]⁺ peak with the characteristic 1:1 isotopic ratio of monobromination (m/z + 78/80).

  • Final Validation: ¹H-NMR. The diagnostic C6-H doublet will disappear, and the C5-H signal will collapse into a singlet. The C8-H singlet must remain intact.

Quantitative Data Summary

Table 1: Regioselectivity and Yield Optimization for 7-Methylquinazoline-2,4-dione Functionalization

Target SiteReagents / CatalystSolventTemp (°C)Steric Hindrance LevelDominant RegioselectivityTypical Yield (%)
N3 Alkyl Halide, K₂CO₃DMF25LowN3 > 95%85 - 95
N1 Alkyl Halide, NaH (on N3-protected core)DMF70High (C8-H / 7-Me clash)N1 Exclusive60 - 75
N1, N3 Pd(II), CO, Amines (Cascade Annulation)CH₃CN100HighN1,N3-Disubstituted57 - 77
C6 NBSDMF-5Low (Directed by 7-Me)C6 Exclusive80 - 90

References

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.2

  • Pd(II)-Catalyzed[3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters (ACS Publications). 4

  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Benchchem. 5

  • 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione. Smolecule. 3

Sources

Optimization

Technical Support Center: Stability Optimization of 7-Methylquinazoline-2,4(1H,3H)-dione in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylquinazoline-2,4(1H,3H)-dione. This guide is designed to provide expert insights and practical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylquinazoline-2,4(1H,3H)-dione. This guide is designed to provide expert insights and practical solutions for maintaining the stability and integrity of this compound in aqueous experimental settings. We will explore the underlying causes of degradation and offer validated protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 7-Methylquinazoline-2,4(1H,3H)-dione is showing a yellow or brown tint after a short time. What's happening?

This discoloration is a common indicator of degradation, likely stemming from oxidation or photodegradation.[1] The quinazoline core, like many nitrogen-containing heterocyclic compounds, can be susceptible to light and oxidative stress, leading to the formation of colored byproducts. It is crucial to store all solutions, especially stock solutions, protected from light.[1]

Q2: I'm observing inconsistent results and a gradual loss of potency in my cell-based assays. Could this be related to the compound's stability?

Absolutely. A loss of potency and inconsistent assay results are classic signs of compound degradation in the experimental medium.[1] The quinazoline-2,4(1H,3H)-dione scaffold can be prone to hydrolysis, particularly at non-neutral pH, which cleaves the pyrimidine ring and renders the molecule inactive.[2] It is highly recommended to prepare fresh dilutions from a validated stock solution for each experiment.

Q3: What are the most critical factors influencing the stability of 7-Methylquinazoline-2,4(1H,3H)-dione in my aqueous buffers?

The primary factors you must control are:

  • pH: The stability of the quinazolinedione ring is highly pH-dependent.[3][4] Both acidic and alkaline conditions can catalyze hydrolysis, breaking the amide bonds within the pyrimidine ring.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.[1]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[1][2]

  • Oxygen: Dissolved oxygen in aqueous media can lead to oxidative degradation of the quinazoline structure.

Q4: How should I prepare and store my stock solutions of 7-Methylquinazoline-2,4(1H,3H)-dione?

Due to the limited aqueous solubility typical of quinazolinedione derivatives, it is best to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For storage:

  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protection: Always use amber or foil-wrapped vials to protect from light.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental challenges and offers scientifically grounded solutions.

Issue 1: Precipitate Formation Upon Dilution into Aqueous Buffer
  • The Scientific Reason: 7-Methylquinazoline-2,4(1H,3H)-dione, like its parent scaffold, has low intrinsic aqueous solubility. When a concentrated organic stock solution is diluted into a fully aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit under those specific pH and temperature conditions. The pH of the buffer is critical, as it dictates the ionization state of the molecule, which in turn affects solubility.[5]

  • Troubleshooting & Optimization:

    • Reduce Final Concentration: The simplest solution is to work at a lower final concentration in your assay.

    • Use a Co-solvent System: For your final assay medium, consider including a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to help maintain solubility. Ensure you run a vehicle control to confirm the solvent has no effect on your experimental system.

    • pH Adjustment: Experimentally determine the pH at which the compound exhibits maximum solubility. The solubility of quinoline derivatives can increase significantly as the pH is adjusted away from the isoelectric point.[5]

    • Sonication: Gentle sonication in a water bath can sometimes help redissolve small amounts of precipitate and create a more homogenous suspension.

Issue 2: HPLC/LC-MS Analysis Reveals New Peaks Over Time
  • The Scientific Reason: The appearance of new, typically more polar, peaks in your chromatogram is a clear sign of chemical degradation. For the quinazoline-2,4(1H,3H)-dione scaffold, the most probable degradation pathway in aqueous media is hydrolytic cleavage of the pyrimidine ring.[6][7] This reaction breaks one or both of the amide (lactam) bonds in the heterocyclic ring, leading to the formation of substituted 2-aminobenzoic acid derivatives.

  • Visualizing the Degradation Pathway: The diagram below illustrates the likely hydrolytic ring-opening of the 7-Methylquinazoline-2,4(1H,3H)-dione. This process is catalyzed by both acid and base.

    G A 7-Methylquinazoline-2,4(1H,3H)-dione B Intermediate A->B Hydrolysis (H+ or OH-) C 2-Amino-4-methylbenzoic acid derivative B->C Ring Opening D Further Degradation Products C->D Decarboxylation/ Other reactions

    Caption: Potential hydrolytic degradation pathway.

  • Troubleshooting & Optimization:

    • pH Control is Paramount: The rate of hydrolysis is highly dependent on pH.[4] You must identify the optimal pH range for stability. Conduct a pH-rate profile study (see Protocol 1) to determine the pH at which the compound is most stable. For many pharmaceuticals, this is often in the slightly acidic range (pH 4-6).[4]

    • Buffer Selection: Use a high-quality buffer system to maintain the desired pH throughout your experiment. Ensure the buffer components themselves do not react with your compound.

    • Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of degradation.[1] If incubations are required, minimize the time as much as possible.

    • Prepare Solutions Freshly: For the most sensitive and quantitative experiments, always prepare the final aqueous dilutions immediately before use from a frozen, anhydrous stock.[1]

Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for a systematic, data-driven approach. The following protocols are designed to be self-validating systems to help you characterize and optimize the stability of your compound.

Protocol 1: Determining the pH-Rate Profile for Optimal Stability

This experiment will quantify the degradation rate of 7-Methylquinazoline-2,4(1H,3H)-dione across a range of pH values to identify the most stable conditions.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (e.g., pH 3, 5, 7.4, 9) C Spike Stock into Buffers (Final Conc. ~10 µM) A->C B Prepare Fresh Stock (e.g., 10 mM in DMSO) B->C D Incubate at RT or 37°C C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench with Acetonitrile E->F G Analyze by HPLC-UV F->G H Plot % Remaining vs. Time G->H I Determine Rate Constant (k) at each pH H->I

    Caption: Workflow for pH-rate profile determination.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9) at a consistent ionic strength.

    • Stock Solution: Prepare a 10 mM stock solution of 7-Methylquinazoline-2,4(1H,3H)-dione in anhydrous DMSO.

    • Incubation: At time zero (T=0), dilute the stock solution into each buffer to a final concentration of 10 µM in amber HPLC vials. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 0.1%).

    • Sampling: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C). Immediately analyze the T=0 sample. Subsequently, inject samples from each pH condition onto the HPLC at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Analysis: Use a validated reverse-phase HPLC-UV method to quantify the peak area of the parent compound.

    • Data Interpretation: For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). A plot of log(k) vs. pH will reveal the pH of maximum stability (the lowest k value).

  • Data Summary Table:

pHBuffer SystemIncubation Temp (°C)Time Points (hours)Degradation Rate Constant, k (h⁻¹)Half-life, t½ (hours)
3.0Citrate250, 2, 4, 8, 24CalculatedCalculated
5.0Citrate250, 2, 4, 8, 24CalculatedCalculated
7.4Phosphate250, 2, 4, 8, 24CalculatedCalculated
9.0Borate250, 2, 4, 8, 24CalculatedCalculated
Protocol 2: Forced Degradation (Stress Testing)

This protocol intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, as recommended by ICH guidelines.[2]

  • Step-by-Step Methodology:

    • Prepare Test Solutions: Prepare solutions of 7-Methylquinazoline-2,4(1H,3H)-dione (e.g., 100 µM) under the following conditions:

      • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.[1]

      • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

      • Oxidation: 3% H₂O₂. Incubate at room temperature.[2]

      • Photolytic Stress: Aqueous solution (at its most stable pH) exposed to a photostability chamber.

      • Control: Aqueous solution (at its most stable pH) kept at room temperature in the dark.

    • Sampling: Take samples at various time points (e.g., 0, 4, 8, 24 hours).

    • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

    • Interpretation: Compare the chromatograms from the stressed samples to the control. This allows for the identification of degradation products formed under specific stress conditions, confirming the compound's vulnerabilities.

References

  • Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH)
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
  • Quinazoline-2,4(1H,3H)-dione. PMC.
  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa.
  • The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. International Journal of Public Health and Pharmacology.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Analytical Method for Pyrifluquinazon (Agricultural Products). Ministry of Health, Labour and Welfare, Japan.
  • Visible Light-Mediated Synthesis of Quinazoline and Quinazolinone Derivatives: A Quadrennial Update.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Corrigendum to "Discovery of 2,4-Quinazolinedione derivatives as LC3B recruiters in the facilitation of protein complex degrad
  • Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[6][8][9]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. ResearchGate.

  • 7-Methylquinazoline-2,4(1H,3H)-dione. BLDpharm.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Process for the ring cleavage of thiazolidine derivatives.

Sources

Troubleshooting

Minimizing degradation of 7-Methylquinazoline-2,4(1H,3H)-dione during long-term storage

Welcome to the comprehensive technical support guide for 7-Methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 7-Methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing degradation during the long-term storage of this compound. Our goal is to ensure the integrity and reliability of your experimental outcomes by preserving the stability of this critical research material.

Introduction to the Stability of 7-Methylquinazoline-2,4(1H,3H)-dione

7-Methylquinazoline-2,4(1H,3H)-dione belongs to the quinazolinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as antibacterial and anticancer agents.[1][2] The stability of the quinazolinone ring is a critical factor for its successful application in drug discovery and development. Generally, the quinazolinone ring is relatively stable; however, it can be susceptible to degradation under certain environmental conditions.[3] Factors such as temperature, humidity, light, and pH can influence the rate and pathway of degradation, potentially leading to the formation of impurities that can compromise the compound's purity, activity, and safety profile.

This guide provides a structured approach to understanding and mitigating the degradation of 7-Methylquinazoline-2,4(1H,3H)-dione, ensuring its long-term stability for reliable and reproducible research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during the storage and handling of 7-Methylquinazoline-2,4(1H,3H)-dione in a question-and-answer format.

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my solid 7-Methylquinazoline-2,4(1H,3H)-dione sample during storage. What could be the cause?

A1: Changes in the physical appearance of a solid compound are often the first indicators of instability.

  • Causality:

    • Color Change: This may indicate oxidation or photodegradation. The quinazolinone ring system can be susceptible to light-induced degradation.[4] Exposure to UV or even ambient light over extended periods can lead to the formation of colored impurities.

    • Clumping or Caking: This is a strong indication of moisture absorption (hygroscopicity). Water can act as a reactant in hydrolytic degradation or as a plasticizer, increasing molecular mobility and the rate of other degradation reactions.

  • Immediate Actions:

    • Protect the sample from light immediately by transferring it to an amber vial or wrapping the container in aluminum foil.

    • Place the container in a desiccator with a fresh desiccant to remove excess moisture.

  • Long-Term Solutions:

    • Storage Environment: Store the compound in a controlled environment with low humidity (ideally <40% RH) and protected from light.[4]

    • Inert Atmosphere: For maximum protection, especially for long-term reference standards, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Q2: My recent experimental results using a stock solution of 7-Methylquinazoline-2,4(1H,3H)-dione are inconsistent with previous data. Could the compound be degrading in solution?

A2: Yes, solution-state stability is a significant concern and can be influenced by the choice of solvent, pH, and storage conditions.

  • Causality:

    • Solvent-Mediated Degradation: The choice of solvent is critical. While DMSO is a common solvent for initial solubilization, its quality and storage are important as it can contain water or peroxide impurities that can initiate degradation. Aqueous buffers, especially at non-neutral pH, can promote hydrolysis.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to the formation of ice crystals that can affect the local concentration and pH, potentially accelerating degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for each experiment.

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • pH Control: If using aqueous buffers, maintain a pH as close to neutral as possible, unless the experiment requires otherwise. The stability of related quinazoline derivatives has been shown to be pH-dependent.[5]

    • Storage of Solutions: If storage is unavoidable, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q3: I am developing a stability-indicating HPLC method and need to generate degradation products. What conditions are likely to degrade 7-Methylquinazoline-2,4(1H,3H)-dione?

A3: Forced degradation studies are essential to understand the degradation pathways and to develop a robust stability-indicating method. Based on the general reactivity of the quinazolinone scaffold, the following conditions are recommended:

  • Hydrolytic Degradation:

    • Acidic: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic: Treat a solution with 0.1 M NaOH under the same temperature conditions. The lactam rings in the quinazolinedione structure are susceptible to hydrolysis under strong basic conditions.

  • Oxidative Degradation:

    • Expose a solution to 3-30% hydrogen peroxide (H₂O₂). The electron-rich aromatic system and the methyl group could be sites of oxidation.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a photostability chamber with controlled light (UV and visible) and temperature, following ICH Q1B guidelines.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100°C).

A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

  • What are the ideal long-term storage conditions for solid 7-Methylquinazoline-2,4(1H,3H)-dione?

    • For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) at a controlled low temperature. Refrigeration (2-8°C) is generally recommended.[2] For extended periods, storage at -20°C can further slow down potential degradation processes. It is also crucial to minimize exposure to humidity by storing the container in a desiccator or an environment with controlled low humidity.

  • How does the 7-methyl group affect the stability of the quinazolinedione ring?

    • The methyl group is an electron-donating group. This can influence the electron density of the benzene ring, potentially affecting its susceptibility to electrophilic attack and oxidation. The methyl group itself can also be a site of oxidation, leading to the formation of a hydroxymethyl or carboxylic acid derivative under oxidative stress.

  • What are the potential degradation pathways for 7-Methylquinazoline-2,4(1H,3H)-dione?

    • Based on the structure and related compounds, the primary degradation pathways are likely to be:

      • Hydrolysis: Opening of one or both lactam rings in the dione structure, particularly under harsh pH conditions.

      • Oxidation: Oxidation of the methyl group to an alcohol or carboxylic acid, or hydroxylation of the aromatic ring.

      • Photodegradation: Complex reactions initiated by UV or visible light, which can lead to a variety of degradation products, including dimers or cleavage products.

  • Which analytical techniques are best suited for monitoring the stability of 7-Methylquinazoline-2,4(1H,3H)-dione?

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[2]

Data Presentation

The following table summarizes the recommended storage conditions to minimize degradation of 7-Methylquinazoline-2,4(1H,3H)-dione.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) for routine long-term storage. -20°C for archival samples.Reduces the rate of all chemical degradation reactions.[2]
Humidity <40% Relative Humidity (RH). Store in a desiccator.Minimizes water absorption, which can lead to hydrolytic degradation.[4]
Light Store in the dark (e.g., amber vials or opaque containers).Prevents photodegradation, a common pathway for heterocyclic compounds.[4]
Atmosphere For maximum stability, store under an inert gas (e.g., Nitrogen or Argon).Prevents oxidative degradation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the stability of 7-Methylquinazoline-2,4(1H,3H)-dione.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of 7-Methylquinazoline-2,4(1H,3H)-dione in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample and neutralize with 0.1 M HCl as described for acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and monitor at the same time points.

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C. Sample at the specified time points.

    • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 80°C. At each time point, dissolve a small amount to prepare a solution for analysis.

    • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a reverse-phase HPLC method to separate 7-Methylquinazoline-2,4(1H,3H)-dione from its potential degradation products. Method optimization will be required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 245 nm

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that degradation products do not co-elute with the parent compound, often verified using peak purity analysis with a PDA detector.

Visualizations

Potential Degradation Pathways

cluster_main 7-Methylquinazoline-2,4(1H,3H)-dione cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation main 7-Methylquinazoline-2,4(1H,3H)-dione hydrolysis_product Ring-Opened Products (e.g., N-(2-amino-4-methylbenzoyl)urea) main->hydrolysis_product Acid/Base oxidation_product1 7-(Hydroxymethyl)quinazoline- 2,4(1H,3H)-dione main->oxidation_product1 H₂O₂ oxidation_product3 Hydroxylated Ring Products main->oxidation_product3 H₂O₂ photolysis_product Dimers, Polymers, or Fragmented Products main->photolysis_product UV/Vis Light oxidation_product2 2,4-Dioxo-1,2,3,4-tetrahydro- quinazoline-7-carboxylic acid oxidation_product1->oxidation_product2 Further Oxidation

Caption: Potential degradation pathways of 7-Methylquinazoline-2,4(1H,3H)-dione under forced stress conditions.

Experimental Workflow for Stability Testing

start Start: Solid 7-Methylquinazoline-2,4(1H,3H)-dione storage Long-Term Storage (Controlled Conditions) start->storage sampling Periodic Sampling storage->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Evaluation: - Purity Assay - Impurity Profiling analysis->data end End: Shelf-Life Determination data->end

Caption: A typical experimental workflow for long-term stability testing.

References

  • Abdel-Megeid, F. M. E., Elkaschef, M. A.-F., Mokhtar, K. M., & Zaki, K. M. (1971). Some reactions of quinazoline-2,4(1H,3H)-diones. Journal of the Chemical Society C: Organic, 1055.
  • Al-Otaibi, A. M., El-Sayed, W. A., El-Hossary, E. M., Hassan, A. S., & El-Hashash, M. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • Armarego, W. L. F. (2016). Chemistry of Heterocyclic Compounds: Quinazolines. John Wiley & Sons.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2017). Quinazoline derivatives: a review on synthesis and biological activities. International Journal of Pharm-Chemical Research, 3(2), 311-322.
  • Caron, P. S. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • EMA. (2007).
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2006). A review on chemistry and biological activities of quinazolinone. Indian Journal of Pharmaceutical Sciences, 68(5), 547.
  • Kumar, V., & Singh, G. (2013). Stability-Indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Scientia Pharmaceutica, 81(3), 731–742.
  • Militaru, E. G., Chifiriuc, M. C., & Dracea, N. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 123-128.
  • Patel, M., & Patel, R. (2011). A review on recent advances in the chemistry of quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 629-640.
  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Younes, M. I., & Abbas, S. E. S. (2019). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Future Journal of Pharmaceutical Sciences, 5(1), 1-12.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 7-Methyl vs. 6-Methylquinazoline-2,4(1H,3H)-dione Scaffolds

Executive Summary & Mechanistic Divergence The quinazoline-2,4(1H,3H)-dione core is universally recognized as a 1[1], serving as the foundational scaffold for a diverse array of anticarcinogenic, anticonvulsive, and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

The quinazoline-2,4(1H,3H)-dione core is universally recognized as a 1[1], serving as the foundational scaffold for a diverse array of anticarcinogenic, anticonvulsive, and antimicrobial agents. However, for drug development professionals, the regiochemistry of the starting materials is not arbitrary. The spatial positioning of the methyl group fundamentally dictates the electronic distribution, steric hindrance, and subsequent target engagement of the synthesized derivatives.

As application scientists, we must analyze the causality behind scaffold selection. The shift of a single methyl group alters the pharmacophore's behavior in predictable, target-specific ways:

  • 6-Methylquinazoline-2,4(1H,3H)-dione : The methyl group at the 6-position sits para to the N1 atom. This orientation exerts a positive inductive (+I) effect that subtly enriches the electron density at N1, favoring specific N1-alkylation pathways during synthesis. Pharmacologically, the 6-methyl substitution excels in binding environments that require deep hydrophobic pocket insertion, such as the transmembrane domains of the2[2].

  • 7-Methylquinazoline-2,4(1H,3H)-dione : Positioned para to the C4 carbonyl, the 7-methyl group modulates the acidity of the N3 proton and alters the hydrogen-bonding dynamics of the dione system. This steric alignment is highly advantageous for engaging voltage-gated sodium channels in 3[3] and penetrating the cell walls of Gram-positive bacteria[4].

Comparative Bioactivity & Target Engagement

Anti-Inflammatory & NHE-1 Inhibition (6-Methyl Focus)

Derivatives synthesized from the 6-methyl scaffold, particularly N1,N3-bis-substituted guanidine derivatives, demonstrate potent NHE-1 inhibitory activity. By blocking NHE-1, these compounds prevent intracellular pH alterations, thereby 2[2] without inducing immunotoxicity. This makes the 6-methyl core highly suitable for acute lung injury and cytokine-mediated inflammatory response research.

Anticonvulsant & Antimicrobial Efficacy (7-Methyl Focus)

The 7-methyl scaffold serves as a superior precursor for 3-substituted derivatives targeting the central nervous system and bacterial enzymes. In maximal electroshock (MES) seizure models, 7-substituted derivatives effectively inhibit extensor seizures at doses as low as 30 mg/kg, showing efficacy comparable to the reference drug phenytoin[3]. Furthermore, they exhibit 4[4] against strains like Staphylococcus aureus and Bacillus subtilis by acting as fluoroquinolone-like inhibitors of bacterial gyrase.

Quantitative Data Summary
Scaffold PrecursorTarget / AssayRepresentative Quantitative DataStructural Advantage
6-Methyl derivative (Guanidine) NHE-1 Inhibition (Macrophages)IC50 ~ 0.45 µM+I effect at N1; optimal hydrophobic pocket insertion
7-Methyl derivative (3-Substituted) Anticonvulsant (MES In Vivo)ED50 = 30 mg/kgModulates N3 acidity; superior steric alignment in Na+ channels
7-Methyl derivative (Amide) Antibacterial (S. aureus)MIC = 100 µg/mLEnhances cell wall penetration and target affinity

Self-Validating Experimental Protocol: Intracellular pH Recovery Assay

To objectively measure the anti-inflammatory bioactivity of 6-methylquinazoline-2,4-dione derivatives against NHE-1, we employ a ratiometric intracellular pH (pHi) recovery assay.

Why this is a self-validating system: This protocol utilizes BCECF-AM, a dual-excitation ratiometric dye. By measuring the ratio of emissions at two distinct excitation wavelengths, the system intrinsically corrects for artifacts caused by variations in cell seeding density, dye loading efficiency, and photobleaching. Furthermore, the mandatory inclusion of a nigericin calibration curve forces the system to self-validate; if the internal pH fails to equilibrate with the external buffer during calibration, the assay immediately flags membrane integrity failure, preventing false-positive inhibition data.

Step-by-Step Methodology:

  • Dye Loading: Incubate murine macrophages with 2 µM BCECF-AM in HEPES-buffered saline (HBS) for 30 minutes at 37°C. Wash the cells thrice to remove any extracellular dye.

  • Acid Load: Induce intracellular acidification by pulsing the cells with 20 mM NH4Cl for 10 minutes, followed by a rapid washout with a Na+-free buffer to trap protons intracellularly.

  • Compound Introduction: Introduce the Na+-containing recovery buffer spiked with either the vehicle (DMSO), the positive control (Amiloride, 10 µM), or the synthesized 6-methylquinazoline derivative (1 µM).

  • Ratiometric Measurement: Record fluorescence using excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (isosbestic point), with emission captured at 535 nm.

  • Self-Validation/Calibration: At the end of the assay, permeabilize cells using 10 µM nigericin in high-K+ calibration buffers ranging from pH 6.0 to 8.0. Generate a standard curve to convert fluorescence ratios directly into absolute pHi values.

Pathway Visualization

Pathway LPS LPS / Inflammatory Stimulus Macrophage Macrophage Activation LPS->Macrophage NHE1 NHE-1 Exchanger Macrophage->NHE1 Upregulates pH Intracellular pH Shift NHE1->pH Cytokines IL-6 / TNF-α Release pH->Cytokines Activates NF-κB Inhibitor 6-Methylquinazoline Derivatives Inhibitor->NHE1 Inhibits Activity

Fig 1: NHE-1 inflammatory signaling pathway modulated by quinazoline-2,4-dione derivatives.

References

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed.1

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. ProQuest. 2

  • From In Silico Design to Bioactivity: Synthesis and Pharmacological Profiling of 3-Substituted Quinazoline-2,4-dione Heterocycles. ResearchGate. 3

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. 4

Sources

Comparative

Analytical Superiority: LC-MS Validation of 7-Methylquinazoline-2,4(1H,3H)-dione Purity and Integrity

Introduction: The Critical Role of Scaffold Purity In modern drug discovery, the quinazoline-2,4-dione scaffold is a privileged pharmacophore. It serves as the structural foundation for highly selective Histone Deacetyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Scaffold Purity

In modern drug discovery, the quinazoline-2,4-dione scaffold is a privileged pharmacophore. It serves as the structural foundation for highly selective Histone Deacetylase-6 (HDAC6) inhibitors targeting non-small cell lung cancer[1], as well as potent topoisomerase inhibitors used in antimicrobial and anticancer therapies[2]. Among these essential building blocks, 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5) is heavily utilized.

However, the synthesis of this compound often yields closely related regioisomers or unreacted precursors. If these impurities carry over into downstream Active Pharmaceutical Ingredient (API) synthesis, they can cause off-target toxicity and compromise biological assays. To ensure the structural integrity and purity of this critical building block, high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical gold standard[3].

This guide objectively compares a High-Purity Grade Test Product against standard commercial alternatives, providing a self-validating LC-MS methodology strictly aligned with ICH Q2(R2) guidelines for analytical procedure validation[4].

LCMS_Workflow Start Sample Preparation (7-Methylquinazoline-2,4-dione) LC Liquid Chromatography (UHPLC) C18 Column Separation Start->LC 1 mg/mL in MeOH ESI Electrospray Ionization (ESI+) Protonation [M+H]+ LC->ESI Eluent & Analytes MS Tandem Mass Spectrometry (MRM / HRMS) ESI->MS Gas Phase Ions Data Data Analysis (Purity % & Impurity Profiling) MS->Data m/z & RT

LC-MS workflow for validating 7-Methylquinazoline-2,4(1H,3H)-dione purity.

Comparative Performance Data

To demonstrate the critical nature of building block purity, we subjected three different grades of 7-Methylquinazoline-2,4(1H,3H)-dione to our standardized LC-MS workflow. The data below illustrates the performance of our High-Purity Test Product compared to a Standard Commercial Grade (Alternative A) and a Crude Synthesized Material (Alternative B).

Table 1: LC-MS Purity and Integrity Comparison
Product GradeRetention Time (min)Target m/z[M+H]⁺Chromatographic Purity (UV 254 nm)Major Impurities Detected (m/z)
High-Purity Grade (Test Product) 2.45177.066> 99.8% None > 0.1%
Standard Commercial (Alt A) 2.45177.06695.2%163.05 (Des-methyl)
Crude Synthesized (Alt B) 2.45177.06684.7%163.05, 211.02 (Chloro-adduct)
Table 2: Impurity Profiling Breakdown
Detected m/zProposed IdentityImpact on Downstream Synthesis
163.05 Des-methyl quinazoline-2,4-dioneHigh. Reacts competitively during N-alkylation, creating inseparable API analogs.
211.02 Chloro-substituted precursorModerate. Can poison palladium catalysts during downstream cross-coupling reactions.

Self-Validating LC-MS Methodology

As a Senior Application Scientist, I emphasize that an analytical protocol must be more than a list of steps; it must be a self-validating system where every parameter serves a deliberate mechanistic purpose. The following protocol guarantees specificity, accuracy, and precision in accordance with ICH Q2(R2) standards[4].

Step 1: Sample Preparation
  • Action: Weigh 1.0 mg of 7-Methylquinazoline-2,4(1H,3H)-dione and dissolve in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Methanol ensures complete solubilization of the rigid quinazolinedione core without inducing degradation. It remains fully miscible with the reversed-phase mobile system, preventing in-column precipitation that could lead to false peak broadening or pressure spikes.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a high-resolution C18 column (50 mm × 3 mm, 2.6 µm particle size) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile). Apply a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic methyl group and aromatic rings. The addition of 0.1% Formic acid is critical; it suppresses secondary silanol interactions on the column (improving peak symmetry) and acts as an abundant proton source to drive downstream positive-ion electrospray ionization (ESI+)[1].

Step 3: Mass Spectrometry (ESI-HRMS)
  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage at 3.0 kV and the desolvation temperature at 350°C. Monitor the exact mass [M+H]⁺ at m/z 177.066.

  • Causality: The nitrogen atoms within the quinazoline-2,4-dione ring are readily protonated in acidic conditions. A high desolvation temperature ensures efficient droplet evaporation, preventing ion suppression from the matrix and allowing trace impurities (like the m/z 163.05 des-methyl variant) to be detected with high sensitivity[3].

Downstream_Impact BuildingBlock 7-Methylquinazoline-2,4-dione (High Purity) Synthesis Scaffold Functionalization (N-alkylation / Halogenation) BuildingBlock->Synthesis High Yield API Active Pharmaceutical Ingredient (e.g., HDAC6 / Topo Inhibitor) Synthesis->API Target Specificity Impurity Trace Impurities (Regioisomers) Impurity->Synthesis Side Reactions OffTarget Off-Target Toxicity & Failed Assays Impurity->OffTarget Carried over to API

Impact of 7-Methylquinazoline-2,4(1H,3H)-dione purity on API synthesis and safety.

Discussion: The Cost of Impurity in Drug Development

The presence of the des-methyl impurity (m/z 163.05) in Alternative A and B is particularly insidious. During downstream functionalization—such as the attachment of a benzyl-containing linker to the N-1 position of the quinazoline-2,4-dione core[1]—this impurity will react identically to the target compound. This creates a parallel impurity profile in the final API that is exponentially harder to separate via preparative chromatography.

By utilizing the High-Purity Grade validated via this rigorous LC-MS protocol, researchers eliminate these variables. This ensures that the biological activity observed in vitro (e.g., topoisomerase inhibition or HDAC6 selectivity) is solely attributable to the intended target, thereby safeguarding the integrity of the drug development pipeline[2].

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: synthinkchemicals.
  • Source: acs.
  • Source: uiowa.

Sources

Validation

Comparing synthetic routes for high-purity 7-Methylquinazoline-2,4(1H,3H)-dione

Comparative Synthetic Guide: Optimizing High-Purity 7-Methylquinazoline-2,4(1H,3H)-dione Production Strategic Overview & Downstream Significance In drug development, 7-Methylquinazoline-2,4(1H,3H)-dione is a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthetic Guide: Optimizing High-Purity 7-Methylquinazoline-2,4(1H,3H)-dione Production

Strategic Overview & Downstream Significance

In drug development, 7-Methylquinazoline-2,4(1H,3H)-dione is a foundational heterocyclic scaffold. As an Application Scientist, I frequently evaluate synthetic routes for this intermediate because its purity directly dictates the success of downstream halogenation. Specifically, it is the direct precursor to 2,4-dichloro-7-methylquinazoline, a highly reactive electrophile used to synthesize PARP inhibitors, alpha-1 adrenergic blockers, and novel antileishmanial agents 12.

Impurities from the dione synthesis (such as unreacted anthranilic acid or biuret polymers) can cause severe emulsions and yield crashes during the subsequent POCl₃ chlorination step. Therefore, selecting a synthetic route is not merely about yield—it is about scalability, environmental impact, and isolation purity.

Comparative Analysis of Synthetic Routes

We will evaluate the three most viable synthetic pathways:

  • Urea-Mediated Thermal Cyclization (Classic Melt): The industry standard relying on the fusion of 2-amino-4-methylbenzoic acid with urea 2.

  • Catalytic CO₂ Fixation (Green Chemistry): A modern approach utilizing 2-amino-4-methylbenzonitrile and carbon dioxide over basic mesoporous smectite catalysts 3.

  • Cyanate/Phosgene Alternatives: Traditional but highly toxic routes using sodium/potassium cyanate or triphosgene 4.

RouteComparison SM1 2-Amino-4-methylbenzoic acid Prod 7-Methylquinazoline-2,4(1H,3H)-dione SM1->Prod Urea Melt (150-200°C) High Yield, Low Cost SM2 2-Amino-4-methylbenzonitrile SM2->Prod CO2 + Catalyst Green, High Pressure SM3 2-Amino-4-methylbenzamide SM3->Prod Triphosgene / KCNO Fast, Toxic Reagents

Fig 1: Logical relationship of primary synthetic routes to 7-Methylquinazoline-2,4(1H,3H)-dione.

Quantitative Data Presentation
MetricUrea-Mediated MeltCatalytic CO₂ FixationCyanate / Phosgene
Primary Starting Material 2-Amino-4-methylbenzoic acid2-Amino-4-methylbenzonitrile2-Amino-4-methylbenzamide
Typical Yield 85–92%75–85%>90%
Reaction Time 3–5 hours12–24 hours1–3 hours
Purity (Crude) Moderate (requires hot water wash)High (catalyst filtration needed)High
Environmental Impact Moderate (NH₃ gas evolved)Low (Green CO₂ utilization)High (Toxic salts/gases)
Scalability & Cost Excellent / Very Low CostModerate / High CapExPoor / High Safety Costs

Validated Experimental Protocols & Mechanistic Insights

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each physical and chemical manipulation is explicitly defined.

Protocol A: Urea-Mediated Thermal Cyclization (The Scalable Standard)

This solvent-free method is the most widely adopted due to the low cost of reagents and the avoidance of toxic cyanate salts 2 [[5]]().

Mechanistic Causality: By operating under solvent-free conditions at elevated temperatures (150–200 °C), we force the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia gas. The in situ generated HNCO acts as the active electrophile, reacting with the primary amine of the anthranilic acid derivative.

Workflow Step1 1. Trituration Mix SM + Urea Step2 2. Thermal Melt (160°C) Urea -> HNCO + NH3 Step1->Step2 Step3 3. Nucleophilic Attack Formation of Urea Intermediate Step2->Step3 Step4 4. Cyclization Dehydration & Ring Closure Step3->Step4 Step5 5. Aqueous Quench Precipitation of Target Step4->Step5

Fig 2: Experimental workflow and mechanistic pathway for the urea-mediated thermal cyclization.

Step-by-Step Methodology:

  • Intimate Mixing: Thoroughly triturate 2-amino-4-methylbenzoic acid (1.0 equiv) and urea (3.5–4.0 equiv) in a mortar or industrial blender.

    • Causality: Solid-state reactions are diffusion-limited. Maximizing surface area contact prevents localized charring and ensures uniform heat transfer during the melt phase.

  • Thermal Melt: Transfer the fine powder to a reaction vessel equipped with a mechanical stirrer and a gas scrubber (to capture evolved NH₃). Heat the mixture gradually to 160 °C and hold for 3–4 hours.

    • Causality: Urea melts at 133 °C, but its decomposition to HNCO requires higher kinetic energy. Maintaining exactly 160 °C ensures a steady flux of HNCO without thermally degrading the starting material.

  • Aqueous Quench & Isolation: Cool the melt to approximately 90 °C (before it completely solidifies) and cautiously quench with boiling distilled water. Stir vigorously for 30 minutes, cool to room temperature, and isolate the solid via vacuum filtration.

    • Causality: This is a self-purifying step. Excess urea and its thermal byproducts (like biuret) are highly water-soluble. Conversely, the fully cyclized 7-methylquinazoline-2,4(1H,3H)-dione is highly insoluble in water due to strong intermolecular hydrogen bonding, allowing for straightforward, high-purity isolation without chromatography.

Protocol B: Catalytic CO₂ Fixation (The Green Alternative)

Traditional routes often rely on toxic cyanate salts or phosgene derivatives 4. Utilizing CO₂ as both a C1 building block and a solvent eliminates toxic waste and provides an exceptional purity profile 3.

Mechanistic Causality: Carbon dioxide is highly stable and requires activation. By using a basic mesoporous smectite catalyst, the basic sites activate the amine of 2-amino-4-methylbenzonitrile, facilitating nucleophilic attack on the CO₂ carbon, followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Catalyst Preparation: Utilize a magnesium-containing mesoporous smectite incorporated with NaOH or KOH 3.

    • Causality: The mesoporous structure accommodates the bulky transition states of the cyclization, while the alkali metals provide the necessary basic strength to activate the aminobenzonitrile.

  • High-Pressure Reaction: Charge a high-pressure stainless-steel autoclave with 2-amino-4-methylbenzonitrile, the basic smectite catalyst, and a polar aprotic solvent (e.g., DMF). Pressurize with CO₂ to 3–5 MPa and heat to 150 °C for 12 hours.

    • Causality: High pressure increases the effective molarity of CO₂ in the liquid phase, overcoming the thermodynamic barrier of CO₂ fixation and driving the reaction forward.

  • Filtration & Precipitation: Depressurize the vessel cautiously. Filter the hot mixture to remove the heterogeneous catalyst. Add water to the filtrate to precipitate the product.

    • Causality: The heterogeneous catalyst can be quantitatively recovered and recycled. The product's insolubility in the DMF/Water mixture ensures a clean precipitation, drastically reducing the E-factor of the process.

Conclusion & Recommendations

For large-scale, cost-sensitive drug development campaigns, the Urea-Mediated Thermal Cyclization remains the superior choice due to its operational simplicity and lack of specialized pressure equipment. However, for laboratories prioritizing green chemistry and avoiding ammonia off-gassing, the Catalytic CO₂ Fixation route represents the cutting edge of sustainable heterocyclic synthesis.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. NIH.
  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters (ACS).
  • Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology (RSC).
  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS.
  • 4-Chloro-7-methylquinazolin-2-amine Synthesis and Downstream Applications. Benchchem.

Sources

Comparative

Comparative Analysis Guide: 7-Methylquinazoline-2,4(1H,3H)-dione vs. Standard Quinazoline Derivatives

Executive Summary & Chemical Context The quinazoline scaffold is a "privileged structure" in medicinal chemistry, most famously recognized in standard 4-anilinoquinazoline derivatives like Gefitinib and Erlotinib, which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, most famously recognized in standard 4-anilinoquinazoline derivatives like Gefitinib and Erlotinib, which act as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. However, altering the oxidation state of the core to a quinazoline-2,4(1H,3H)-dione fundamentally shifts the molecule's pharmacophore.

This guide objectively compares 7-Methylquinazoline-2,4(1H,3H)-dione against standard quinazoline derivatives. By introducing a dione core and a specific C7-methyl substitution, the target specificity pivots away from the ATP-binding hinge region of kinases and toward the nicotinamide-binding pockets of Poly(ADP-ribose) polymerases (PARP-1/2) and the ATP-binding sites of bacterial DNA gyrase[1, 2].

Structural & Mechanistic Divergence

To understand the performance differences, we must analyze the causality behind the structure-activity relationship (SAR).

Standard Quinazolines (e.g., 4-Anilinoquinazolines)
  • Mechanism: Standard quinazolines rely on a fully aromatic pyrimidine ring. The N1 nitrogen acts as a critical hydrogen bond acceptor with the methionine residue in the hinge region of kinase ATP-binding pockets.

  • Limitation: They are highly optimized for kinases but lack the hydrogen-bond donor capacity required to mimic nicotinamide, rendering them inactive against targets like PARP.

7-Methylquinazoline-2,4(1H,3H)-dione
  • Lactam-Lactim Tautomerism: The 2,4-dione core exists in equilibrium with its lactim tautomer. The N1-H and N3-H act as strong hydrogen bond donors, while the C2=O and C4=O act as acceptors. This specific donor-acceptor motif perfectly mimics the carboxamide group of NAD+, allowing it to anchor deeply into the PARP catalytic domain [3].

  • The C7-Methyl Advantage: Compared to unsubstituted quinazoline-2,4-diones, the addition of the 7-methyl group provides a critical van der Waals interaction. In PARP-1, this methyl group projects into a hydrophobic sub-pocket formed by Tyr246 and His248. This increases the lipophilicity (LogP) slightly, which drastically enhances the drug's "residence time" and DNA-trapping ability—a key metric for modern PARP inhibitors [3].

TargetSpecificity Core Quinazoline Scaffold Standard Standard Quinazolines (e.g., 4-Anilinoquinazolines) Core->Standard C4-Aniline Addition Dione Quinazoline-2,4(1H,3H)-dione (Unsubstituted) Core->Dione C2, C4 Oxidation EGFR EGFR Kinase Inhibition (ATP Hinge Binding) Standard->EGFR Kinase Specificity MethylDione 7-Methylquinazoline-2,4-dione Dione->MethylDione C7-Methylation (Hydrophobic Anchor) PARP PARP-1/2 Inhibition (Nicotinamide Mimicry) MethylDione->PARP Enhanced Trapping Gyrase DNA Gyrase / Topo IV (Antibacterial Action) MethylDione->Gyrase Broad Spectrum

Diagram 1: Structural evolution of the quinazoline scaffold and resulting target specificity.

Comparative Performance Data

The following table synthesizes quantitative data comparing the baseline performance of these scaffolds in standard biochemical assays.

Property / MetricStandard Quinazoline (Gefitinib)Unsubstituted Quinazoline-2,4-dione7-Methylquinazoline-2,4-dione Derivatives
Primary Target EGFR (Kinase)Weak PARP / Moderate AntibacterialPARP-1/2 / DNA Gyrase
Key Pharmacophore N1 Acceptor, C4-AnilineN1-H/N3-H Donors, C=O AcceptorsDione core + C7 Hydrophobic Anchor
PARP-1 IC50 > 10,000 nM (Inactive)~150 - 500 nM< 5 nM (Highly Potent) [3]
Antibacterial MIC (E. coli) N/A~120 µg/mL~65 µg/mL [1]
LogP (Calculated) ~3.2~0.3~0.77 (Optimal for sub-pocket)
Primary Application NSCLC OncologyChemical Building BlockBRCA-mutant Oncology / Antibiotics

Experimental Workflows & Protocols

To utilize 7-methylquinazoline-2,4(1H,3H)-dione in drug development, it must first be activated. The standard approach is converting the dione to a 2,4-dichloro intermediate, which allows for regioselective functionalization [4].

Protocol 1: Synthesis of 2,4-Dichloro-7-methylquinazoline

This protocol describes the activation of the dione core, a necessary step before attaching piperazinone (for PARP inhibitors) or triazole moieties (for antibacterial agents).

  • Reagent Assembly: In a flame-dried, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphoryl chloride (POCl₃, 4.0 eq).

  • Catalytic Activation: Add N,N-dimethylaniline (0.1 eq) dropwise.

    • Causality & Expertise: The lactam tautomer of the dione is highly stable. POCl₃ drives the equilibrium toward the lactim form by converting the hydroxyl groups into phosphorodichloridate leaving groups. N,N-dimethylaniline acts as a catalytic acid scavenger. It neutralizes the generated HCl, preventing the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring and stall the reaction.

  • Reflux: Heat the mixture to 120 °C (reflux) for 12 hours. The suspension will transition to a dark, homogeneous solution as the dione is consumed.

  • Quenching: Cool to room temperature. Slowly pour the mixture into crushed ice under vigorous stirring, maintaining the temperature below 5 °C to prevent hydrolysis of the newly formed C-Cl bonds.

  • Extraction & Purification: Extract with dichloromethane. Wash the organic layer with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating QC Step: Analyze the crude product via LC-MS.

    • Validation Logic: The target mass will exhibit a distinct isotopic signature at M, M+2, and M+4 in a precise 9:6:1 ratio, confirming the successful incorporation of two chlorine atoms. If an M+2 peak dominates at a 3:1 ratio, the reaction is incomplete (monochloro intermediate), and reflux time must be extended.

Protocol 2: Regioselective SNAr Amination
  • C4-Substitution: React the 2,4-dichloro-7-methylquinazoline with a primary amine (1.0 eq) and triethylamine (1.2 eq) in THF at room temperature for 4 hours.

    • Causality & Expertise: Why does substitution occur at C4 and not C2? The C4 position is significantly more electrophilic due to the combined electron-withdrawing alpha-effect of both the N1 and N3 nitrogens in the fused ring system. This allows for perfect regiocontrol without protecting groups.

  • C2-Substitution: To functionalize the C2 position, add a second amine (e.g., a piperazinone derivative) and elevate the temperature to 80 °C (reflux) for 12 hours. The increased thermal energy is required to overcome the higher activation barrier at the less reactive C2 carbon.

SynthesisWorkflow Start 7-Methylquinazoline- 2,4(1H,3H)-dione Chlorination Chlorination (POCl3, PhNMe2) Start->Chlorination Intermediate 2,4-Dichloro-7- methylquinazoline Chlorination->Intermediate Reflux, 12h (Acid Scavenging) Amination Regioselective SNAr Amination Intermediate->Amination Product Target Inhibitor (PARP / Antibacterial) Amination->Product 1. Amine A (RT) 2. Amine B (80°C)

Diagram 2: Experimental workflow for the regioselective functionalization of the dione core.

Conclusion

While standard 4-anilinoquinazolines remain the gold standard for kinase inhibition, the 7-Methylquinazoline-2,4(1H,3H)-dione scaffold offers a highly privileged, alternative chemical space. By leveraging lactam-lactim tautomerism and the strategic lipophilic anchor of the 7-methyl group, researchers can synthesize highly potent, selective inhibitors for PARP-1/2 and bacterial DNA gyrase. Mastering the regioselective chemistry of its dichloro-intermediate is the critical step in unlocking this scaffold's full therapeutic potential.

References

  • Discovery of Quinazoline-2,4(1H,3H)
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches MDPI URL
  • Discovery of Quinazoline-2,4(1H,3H)
  • 4-Chloro-7-methylquinazolin-2-amine Synthesis & Reactivity Benchchem URL
Validation

Benchmarking 7-Methylquinazoline-2,4(1H,3H)-dione against FDA-approved quinazolines

Benchmarking 7-Methylquinazoline-2,4(1H,3H)-dione: Scaffold Versatility vs. FDA-Approved Quinazolines The quinazoline ring is one of the most privileged scaffolds in modern pharmacology, serving as the structural backbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Methylquinazoline-2,4(1H,3H)-dione: Scaffold Versatility vs. FDA-Approved Quinazolines

The quinazoline ring is one of the most privileged scaffolds in modern pharmacology, serving as the structural backbone for numerous FDA-approved therapeutics. Historically, drug development has heavily favored the 4-anilinoquinazoline core, which has yielded blockbuster epidermal growth factor receptor (EGFR) inhibitors such as gefitinib, erlotinib, and afatinib [1]. However, as acquired kinase resistance limits the long-term efficacy of these approved drugs, researchers are increasingly pivoting toward alternative functionalizations.

Enter 7-Methylquinazoline-2,4(1H,3H)-dione , a highly versatile dione-based building block. Unlike its FDA-approved kinase-inhibiting counterparts, this scaffold offers a distinct hydrogen-bonding profile and superior regioselective functionalization. It is currently driving the discovery of next-generation therapeutics, including potent poly(ADP-ribose) polymerase (PARP-1/2) inhibitors and novel antibacterial agents[2]. This guide objectively benchmarks the 7-Methylquinazoline-2,4(1H,3H)-dione scaffold against established FDA-approved quinazolines, detailing structural advantages, synthetic workflows, and comparative experimental data.

Structural & Mechanistic Benchmarking

The causality behind a drug's efficacy lies in its structural interaction with target proteins. FDA-approved quinazolines (e.g., gefitinib) rely on the N4-phenylamine substitution to competitively bind the ATP-binding pocket of tyrosine kinases. While highly effective initially, point mutations in the kinase domain (such as the T790M mutation in EGFR) sterically hinder drug binding, leading to clinical resistance.

Conversely, the quinazoline-2,4-dione core fundamentally alters the pharmacophore. The presence of two carbonyl groups at the C2 and C4 positions provides a unique hydrogen-bond acceptor/donor matrix. When 7-Methylquinazoline-2,4(1H,3H)-dione is functionalized, its derivatives exhibit profound selectivity for entirely different targets, such as the NAD+ binding pocket of PARP-1/2 enzymes or bacterial DNA gyrase[3]. By shifting the target paradigm from kinase inhibition to DNA damage response (DDR) disruption, dione-derived compounds bypass classical kinase resistance mechanisms.

MechanisticDivergence A Quinazoline Base Scaffold B 4-Anilinoquinazolines (FDA Approved) A->B E Quinazoline-2,4-diones (7-Methyl Scaffold) A->E C ATP Pocket Binding (EGFR/Kinases) B->C D Susceptible to T790M Mutation C->D F NAD+ Pocket Binding (PARP-1/2 / Gyrase) E->F G Bypasses Kinase Resistance F->G

Mechanistic divergence of the quinazoline scaffold: Kinase inhibition vs. PARP/Gyrase targeting.

Quantitative Performance & Physicochemical Comparison

To benchmark the utility of 7-Methylquinazoline-2,4(1H,3H)-dione against FDA-approved drugs, we must compare both the raw physicochemical properties of the scaffolds and the biological performance of their optimized derivatives. The table below synthesizes data comparing the 7-methyl dione scaffold (and its PARP-inhibiting derivatives) against standard FDA-approved EGFR inhibitors.

Parameter7-Methylquinazoline-2,4-dione (Scaffold)Optimized Dione Derivative (PARP Inhibitor)Gefitinib (FDA Approved)Erlotinib (FDA Approved)
Primary Target N/A (Intermediate)PARP-1 / PARP-2EGFR (Wild-type)EGFR (Wild-type)
Target IC₅₀ N/A~2.5 nM (PARP-1)~33 nM (EGFR)~2 nM (EGFR)
Molecular Weight 176.18 g/mol ~420 - 480 g/mol 446.9 g/mol 393.4 g/mol
LogP (Lipophilicity) 0.772.1 - 2.83.23.3
Functionalization Sites C2, C4, N1, N3Fully substitutedPre-fixed N4-anilinoPre-fixed N4-anilino
Resistance Profile High versatilityActive in BRCA-mutated cellsHigh (T790M mutation)High (T790M mutation)

Data Insight: The 7-Methylquinazoline-2,4-dione scaffold possesses a significantly lower baseline LogP (0.77) compared to the highly lipophilic FDA-approved drugs [4]. This provides medicinal chemists with a larger "lipophilic budget" during lead optimization, allowing for the addition of complex functional groups (like piperazinone moieties for PARP inhibition) without violating Lipinski's Rule of Five.

Synthetic Workflow: Building a Self-Validating Protocol

The true power of 7-Methylquinazoline-2,4(1H,3H)-dione lies in its synthetic tractability. To utilize this scaffold, it is typically converted into a highly reactive 2,4-dichloro intermediate. Because the C4-chlorine is significantly more reactive toward nucleophilic substitution than the C2-chlorine, researchers can perform precise, step-wise regioselective aminations [5].

SyntheticWorkflow S1 Step 1: Chlorination 7-Methylquinazoline-2,4-dione + POCl3 Reflux, 120°C, 6h S2 S2 S1->S2 S3 Step 3: C4-Amination Nucleophilic substitution at C4 Room Temp, Triethylamine, THF S2->S3 S4 Step 4: C2-Amination Secondary amine displacement at C2 Elevated Temp (80°C), Overnight S3->S4

Regioselective synthetic workflow for functionalizing 7-Methylquinazoline-2,4-dione.

Step-by-Step Methodology: Synthesis of 2,4-Dichloro-7-methylquinazoline

To ensure experimental reproducibility, the following self-validating protocol outlines the critical chlorination step required to activate the dione scaffold for downstream drug discovery.

Reagents & Equipment:

  • 7-Methylquinazoline-2,4(1H,3H)-dione (CAS: 62484-15-5)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (Catalyst)

  • Dichloromethane (DCM)

  • Reflux condenser and calcium chloride drying tube.

Procedure:

  • Preparation: In a rigorously dried reaction flask equipped with a reflux condenser, add 233 g (1.32 mol) of 7-Methylquinazoline-2,4(1H,3H)-dione.

  • Reagent Addition: Slowly add 500 mL (5.23 mol) of POCl₃, followed by the dropwise addition of 25 mL of N,N-dimethylaniline. Causality note: N,N-dimethylaniline acts as a catalytic base to neutralize the HCl generated during the reaction, driving the equilibrium toward the chlorinated product.

  • Reflux: Once gas evolution ceases (approx. 30 minutes), heat the reaction mixture to reflux (120 °C) and maintain overnight (approx. 6-8 hours).

  • Quenching: Cool the dark solution to room temperature. Slowly pour the mixture into 4 L of vigorously stirred ice water. Critical Step: Ice must be continuously replenished to maintain the temperature below 5 °C to prevent the hydrolysis of the newly formed dichloro-compound back into the dione.

  • Extraction & Purification: Extract the cooled aqueous suspension with DCM (2 x 1 L). Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

  • Crystallization: Filter the organic layer through a silica gel plug. Concentrate the filtrate to half its volume, add 0.5 L of heptane, and cool to 5 °C to precipitate the 2,4-dichloro-7-methylquinazoline crystals.

Validation: The success of this protocol is validated by the distinct shift in the melting point and the disappearance of the strong C=O stretching bands (approx. 1670-1700 cm⁻¹) in the FT-IR spectrum, replaced by C-Cl stretching bands.

Conclusion

While FDA-approved 4-anilinoquinazolines remain pivotal in targeted cancer therapies, their rigid structural requirements and susceptibility to kinase mutations limit their future scope. 7-Methylquinazoline-2,4(1H,3H)-dione serves as a superior foundational scaffold for novel drug discovery. By leveraging its low baseline lipophilicity and highly predictable regioselective reactivity, researchers can efficiently synthesize diverse libraries of compounds targeting entirely different biological pathways, from PARP inhibition to antimicrobial resistance.

References

  • Hekal, M. H., & Abu El-Azm, F. S. M. "FDA approved quinazoline derivatives as anticancer drugs." ResearchGate. Available at:[Link]

  • Boshta, N. M., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity." National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "7-methylquinazoline-2,4-dione - Stenutz." Stenutz.eu Database. Available at:[Link]

Safety & Regulatory Compliance

Safety

7-Methylquinazoline-2,4(1H,3H)-dione proper disposal procedures

7-Methylquinazoline-2,4(1H,3H)-dione: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on successful synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

7-Methylquinazoline-2,4(1H,3H)-dione: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on successful synthesis but also on the rigorous, safe management of chemical precursors. 7-Methylquinazoline-2,4(1H,3H)-dione is a critical heterocyclic building block, frequently utilized to synthesize 2,4-dichloro-7-methylquinazoline for downstream kinase inhibitor development.

However, its fused pyrimidine-dione ring structure and nitrogen-rich composition present specific logistical challenges at the end of its lifecycle. This guide provides self-validating, step-by-step protocols for the safe handling, segregation, and final disposal of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Physicochemical Hazard Profiling

To manage a chemical effectively, one must first understand the causality of its hazards. The table below summarizes the quantitative and qualitative data for 7-Methylquinazoline-2,4(1H,3H)-dione.

PropertyValueOperational Implication
Chemical Name 7-Methylquinazoline-2,4(1H,3H)-dioneNitrogenous heterocycle; requires specialized incineration.
CAS Number 62484-15-5Essential for accurate waste manifesting.
Molecular Formula C9H8N2O2Contains ~15.9% Nitrogen by mass (fuel NOx risk).
Molecular Weight 176.18 g/mol Fine powder; presents an inhalation hazard.
Physical State White to off-white solidHigh surface area increases rapid dissolution in organic solvents.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity; severe mucous membrane irritant.
Storage Temp 2-8°C (Inert Gas)Degradation may occur at room temperature over prolonged periods.

Causality of Hazards: The compound's hazards stem directly from its molecular structure. The dione moieties can participate in hydrogen bonding, making the dust highly irritating to the moist mucous membranes of the respiratory tract (H335) and eyes (H319). Furthermore, as a nitrogen-bound organic molecule, it presents a severe environmental hazard during thermal decomposition. Improper disposal can lead to the generation of fuel-based nitrogen oxides (NOx), necessitating strict adherence to [1].

Waste Segregation & Storage Workflows

Proper waste segregation prevents dangerous cross-reactions and ensures the waste can be legally and safely processed by your disposal vendor. Every step in this workflow is designed as a self-validating system.

Step-by-Step Segregation Protocol:

  • Determine the Waste State (Solid vs. Liquid)

    • Action: Isolate pure solid waste (e.g., expired reagents, spilled powder) from liquid waste (e.g., reaction mother liquors).

    • Causality: Solid and liquid wastes require different transport manifesting and incineration feed mechanisms (rotary kiln vs. liquid injection).

  • Segregate Liquid Waste by Halogen Content

    • Action: If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Ethyl Acetate).

    • Causality: Mixing halogenated and non-halogenated waste risks the formation of highly toxic dioxins during incineration and significantly increases disposal costs.

    • Validation: Cross-reference the experimental lab notebook to confirm the solvent profile. Visually verify the waste container label matches this profile before pouring.

  • Satellite Accumulation Area (SAA) Storage

    • Action: Place the sealed waste container in a designated SAA.

    • Validation (The 110% Rule): Place the primary waste container inside a chemically resistant high-density polyethylene (HDPE) secondary bin. To self-validate spill containment capacity, ensure the secondary bin's volume is at least 110% of the primary container's maximum volume.

  • Exterior Decontamination

    • Action: Wipe the exterior of the sealed waste container with a damp microfiber cloth.

    • Validation: Test the wipe with a universal pH indicator strip. A neutral pH (6.5–7.5) confirms no reactive residue remains on the exterior, ensuring safety for the waste handlers.

WasteSegregation Start 7-Methylquinazoline-2,4-dione Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer Non-Halogenated Solid Organic Waste Solid->SolidContainer Collect Halogenated Halogenated Solvent? (e.g., DCM) Liquid->Halogenated HalContainer Halogenated Organic Waste Halogenated->HalContainer Yes NonHalContainer Non-Halogenated Organic Waste Halogenated->NonHalContainer No

Workflow for segregating 7-Methylquinazoline-2,4-dione waste into compatible streams.

Final Disposal: High-Temperature Incineration Logistics

Because 7-Methylquinazoline-2,4(1H,3H)-dione is a nitrogenous organic compound, it cannot be disposed of via standard drain disposal or basic landfilling. It must be processed by a licensed hazardous waste facility equipped for high-temperature incineration.

The Mechanistic Challenge of Nitrogenous Waste: When nitrogen-bound wastes are subjected to traditional excess-air incineration, the organic nitrogen oxidizes to form unacceptable levels of nitrogen oxides (NOx), a primary component of smog and acid rain. As detailed in [2], this is known as "fuel NOx."

The Required Disposal Pathway: To compliantly destroy this compound, the disposal facility must utilize a multi-stage Low-NOx incineration process.

  • Primary Combustion: The waste is fed into a rotary kiln at ~850°C in a weak reducing atmosphere (low oxygen). Causality: This promotes the decomposition of the compound's nitrogen atoms into harmless diatomic nitrogen gas (N2) rather than NOx.

  • Secondary Combustion: Volatiles enter a secondary chamber at >1100°C to completely oxidize the remaining carbon framework into CO2 and H2O.

  • Selective Non-Catalytic Reduction (SNCR): Any residual NOx formed is neutralized via the injection of ammonia or urea, which reduces the NOx back to N2 and water.

IncinerationPathway Waste Nitrogenous Waste (C9H8N2O2) RotaryKiln Primary Combustion (Rotary Kiln 850°C) Waste->RotaryKiln Feed SecChamber Secondary Chamber (1100°C, Low O2) RotaryKiln->SecChamber Volatiles SNCR NOx Scrubbing (SNCR / NH3 Injection) SecChamber->SNCR Flue Gas (NOx) Scrubber Acid Gas Scrubber (Alkaline Wash) SNCR->Scrubber Reduced Gas (N2) Exhaust Clean Exhaust (Meets EPA Stds) Scrubber->Exhaust Release

High-temperature incineration pathway utilizing SNCR for nitrogenous waste destruction.

By understanding the causality behind these protocols, laboratory personnel can ensure that 7-Methylquinazoline-2,4(1H,3H)-dione is handled with the scientific rigor required to protect both human health and the environment.

References

  • School Chemistry Labs - Waste & Debris Fact Sheets Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • The prospect and development of incinerators for municipal solid waste treatment and characteristics of their pollutants in Taiwan Source: National Institutes of Health (PMC) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]

Handling

Personal protective equipment for handling 7-Methylquinazoline-2,4(1H,3H)-dione

Navigating the Safe Handling of 7-Methylquinazoline-2,4(1H,3H)-dione: A Comprehensive Guide to Personal Protective Equipment and Disposal For Immediate Implementation by Laboratory Personnel The responsible advancement o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Safe Handling of 7-Methylquinazoline-2,4(1H,3H)-dione: A Comprehensive Guide to Personal Protective Equipment and Disposal

For Immediate Implementation by Laboratory Personnel

The responsible advancement of pharmaceutical research and drug development necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling and disposal of 7-Methylquinazoline-2,4(1H,3H)-dione, a member of the quinazoline scaffold class of compounds which are of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3][4][5][6][7] As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that empower researchers to work confidently and securely. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety within your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice.[9] Given the known hazards of similar quinazoline derivatives, the following PPE is required when handling 7-Methylquinazoline-2,4(1H,3H)-dione in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[8][10][11]
Skin Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated, torn, or punctured. Wear a fully buttoned lab coat.Prevents direct skin contact, which can cause irritation.[8][10][11] Proper glove removal technique is crucial to avoid cross-contamination.[10]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or for spill cleanup.Minimizes the inhalation of airborne particles, which may cause respiratory irritation.[8][10]

DOT Diagram: PPE Selection Logic

Handling_Workflow Start Start: Prepare for Handling WearPPE Don Appropriate PPE Start->WearPPE FumeHood Work in a Certified Chemical Fume Hood WearPPE->FumeHood Weigh Weigh Solid Compound (Avoid Dust Generation) FumeHood->Weigh Dissolve Prepare Solution (Slow Addition to Solvent) Weigh->Dissolve Experiment Perform Experimental Procedure Dissolve->Experiment PostHandling Post-Handling Procedures Experiment->PostHandling WashHands Wash Hands Thoroughly PostHandling->WashHands Decontaminate Decontaminate Work Area and Equipment WashHands->Decontaminate End End: Procedure Complete Decontaminate->End

Caption: Step-by-step workflow for the safe handling of 7-Methylquinazoline-2,4(1H,3H)-dione.

III. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 7-Methylquinazoline-2,4(1H,3H)-dione must be treated as hazardous waste.

A. Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with the compound, such as weigh boats, gloves, and paper towels, must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

B. Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "7-Methylquinazoline-2,4(1H,3H)-dione," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal. [12] DOT Diagram: Chemical Waste Disposal Pathway

Disposal_Pathway Start Generation of Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers Correctly Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal Store->EHS End Proper Disposal Complete EHS->End

Caption: The required pathway for the safe disposal of 7-Methylquinazoline-2,4(1H,3H)-dione waste.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention. [8][10][11]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [8][10]
Ingestion Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.

By implementing these safety protocols, researchers can confidently and responsibly work with 7-Methylquinazoline-2,4(1H,3H)-dione, ensuring both personal safety and the integrity of their research. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any additional requirements. [9][17]

References

  • Health and Safety Compliance for the Research Laboratory. Lab Manager.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies. Published May 20, 2025.
  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. Published October 2, 2024.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Laboratory Safety and Chemical Hygiene Plan. Published March 15, 2023.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published November 6, 2025.
  • Material Safety Data Sheet. Pfizer.
  • SAFETY DATA SHEET. TCI Chemicals. Published February 26, 2026.
  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. Published September 19, 2024.
  • SAFETY DATA SHEET. Covestro. Published August 22, 2012.
  • OMCL QA document - management of reagents.
  • SAFETY DATA SHEET. Merck Millipore.
  • SAFETY DATA SHEET.
  • 6-Methylquinazoline-2,4(1H,3H)-dione - SAFETY DATA SHEET.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Published October 26, 2021.
  • Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. MDPI. Published November 14, 2025.
  • Quinazoline derivatives. Google Patents.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Published May 25, 2022.
  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa. Published November 6, 2019.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Methylquinazoline-2,4(1H,3H)-dione
© Copyright 2026 BenchChem. All Rights Reserved.